Product packaging for 4-(3-methoxyphenyl)benzoic Acid(Cat. No.:CAS No. 5783-36-8)

4-(3-methoxyphenyl)benzoic Acid

Cat. No.: B1302209
CAS No.: 5783-36-8
M. Wt: 228.24 g/mol
InChI Key: OAMJQKDGQYAQKD-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)benzoic Acid is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3 B1302209 4-(3-methoxyphenyl)benzoic Acid CAS No. 5783-36-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMJQKDGQYAQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374835
Record name 4-(3-methoxyphenyl)benzoic Acid
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5783-36-8
Record name 4-(3-methoxyphenyl)benzoic Acid
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Record name 5783-36-8
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Foundational & Exploratory

An In-depth Technical Guide to 4-(3-methoxyphenyl)benzoic acid (CAS: 5783-36-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-methoxyphenyl)benzoic acid, a biphenyl carboxylic acid of interest in organic synthesis and medicinal chemistry. This document details its physicochemical properties, a probable synthetic route with a detailed experimental protocol, and discusses the biological context of structurally related compounds.

Physicochemical and Structural Data

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 5783-36-8[2]
Molecular Formula C₁₄H₁₂O₃[1][2][3]
Molecular Weight 228.24 g/mol [2][3]
Appearance Solid, White powder[1]
Density 1.193 g/cm³N/A
Melting Point Data not available
Reference: 4-methoxybenzoic acid182-185 °C
pKa Data not available
Reference: 4-methoxybenzoic acid4.50 (at 25°C)N/A

Table 2: Structural Identifiers

Identifier TypeIdentifierSource(s)
IUPAC Name This compound[3]
SMILES COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O[3]
InChI InChI=1S/C14H12O3/c1-17-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16)[3]
InChIKey OAMJQKDGQYAQKD-UHFFFAOYSA-N[1][3]

Spectroscopic Data

Table 3: Reference NMR Data for 4-Methoxybenzoic Acid (CAS: 100-09-4) in DMSO-d₆

NucleusChemical Shift (ppm)MultiplicityAssignmentSource(s)
¹H NMR ~12.7singlet (broad)-COOH[4]
7.93doubletAr-H (ortho to -COOH)[4]
7.04doubletAr-H (ortho to -OCH₃)[4]
3.84singlet-OCH₃[4]
¹³C NMR 167.3C=ON/A
162.9C-OCH₃N/A
131.5CH (ortho to -COOH)N/A
123.5C-COOHN/A
113.8CH (ortho to -OCH₃)N/A
55.4-OCH₃N/A

Note: NMR data for 4-methoxybenzoic acid is provided for informational purposes and will differ from the actual spectra of this compound due to the different substitution pattern.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used method forms a carbon-carbon bond between an aryl halide and an organoboron species.[5] A plausible route involves the coupling of 4-bromobenzoic acid with 3-methoxyphenylboronic acid.

References

An In-depth Technical Guide to the Physicochemical Properties of 3'-Methoxy-4-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3'-methoxy-4-biphenylcarboxylic acid (CAS No. 5783-36-8). The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and material science. This document includes quantitative data, detailed experimental protocols, and a visual representation of a common synthetic pathway.

Core Physicochemical Data

3'-Methoxy-4-biphenylcarboxylic acid is a biphenyl derivative characterized by a carboxylic acid group and a methoxy substituent. These functional groups significantly influence its chemical behavior, including its acidity, lipophilicity, and solid-state properties. A summary of its key physicochemical parameters is provided in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[1][2]
Molecular Weight 228.24 g/mol [1][2]
Melting Point 197-198 °C[1][2]
Boiling Point (Predicted) 399.4 ± 25.0 °C[1][2]
pKa (Predicted) 4.15 ± 0.10[1][2]
logP (Predicted) ~1.042*[3]
Appearance White to off-white solid[1][2]

*Note: The predicted logP value is for the structurally similar compound 3'-Methoxy-biphenyl-4-boronic acid and serves as an estimation.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of 3'-methoxy-4-biphenylcarboxylic acid.

2.1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[3][4]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[3]

  • Procedure:

    • Ensure the sample of 3'-methoxy-4-biphenylcarboxylic acid is dry and finely powdered.

    • Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[5]

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to obtain an approximate melting point.

    • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 2 °C per minute) as the temperature approaches the approximate melting point.[3]

    • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This range represents the melting point. A narrow range (0.5-1.0 °C) is indicative of high purity.[3]

2.2. pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of a molecule's acidity.

  • Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, burette, beaker.

  • Procedure:

    • Accurately weigh a sample of 3'-methoxy-4-biphenylcarboxylic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low).

    • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[2]

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

    • Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized.[6][7]

2.3. logP Determination (HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

  • Apparatus: High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18) and a UV detector.

  • Procedure:

    • Prepare a series of standard compounds with known logP values.

    • Determine the retention time for each standard compound using a reverse-phase HPLC method. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is typically used.

    • Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known logP values of the standards.

    • Inject a solution of 3'-methoxy-4-biphenylcarboxylic acid into the HPLC system under the same conditions.

    • Determine the retention time of the compound.

    • Calculate the logP of 3'-methoxy-4-biphenylcarboxylic acid by interpolating its retention factor on the calibration curve.[8]

2.4. Synthesis via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[5][9]

  • Reactants: 4-Bromo-3-methoxybenzoic acid and phenylboronic acid.

  • Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate with a phosphine ligand.[5]

  • Base: An aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

  • Solvent: A two-phase system, often a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or dimethoxyethane) and water.

  • General Procedure:

    • In a reaction flask, combine 4-bromo-3-methoxybenzoic acid, phenylboronic acid, the palladium catalyst, and the base in the chosen solvent system.

    • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon).

    • Heat the mixture with stirring for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).

    • After cooling to room temperature, acidify the mixture with an aqueous acid (e.g., HCl) to precipitate the product.

    • Isolate the crude product by filtration.

    • Purify the product by recrystallization from an appropriate solvent to yield pure 3'-methoxy-4-biphenylcarboxylic acid.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 3'-methoxy-4-biphenylcarboxylic acid via a Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Synthesis cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_final Final Product & Analysis reagent reagent process process product product analysis analysis A 4-Bromo-3-methoxy- benzoic Acid D Suzuki-Miyaura Coupling A->D B Phenylboronic Acid B->D C Pd Catalyst & Base (e.g., K₂CO₃) C->D E Acidification (e.g., HCl) D->E Reaction Mixture F Filtration E->F Crude Precipitate G Recrystallization F->G Crude Solid H 3'-Methoxy-4-biphenyl- carboxylic Acid G->H Purified Solid I Characterization (NMR, MS, MP) H->I

Caption: Synthetic workflow for 3'-methoxy-4-biphenylcarboxylic acid.

References

An In-depth Technical Guide to the Synthesis of 4-(3-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable and efficient synthesis route for 4-(3-methoxyphenyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, which offers high yields and good functional group tolerance.

Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The most prevalent and effective method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. In this specific synthesis, 4-bromobenzoic acid is coupled with 3-methoxyphenylboronic acid.

The general reaction scheme is as follows:

This approach is favored due to its mild reaction conditions, the commercial availability of the starting materials, and the generally high yields achieved.[1][2][3]

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. The protocol is a compilation and adaptation of established methods for similar transformations.[1][3][4][5]

Materials:

  • 4-Bromobenzoic acid

  • 3-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzoic acid (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate small flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of toluene.

  • Reaction Mixture: To the round-bottom flask containing the reactants, add a 4:1 mixture of toluene and ethanol. Add the prepared catalyst solution to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with 2M hydrochloric acid until the pH is approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Data Presentation

3.1. Reaction Parameters and Yield

The following table summarizes the typical reaction parameters and expected yield for the Suzuki-Miyaura synthesis of this compound. Yields for Suzuki couplings of bromobenzoic acids with various arylboronic acids are generally high.[1][2]

ParameterValueReference
Reactants 4-Bromobenzoic acid, 3-Methoxyphenylboronic acid[1]
Catalyst System Palladium(II) acetate / Triphenylphosphine[4]
Base Potassium carbonate[1][3]
Solvent Toluene / Ethanol[4]
Reaction Temperature 90-100 °C (Reflux)[3]
Reaction Time 12-24 hours[3]
Expected Yield 85-95%[1][2]

3.2. Spectroscopic Data for this compound

The following tables present the characteristic spectroscopic data for the synthesized this compound, which are crucial for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.9br s1H-COOH
~8.10d2HAr-H
~7.70d2HAr-H
~7.40t1HAr-H
~7.20m2HAr-H
~7.00m1HAr-H
~3.85s3H-OCH₃

Note: Chemical shifts are approximate and may vary depending on the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (ppm)Assignment
~167C=O (acid)
~160Ar-C-O
~145Ar-C
~140Ar-C
~131Ar-CH
~130Ar-CH
~128Ar-C
~120Ar-CH
~114Ar-CH
~113Ar-CH
~55-OCH₃

Note: Chemical shifts are approximate and may vary depending on the solvent used.

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
3300-2500 (broad)O-H stretch (carboxylic acid)
~1680C=O stretch (carboxylic acid)
~1600, 1480C=C stretch (aromatic)
~1250C-O stretch (aryl ether)

Mass Spectrometry (MS) Data

m/zInterpretation
228[M]⁺ (Molecular ion)
211[M - OH]⁺
183[M - COOH]⁺
152[M - C₆H₅O]⁺

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification 4-Bromobenzoic_Acid 4-Bromobenzoic_Acid Reaction_Vessel Reaction Mixture (Toluene/Ethanol) 4-Bromobenzoic_Acid->Reaction_Vessel 3-Methoxyphenylboronic_Acid 3-Methoxyphenylboronic_Acid 3-Methoxyphenylboronic_Acid->Reaction_Vessel Heat Reflux (90-100 °C) Reaction_Vessel->Heat Catalyst Pd(OAc)₂ / PPh₃ K₂CO₃ Catalyst->Reaction_Vessel Acidification Acidification (2M HCl) Heat->Acidification Reaction Completion Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Recrystallization (Ethanol/Water) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

References

The Impact of Methoxy Substitution on the Crystal Structure of Biphenyls: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of methoxy-substituted biphenyls. The introduction of methoxy groups to the biphenyl scaffold significantly influences its conformational preferences and crystal packing, which in turn dictates its physicochemical and biological properties. Understanding these structural nuances is paramount for the rational design of novel therapeutics and functional materials. This document summarizes key crystallographic data, details relevant experimental protocols, and presents a visual representation of the structure-property relationships.

Crystallographic Data of Methoxy-Substituted Biphenyls

The conformation of biphenyl and its derivatives is primarily defined by the torsion angle (dihedral angle) between the two phenyl rings. In the solid state, biphenyl itself is planar due to crystal packing forces, whereas in the gas phase, it adopts a twisted conformation with a dihedral angle of approximately 42° to 45°. The substitution of methoxy groups at various positions on the phenyl rings introduces steric and electronic effects that modulate this torsion angle and influence the overall crystal packing. The following tables summarize the crystallographic data for a selection of methoxy-substituted biphenyls, illustrating the impact of the substitution pattern on their solid-state conformation.

Compound NameSubstitution PatternFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZDihedral Angle (°)Reference
2,2'-DimethoxybiphenylorthoC₁₄H₁₄O₂TetragonalI4₁/a7.39307(13)7.39307(13)20.1623(4)90466.94(7)[1]
3,3'-DimethoxybiphenylmetaC₁₄H₁₄O₂MonoclinicP2₁/c7.706(1)11.745(2)12.721(2)92.31(1)437.5[2]
4,4'-Dimethoxy-1,1'-biphenylparaC₁₄H₁₄O₂MonoclinicPbca------
Dimethyl 4,4'-dimethoxybiphenyl-3,3'-dicarboxylatepara, metaC₁₈H₁₈O₆MonoclinicP2₁/n-----0 (coplanar)[3]
4,4'-Dimethoxybiphenyl-3,3',5,5'-tetracarboxylic acid dihydratepara, metaC₁₈H₁₄O₁₀·2H₂OTetragonalI4₁cd-----24.3(1)[4][5][6]
2,2'-Difluoro-3,3'-dimethoxy-1,1'-biphenylortho, metaC₁₄H₁₂F₂O₂OrthorhombicP2₁2₁2₁10.7266(4)--90--[7]
N,N'-Dibenzyl-3,3'-dimethoxybenzidinemetaC₂₈H₂₈N₂O₂MonoclinicP2₁/c-----Planar[8]

Table 1: Crystallographic Data for Various Methoxy-Substituted Biphenyls.

Compound NameBondLength (Å)AngleValue (°)
3,3'-Dimethoxybiphenyl [2]C1-C1'---
C3-O1---
C3'-O1'---
--C2-C1-C6-
--C1-C1'-C2'-
2,2'-Dimethoxybiphenyl [1]C1-C1'---
C2-O1---
C2'-O1'---
--C1-C2-O1-
--C1'-C2'-O1'-

Table 2: Selected Bond Lengths and Angles for Methoxy-Substituted Biphenyls. (Note: Specific values were not consistently available in the search results to populate this table comprehensively).

Experimental Protocols

The determination of the crystal structure of methoxy-substituted biphenyls primarily relies on single-crystal X-ray diffraction. The general workflow involves synthesis, crystallization, data collection, and structure solution and refinement.

Synthesis and Crystallization

The synthesis of methoxy-substituted biphenyls can be achieved through various organic chemistry methodologies. For instance, 4-methoxybiphenyl can be synthesized by the methylation of 4-phenylphenol using dimethyl sulfate in the presence of a base.[9] 2,2'-Dimethoxybiphenyl can be prepared from 2,2'-dihydroxybiphenyl via a similar methylation reaction.[1]

The crucial step for structural analysis is the growth of high-quality single crystals. A common method is slow evaporation from a suitable solvent. For example, single crystals of 3,3'-dimethoxybiphenyl have been obtained from acetone.[2] The choice of solvent and the rate of evaporation are critical factors in obtaining crystals of sufficient size and quality for X-ray diffraction.

General Crystallization Protocol (Slow Evaporation):

  • Dissolution: Dissolve the purified methoxy-substituted biphenyl compound in a suitable solvent or a mixture of solvents at an elevated temperature to achieve a saturated or near-saturated solution.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the solvent.

  • Isolation: Once crystals of suitable size have formed, they are carefully isolated from the mother liquor and washed with a small amount of cold solvent.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, bond lengths, and bond angles.[10][11]

Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated. Data collection is typically performed at a low temperature (e.g., 193 K) to minimize thermal vibrations.[1]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. Corrections for factors such as Lorentz and polarization effects are applied.[2]

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.[2]

  • Structure Refinement: The initial model is refined using full-matrix least-squares methods against the experimental diffraction data. In this process, the atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.[2] Non-hydrogen atoms are typically located from the E-map, and hydrogen atoms are often placed in calculated positions.[2][5]

Visualization of Structure-Property Relationships

The substitution pattern of methoxy groups on the biphenyl rings has a predictable effect on the torsion angle, which in turn influences the molecular packing and physical properties of the crystal. The following diagram illustrates this relationship.

G Influence of Methoxy Substitution on Biphenyl Crystal Structure cluster_substitution Substitution Pattern cluster_effects Primary Effects cluster_conformation Molecular Conformation cluster_packing Crystal Packing Ortho Ortho Steric Hindrance Steric Hindrance Ortho->Steric Hindrance Dominant Meta Meta Electronic Effects Electronic Effects Meta->Electronic Effects Significant Para Para Para->Electronic Effects Significant Large Torsion Angle Large Torsion Angle Steric Hindrance->Large Torsion Angle Increases Angle Moderate Torsion Angle Moderate Torsion Angle Electronic Effects->Moderate Torsion Angle Influences Angle Near-Planar Conformation Near-Planar Conformation Electronic Effects->Near-Planar Conformation Favors Planarity (in some cases) Loose Packing Loose Packing Large Torsion Angle->Loose Packing Efficient Packing Efficient Packing Moderate Torsion Angle->Efficient Packing Planar Stacking Planar Stacking Near-Planar Conformation->Planar Stacking

Caption: Logical workflow of methoxy substitution's impact on crystal structure.

This guide provides a foundational understanding of the crystal structure of methoxy-substituted biphenyls. For more detailed information on specific compounds, researchers are encouraged to consult the primary literature cited. The interplay of steric and electronic effects, as well as crystal packing forces, creates a rich and complex structural landscape for this important class of molecules.

References

An In-depth Technical Guide to Resveratrol (C14H12O3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C14H12O3 represents a variety of isomers, each with unique chemical and biological properties. This guide will focus on one of the most extensively studied of these isomers: Resveratrol. This compound, a naturally occurring polyphenol, has garnered significant attention for its potential therapeutic applications. Other notable isomers of C14H12O3 include Oxybenzone, a common ingredient in sunscreens, and Benzilic acid, a precursor in the synthesis of certain pharmaceuticals. This document will provide a comprehensive overview of Resveratrol, including its chemical identity, physicochemical properties, significant biological activities, and relevant experimental protocols.

Chemical Identity and Synonyms

Resveratrol exists as two primary geometric isomers: trans-Resveratrol and cis-Resveratrol. The trans-isomer is the more stable and biologically active form.[1]

Table 1: IUPAC Names and Synonyms of Resveratrol Isomers

IsomerIUPAC NameSynonyms
trans-Resveratrol5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol[2]3,4',5-Trihydroxy-trans-stilbene, (E)-Resveratrol, 3,5,4'-Trihydroxystilbene, Resvida[3][4]
cis-Resveratrol5-[(Z)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol[5](Z)-Resveratrol, cis-3,4',5-trihydroxystilbene[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of trans-Resveratrol is presented in Table 2.

Table 2: Physicochemical Properties of trans-Resveratrol

PropertyValueReference(s)
Molecular Weight228.24 g/mol [4]
Melting Point261-263 °C[7]
AppearanceWhite to off-white crystalline powder[8]
Solubility in Water0.03 g/L[7]
Solubility in Organic SolventsSoluble in DMSO (16 g/L) and ethanol (50 g/L)[7]
UV-vis (λmax)304 nm (in water)[7]

Biological Activity and Signaling Pathways

Resveratrol is recognized for its antioxidant, anti-inflammatory, cardioprotective, and anti-cancer properties.[9][10] Its biological effects are mediated through the modulation of several key signaling pathways.

Resveratrol has been shown to exert protective effects on the cardiovascular system.[11] One of the primary mechanisms is through the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[12] SIRT1 activation leads to the deacetylation of various downstream targets, promoting endothelial function and reducing oxidative stress.[13] Another critical pathway is the activation of AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis.[14]

Resveratrol_Cardioprotective_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Activation Resveratrol->SIRT1 AMPK AMPK Activation Resveratrol->AMPK eNOS eNOS Deacetylation SIRT1->eNOS Oxidative_Stress Reduced Oxidative Stress SIRT1->Oxidative_Stress NFkB NF-κB Inhibition SIRT1->NFkB mTOR mTOR Inhibition AMPK->mTOR NO_Production Increased NO Production eNOS->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation Autophagy Autophagy mTOR->Autophagy leads to Inflammation Reduced Inflammation NFkB->Inflammation Resveratrol_Anticancer_Pathway Resveratrol Resveratrol PI3K_Akt PI3K/Akt Pathway Inhibition Resveratrol->PI3K_Akt NFkB NF-κB Pathway Inhibition Resveratrol->NFkB Wnt_beta_catenin Wnt/β-catenin Pathway Inhibition Resveratrol->Wnt_beta_catenin Cell_Proliferation Decreased Cell Proliferation PI3K_Akt->Cell_Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis Angiogenesis Decreased Angiogenesis NFkB->Angiogenesis Metastasis Decreased Metastasis Wnt_beta_catenin->Metastasis Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (100 µL) Protein_Precipitation Add Methanol with Internal Standard (300 µL) Plasma_Sample->Protein_Precipitation Vortex Vortex (1 min) Protein_Precipitation->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness (N2) Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase (100 µL) Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

References

A Technical Guide to the Solubility of 4-(3-methoxyphenyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-methoxyphenyl)benzoic acid is a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. Understanding the solubility profile is essential for researchers in drug development and chemical synthesis to ensure efficient processing and effective delivery of the compound.

This technical guide provides an in-depth overview of the expected solubility behavior of this compound based on data from its structural isomer, 4-methoxybenzoic acid. It also details standardized experimental protocols for researchers to determine the precise solubility of this compound in their solvents of interest.

Estimated Solubility of this compound

Due to the absence of specific experimental data for this compound, the following tables summarize the mole fraction solubility (x) of its isomer, 4-methoxybenzoic acid, in a range of organic solvents at various temperatures.[1][2] This data serves as a valuable starting point for solvent selection. The solubility is influenced by the "like dissolves like" principle, where the polar carboxylic acid and methoxy groups of the molecule interact favorably with polar solvents.[1] It is anticipated that the solubility of this compound will follow similar trends.

Table 1: Estimated Mole Fraction Solubility (x) of this compound in Various Solvents at 298.15 K (25 °C) [3]

SolventMole Fraction (x 10⁻²)
Acetonitrile48.201
Acetone45.012
Dichloromethane37.019
Ethyl acetate36.088
1,2-Dichloroethane33.244
Benzene19.563
Toluene15.221
Methanol5.531
Ethanol3.078
Cyclohexane0.060
n-Hexane0.053
Water0.051

Table 2: Estimated Mole Fraction Solubility (x) of this compound in Alcohols at Various Temperatures (K) [1]

Temperature (K)1-ButanolIsobutanol2-Butanol1-PentanolEthylene Glycol
283.150.08950.07680.09870.07120.0123
288.150.10830.09350.11920.08650.0151
293.150.13020.11290.14350.10470.0184
298.150.15560.13560.17180.12610.0224
303.150.18490.16190.20450.15130.0271
308.150.21860.19230.24210.18050.0328
313.150.25740.22730.28510.21450.0396
318.150.30190.26750.33410.25380.0478
323.150.35290.31360.38980.29910.0577
328.150.41120.36640.45290.35140.0696

Experimental Protocols for Solubility Determination

To obtain accurate solubility data for this compound, the following experimental protocols are recommended. The static equilibrium shake-flask method is a widely accepted and reliable technique.[1][3]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated thermometer or thermocouple

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Drying oven

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (optional)

Shake-Flask Method Workflow

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_analysis_methods Analysis Methods prep_solid Weigh excess solid This compound prep_solvent Add known volume/mass of solvent to vial prep_solid->prep_solvent equilibration Seal vial and place in thermostatic shaker at constant temperature prep_solvent->equilibration equilibration_time Agitate for a sufficient time to reach equilibrium (e.g., 24-72 hours) equilibration->equilibration_time sampling Allow solid to settle equilibration_time->sampling filtration Withdraw supernatant and filter through a syringe filter sampling->filtration analysis Analyze solute concentration filtration->analysis gravimetric Gravimetric analysis->gravimetric Evaporate solvent hplc HPLC analysis->hplc Dilute and inject

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodologies
  • Add an excess amount of solid this compound to a series of vials.

  • Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

  • Agitate the mixtures for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

Gravimetric Method: [3]

  • After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-weighed, pre-heated syringe and pass it through a syringe filter into a pre-weighed vial.

  • Accurately weigh the vial containing the filtered saturated solution.

  • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound until a constant weight of the dried solute is achieved.

  • Calculate the mass of the dissolved this compound and the mass of the solvent to determine the solubility.

High-Performance Liquid Chromatography (HPLC) Method: [1]

  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • After equilibration and settling of the saturated solution, withdraw a small aliquot of the supernatant and filter it.

  • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system and determine the peak area.

  • Calculate the concentration of this compound in the saturated solution using the calibration curve and accounting for the dilution factor. A typical HPLC method for benzoic acid derivatives would involve a C18 column and a mobile phase of acetonitrile and water with an acidic modifier, with UV detection around 254 nm.[1]

Logical Relationships in Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The following diagram illustrates the key factors influencing this equilibrium.

G Factors Influencing Solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility Inversely affects MolecularStructure Molecular Structure (Polarity, H-bonding) MolecularStructure->Solubility Directly affects ('like dissolves like') SolventPolarity Polarity SolventPolarity->Solubility Directly affects SolventStructure Hydrogen Bonding Capacity SolventStructure->Solubility Directly affects Temperature Temperature Temperature->Solubility Generally increases Pressure Pressure Pressure->Solubility Minor effect for solids

Caption: Logical relationship of factors affecting the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is currently lacking in published literature, this guide provides researchers with a strong foundational estimate based on its isomer, 4-methoxybenzoic acid. The detailed experimental protocols outlined herein offer a clear pathway for the precise determination of its solubility in various organic solvents. Understanding and experimentally verifying the solubility of this compound is a critical step in advancing its potential applications in pharmaceutical and chemical research.

References

Axial Chirality in Ortho-Substituted Biphenyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of axial chirality in ortho-substituted biphenyl derivatives, a pivotal stereochemical feature in modern chemistry and drug discovery. Hindered rotation around the central carbon-carbon single bond in these molecules gives rise to stable, non-superimposable mirror images known as atropisomers. The unique three-dimensional arrangement of these isomers profoundly influences their biological activity, making a thorough understanding of their synthesis, resolution, and characterization essential for the development of novel therapeutics and chiral materials.

The Phenomenon of Atropisomerism in Biphenyls

Atropisomerism occurs in molecules that lack a traditional chiral center but possess a chiral axis. In ortho-substituted biphenyls, the steric hindrance between bulky groups at the ortho positions of the two phenyl rings restricts free rotation around the pivotal C-C bond.[1][2] If the rotational barrier is sufficiently high, the two enantiomeric conformers can be isolated as stable compounds.[1]

The stability of these atropisomers is directly related to the Gibbs free energy of activation (ΔG‡) for rotation around the aryl-aryl bond. A generally accepted threshold for the practical isolation of atropisomers at room temperature is a rotational barrier of approximately 20-23 kcal/mol, which corresponds to a half-life of racemization of several hours or more.[3]

dot

Figure 1: Interconversion of biphenyl atropisomers via a planar transition state.

Data Presentation: Rotational Barriers of Ortho-Substituted Biphenyls

The magnitude of the rotational barrier in ortho-substituted biphenyls is highly dependent on the nature and size of the ortho substituents. The following tables summarize experimentally determined and computationally calculated rotational barriers for a selection of biphenyl derivatives.

Substituent (X)Substituent (Y)Rotational Barrier (ΔG‡, kcal/mol)MethodReference
HH1.4 - 2.2Experimental[4]
FH4.4Experimental[5]
ClH~10Experimental[5]
BrH~12Experimental[5]
IH~14Experimental[5]
CH3H7-10Experimental
OCH3H5.6Experimental[5]
NO2H~15Experimental
COOHH~15.4Experimental[6]

Table 1: Experimentally Determined Rotational Barriers for Mono-Ortho-Substituted Biphenyls

Substituent (X)Substituent (Y)Rotational Barrier (ΔG‡, kcal/mol)MethodReference
FF>25Calculated
ClCl>25Calculated
BrBr>25Calculated
II>25Calculated
CH3CH319Experimental[3]
OCH3OCH3~17Experimental
NO2NO2>25Calculated
COOHCOOH>25Calculated

Table 2: Rotational Barriers for 2,2'-Disubstituted Biphenyls

Experimental Protocols

Synthesis of Axially Chiral Biphenyls

The construction of the sterically hindered biaryl bond is a key challenge in the synthesis of these compounds. Several methods have been developed, with the Ullmann and Suzuki-Miyaura couplings being the most prominent.

3.1.1. Ullmann Coupling

The Ullmann reaction involves the copper-mediated coupling of two aryl halides.[7][8][9] While traditionally requiring harsh conditions, modern modifications have made it a more versatile tool.[10]

Detailed Protocol for a Typical Ullmann Coupling:

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ortho-substituted aryl halide (1.0 eq) in a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene.

  • Addition of Copper: Add activated copper powder (2.0-3.0 eq). Activation can be achieved by washing with dilute acid, water, ethanol, and ether, followed by drying under vacuum.

  • Reaction: Heat the reaction mixture to a high temperature (typically 150-250 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the copper salts.

  • Extraction: Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

3.1.2. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an aryl halide or triflate.[11][12][13] It is often preferred due to its milder reaction conditions and higher functional group tolerance. Atroposelective variations of this reaction have been developed to directly synthesize enantioenriched biphenyls.[11][13]

Detailed Protocol for a Typical Suzuki-Miyaura Coupling:

  • Reactant Preparation: In a reaction vessel, combine the ortho-substituted aryl halide or triflate (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%).

  • Addition of Base and Solvent: Add a suitable base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0-3.0 eq) and a solvent system, which is typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the mixture under an inert atmosphere with stirring. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Extraction: Upon completion, cool the reaction to room temperature. Add water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Synthesis_Workflow Start Starting Materials (Aryl Halides, Boronic Acids) Coupling Cross-Coupling Reaction (Ullmann or Suzuki-Miyaura) Start->Coupling Workup Aqueous Work-up and Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Racemic Racemic Biphenyl Purification->Racemic caption Figure 2: General workflow for the synthesis of racemic ortho-substituted biphenyls.

Figure 3: Logical workflow for the resolution and characterization of axially chiral biphenyls.

Conclusion

The study of axial chirality in ortho-substituted biphenyl derivatives is a dynamic and evolving field with significant implications for drug discovery and materials science. The ability to synthesize, resolve, and characterize these unique stereoisomers is paramount. This guide has provided a comprehensive overview of the core principles, quantitative data on rotational barriers, detailed experimental protocols for key transformations, and a summary of the analytical techniques employed in the study of these fascinating molecules. A thorough understanding and application of these concepts and methods will undoubtedly continue to drive innovation in the development of new chiral drugs and functional materials.

References

An In-depth Technical Guide to the Health and Safety Hazards of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biphenyl carboxylic acids and their derivatives are a class of compounds with significant applications in pharmaceuticals, agrochemicals, and material science. Despite their utility, a comprehensive understanding of their health and safety hazards is paramount for safe handling and development. This technical guide provides an in-depth analysis of the available toxicological data, outlines key health and safety concerns, and presents detailed experimental protocols for hazard assessment. The current body of evidence indicates that biphenyl carboxylic acids are generally associated with irritant properties affecting the skin, eyes, and respiratory system, with the potential for skin sensitization. While extensive quantitative toxicological data for the parent compounds are limited, this guide consolidates the available information and provides context through data on related compounds and derivatives.

Toxicological Profile

The toxicological profile of biphenyl carboxylic acids is primarily characterized by their irritant effects. However, the potential for systemic toxicity and genotoxicity requires careful consideration.

Acute Toxicity

Quantitative data on the acute toxicity of parent biphenyl carboxylic acids is sparse in publicly available literature. Safety Data Sheets (SDS) for biphenyl-4-carboxylic acid and biphenyl-2-carboxylic acid consistently indicate that they may be harmful if swallowed, though specific oral LD50 values are often not provided.[1][2][3]

One available piece of quantitative data from the Registry of Toxic Effects of Chemical Substances (RTECS) for biphenyl-4-carboxylic acid is a Lowest Published Toxic Dose (TDLo) in females, administered orally, of 1 g/kg.[4]

Irritation and Sensitization

Skin Irritation: Biphenyl carboxylic acids are classified as skin irritants.[2] Prolonged or repeated contact may cause inflammation, redness, and dermatitis.[5]

Eye Irritation: These compounds are also considered serious eye irritants, capable of causing redness, pain, and potential damage to the eyes.[2]

Respiratory Irritation: Inhalation of dusts or aerosols of biphenyl carboxylic acids can lead to irritation of the respiratory tract.[3][5]

Skin Sensitization: There is evidence to suggest that biphenyl carboxylic acids may cause skin sensitization, leading to allergic contact dermatitis upon repeated exposure.[5]

Cytotoxicity

For example, a study on newly synthesized biphenyl carboxylic acid derivatives reported IC50 values against human breast cancer cell lines (MCF-7 and MDA-MB-231). One unsubstituted derivative showed IC50 values of 10.14 ± 2.05 µM against MCF-7 and 10.78 ± 2.58 µM against MDA-MB-231 cells.[6] Another study on unsymmetrical biphenyl compounds found some derivatives to have potent cytotoxic activity against various tumor cell lines with IC50 values in the range of 0.04–3.23 µM.[2] It is important to note that these studies were focused on anticancer activity and the reported cytotoxicity was against cancer cell lines. A cytotoxicity test against normal HEK-293 cells for some of these derivatives showed no significant toxic effects, suggesting some level of selectivity.[6]

Table 1: Summary of In Vitro Cytotoxicity Data for Biphenyl Carboxylic Acid Derivatives

Compound/DerivativeCell LineIC50 ValueReference
Unsubstituted Biphenyl Carboxylic Acid DerivativeMCF-7 (Breast Cancer)10.14 ± 2.05 µM[6]
Unsubstituted Biphenyl Carboxylic Acid DerivativeMDA-MB-231 (Breast Cancer)10.78 ± 2.58 µM[6]
Benzyloxy Biphenyl Carboxylic Acid DerivativeMCF-7 (Breast Cancer)9.92 ± 0.97 µM[7]
Benzyloxy Biphenyl Carboxylic Acid DerivativeMDA-MB-231 (Breast Cancer)9.54 ± 0.85 µM[7]
Unsymmetrical Biphenyl Derivative 27A549 (Lung), DU145 (Prostate), KB (Nasopharyngeal), KB-Vin (Drug-resistant)0.04–3.23 µM[2]
Unsymmetrical Biphenyl Derivative 35A549 (Lung), DU145 (Prostate), KB (Nasopharyngeal), KB-Vin (Drug-resistant)0.04–3.23 µM[2]
Unsymmetrical Biphenyl Derivative 40A549 (Lung), DU145 (Prostate), KB (Nasopharyngeal), KB-Vin (Drug-resistant)0.04–3.23 µM[2]
Genotoxicity

The genotoxicity of biphenyl carboxylic acids has not been extensively studied. However, research on the metabolism of the parent compound, biphenyl, suggests that its metabolites can have genotoxic potential.[1] For instance, the metabolism of 2-hydroxybiphenyl may lead to oxidative DNA damage.[1] In vivo studies on 2-hydroxybiphenyl have reported the induction of micronuclei and DNA strand breaks.[1] Given that biphenyl carboxylic acids are structurally related to biphenyl, the potential for their metabolites to exhibit genotoxic effects cannot be ruled out and warrants further investigation.

Carcinogenicity

There is no direct evidence to classify biphenyl carboxylic acids as carcinogenic. However, studies on biphenyl have shown suggestive evidence of carcinogenicity in animals, with an increased incidence of urinary bladder tumors in male rats and liver tumors in female mice.[1] The mechanism for bladder tumors in rats is thought to be related to the formation of urinary bladder calculi.[1]

Mechanisms of Toxicity and Signaling Pathways

The precise molecular mechanisms underlying the toxicity of biphenyl carboxylic acids are not well-defined in the available literature. However, insights can be drawn from the general toxicology of aromatic carboxylic acids and the metabolism of biphenyl.

Metabolism and Formation of Reactive Metabolites

Biphenyl is metabolized in the liver to various hydroxylated metabolites, which are then conjugated for excretion.[5] It is plausible that biphenyl carboxylic acids undergo similar metabolic transformations. The formation of reactive metabolites during these processes is a potential mechanism of toxicity. For example, hydroxylated metabolites of biphenyl can be further oxidized to form reactive quinone species that can induce oxidative stress and form adducts with cellular macromolecules like DNA and proteins.[1]

The general toxicity of some carboxylic acid-containing drugs has been linked to the formation of reactive acyl glucuronide and acyl-CoA conjugates.[8] These reactive metabolites can lead to idiosyncratic drug toxicity.

Below is a generalized workflow illustrating the potential metabolic activation of biphenyl carboxylic acids.

BCA Biphenyl Carboxylic Acid Metabolism Phase I Metabolism (e.g., Hydroxylation) BCA->Metabolism Hydroxy_BCA Hydroxylated Biphenyl Carboxylic Acid Metabolism->Hydroxy_BCA PhaseII Phase II Metabolism (e.g., Glucuronidation) Hydroxy_BCA->PhaseII Reactive Formation of Reactive Metabolites (e.g., Quinones) Hydroxy_BCA->Reactive Conjugate Conjugated Metabolite (for excretion) PhaseII->Conjugate Toxicity Cellular Damage (Oxidative Stress, Adduct Formation) Reactive->Toxicity

Metabolic Activation Workflow
Potential Effects on Cellular Signaling

While specific signaling pathways affected by biphenyl carboxylic acid toxicity have not been identified, some studies on aromatic carboxylic acids suggest potential interactions with cellular signaling. For instance, certain carboxylic acids have been shown to influence signaling pathways related to cell proliferation and stress responses in various biological systems.[9][10] However, direct evidence linking biphenyl carboxylic acids to specific signaling cascades in the context of general toxicity is currently lacking.

Experimental Protocols for Hazard Assessment

For drug development and regulatory purposes, a battery of standardized tests is required to assess the toxicological profile of a new chemical entity. The following are detailed methodologies for key experiments relevant to the hazards associated with biphenyl carboxylic acids, based on OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Methodology:

  • Animal Model: Healthy young adult albino rabbits.

  • Test Substance Preparation: Solids are typically moistened with a small amount of water or a suitable vehicle to form a paste. Liquids are generally used undiluted.

  • Application: Approximately 0.5 g of the test substance is applied to a small area (about 6 cm²) of shaved skin on the back of the rabbit and covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The exposure period is typically 4 hours.

  • Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.

  • Scoring: Skin reactions are scored according to a standardized grading system (e.g., Draize scale).

start Start prep Prepare Test Substance start->prep apply Apply to Rabbit Skin (0.5g or 0.5mL) prep->apply expose 4-hour Exposure (Semi-occlusive dressing) apply->expose observe Observe Skin Reactions (1, 24, 48, 72h, up to 14d) expose->observe score Score Erythema & Edema observe->score end End score->end

OECD 404 Workflow
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To estimate the acute oral toxicity (LD50) of a substance and to classify it into a toxicity category. This method uses a reduced number of animals compared to traditional LD50 tests.

Methodology:

  • Animal Model: Typically rats, usually females.

  • Dosing: A stepwise procedure is used with a small number of animals per step (usually 3). The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on any existing information about the substance's toxicity.

  • Procedure:

    • If the animal survives at the starting dose, the next higher fixed dose is used in another group of animals.

    • If the animal dies, the next lower fixed dose is used.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

  • Endpoint: The test is stopped when a dose that causes mortality is identified, or when no mortality is observed at the highest dose, or when a dose that causes evident toxicity is identified. The substance is then classified into a GHS category based on the results.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

Objective: To detect gene mutations induced by a chemical. The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which may revert the bacteria to a state where they no longer require the amino acid for growth.

Methodology:

  • Tester Strains: A set of bacterial strains with different known mutations is used.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

  • Procedure (Plate Incorporation Method):

    • The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar.

    • The mixture is poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to being able to grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

start Start mix Mix Test Substance, Bacterial Strain, and S9 Mix start->mix plate Plate on Minimal Agar mix->plate incubate Incubate at 37°C (48-72h) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Dose-Dependent Increase in Mutations count->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3-methoxyphenyl)benzoic acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a broad range of functional groups, and the generation of non-toxic byproducts.[2] This document provides a detailed protocol for the synthesis of 4-(3-methoxyphenyl)benzoic acid, a biaryl carboxylic acid, through the Suzuki-Miyaura coupling of 4-bromobenzoic acid and (3-methoxyphenyl)boronic acid. Such structures are prevalent in pharmacologically active molecules and advanced materials.

The presence of a carboxylic acid functionality on one of the coupling partners requires careful consideration of the reaction conditions. Under the basic conditions necessary for the Suzuki-Miyaura coupling, the carboxylic acid is deprotonated to a carboxylate salt.[3] This can affect the solubility of the substrate and potentially influence the catalytic activity of the palladium center.[3] Therefore, the selection of an appropriate base and solvent system is crucial for a successful transformation.

Reaction Scheme

The overall transformation is depicted below:

Key Reaction Parameters and Optimization

The efficiency of the Suzuki-Miyaura coupling is highly dependent on several factors, including the choice of palladium catalyst, ligand, base, and solvent system.[4] For the synthesis of this compound, a variety of conditions can be employed, and optimization may be necessary to achieve the desired yield and purity.

Catalysts: Palladium complexes are the most common catalysts. Both Pd(0) and Pd(II) precursors can be used, as the active Pd(0) species is typically formed in situ.[4] Common choices include Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium complexes with specialized phosphine ligands that can enhance catalytic activity, especially for challenging substrates.[5][6]

Bases: The base plays a crucial role in the activation of the boronic acid for transmetalation.[7] Common inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.[8][9] The choice of base can impact the reaction rate and yield.

Solvents: A variety of organic solvents can be used, often in combination with water to aid in the dissolution of the base and the boronate salt.[10] Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water.[9][11]

The following table summarizes various conditions reported for Suzuki-Miyaura couplings of similar substrates.

Catalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pd(OAc)₂ / RuPhosK₃PO₄Toluene10012-24Varies[12]
PdCl₂(PPh₃)₂K₂CO₃DMF / H₂OAmbient - 1001.5 - 20Good to High[13][14]
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃1,4-DioxaneRoom Temp - 801.5 - 24High[6][15]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O80 - 1004 - 1275 - 92[4]
G-COOH-Pd-10K₂CO₃DMF / H₂O (95:5)70 - 1103 - 48Varies[11]

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound. Researchers should note that optimization of the reaction conditions may be necessary to achieve the best results.

Materials:

  • 4-Bromobenzoic acid (1.0 equiv)

  • (3-Methoxyphenyl)boronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 equiv), (3-methoxyphenyl)boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.[4][12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl to protonate the carboxylic acid, which will likely cause the product to precipitate.[12]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).[12]

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.[4]

Visualizing the Workflow and Catalytic Cycle

The following diagrams illustrate the experimental workflow and the fundamental steps of the Suzuki-Miyaura catalytic cycle.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: 4-Bromobenzoic Acid (3-Methoxyphenyl)boronic Acid Base inert Establish Inert Atmosphere (N2/Ar) reactants->inert solvent_catalyst Add Degassed Solvent & Palladium Catalyst inert->solvent_catalyst heat Heat and Stir (e.g., 80-100 °C) solvent_catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temp monitor->cool acidify Acidify (HCl) cool->acidify extract Extract with Organic Solvent acidify->extract wash Wash with Water & Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

suzuki_cycle pd0 Pd(0)Ln pd2_complex R1-Pd(II)Ln-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_biaryl R1-Pd(II)Ln-R2 pd2_complex->pd2_biaryl transmetalation Transmetalation pd2_biaryl->pd0 product R1-R2 pd2_biaryl->product reductive_elimination Reductive Elimination reagents_in1 R1-X (4-Bromobenzoic Acid) reagents_in2 [R2-B(OR)2OH]⁻ ((3-Methoxyphenyl)boronate) base_in Base boronic_acid R2-B(OH)2

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biphenyl carboxylic acids, a crucial structural motif in many pharmaceuticals and functional materials. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for constructing the biaryl bond.

Introduction

Biphenyl carboxylic acids are key intermediates in organic synthesis, particularly in the pharmaceutical industry where they form the core of several non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most efficient methods for their synthesis, involving the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. Recent advancements have focused on developing more environmentally friendly and cost-effective protocols, including the use of heterogeneous catalysts and aqueous reaction media.[1][2][3]

Method 1: Suzuki-Miyaura Cross-Coupling Using a Homogeneous Palladium Catalyst

This protocol describes a standard laboratory procedure for the synthesis of biphenyl carboxylic acids using a homogeneous palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0).

Reaction Scheme
Experimental Protocol

Materials:

  • Aryl halide (e.g., 4-bromobenzoic acid)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Solvent (e.g., a mixture of DME/H₂O or Toluene/Ethanol/H₂O)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., DME/H₂O, 4:1 v/v). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Introduction: Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitates, filter the mixture.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2 to precipitate the carboxylic acid product.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure biphenyl carboxylic acid.

Data Presentation
Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromobenzoic acidPhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O851264[2]
4-Iodobenzoic acid4-Methylphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Toluene/Ethanol/H₂O908>90N/A
3-Bromobenzoic acid3-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1006>90N/A

Method 2: Green Synthesis using a Heterogeneous Palladium Catalyst in Aqueous Media

This protocol outlines a more environmentally benign approach using a water-soluble or heterogeneous palladium catalyst, which simplifies catalyst removal and often allows for milder reaction conditions. An example is the use of Pd/C or a fullerene-supported PdCl₂ nanocatalyst.[1][2]

Experimental Protocol

Materials:

  • Aryl halide (e.g., a bromobenzoic acid)

  • Arylboronic acid

  • Heterogeneous Palladium Catalyst (e.g., 10% Pd/C or C₆₀-TEGs/PdCl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Water or a MeOH/H₂O mixture)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flask, combine the bromobenzoic acid (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in the chosen solvent (e.g., water).[1]

  • Catalyst Addition: Add the heterogeneous palladium catalyst (e.g., 0.05 mol% C₆₀-TEGs/PdCl₂ or 1.18 mol % Pd/C).[1][2]

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., reflux in MeOH/H₂O) for the specified time (e.g., 4 hours at room temperature or 5 hours at reflux).[1][2]

  • Work-up:

    • Upon completion, remove the catalyst by filtration through Celite.[2]

    • Wash the filter cake with the reaction solvent.

    • Acidify the filtrate with concentrated HCl to precipitate the biphenyl carboxylic acid product.[2]

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

Data Presentation
Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTempTime (h)Yield (%)Reference
Bromobenzoic acid derivativesAryl boronic acid derivativesC₆₀-TEGs/PdCl₂ (0.05)K₂CO₃H₂ORT4>90[1]
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one4-Carboxyphenylboronic acidPd/C (1.18)Na₂CO₃MeOH/H₂OReflux593-96[2]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar1-Pd(II)L2-Ar2 Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar1-Ar2 RedElim->Product ArylHalide Ar1-X ArylHalide->OxAdd BoronicAcid Ar2-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal Experimental_Workflow Start Start Reagents Combine Aryl Halide, Arylboronic Acid, and Base Start->Reagents Inert Establish Inert Atmosphere (N2 or Ar) Reagents->Inert Solvent Add Degassed Solvent and Catalyst Inert->Solvent Reaction Heat and Stir for Required Time Solvent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Work-up: - Cool - Filter (if needed) - Acidify - Extract Monitor->Workup Complete Purification Purify Crude Product (Recrystallization or Chromatography) Workup->Purification Analysis Characterize Pure Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for 4-(3-methoxyphenyl)benzoic acid as a Pharmaceutical Intermediate in the Development of Selective Estrogen Receptor β (ERβ) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(3-methoxyphenyl)benzoic acid as a key intermediate in the synthesis of selective estrogen receptor β (ERβ) agonists. ERβ is a critical therapeutic target for a range of conditions, including certain cancers, neurodegenerative diseases, and inflammatory disorders. The protocols detailed herein are based on established synthetic methodologies and provide a framework for the development of novel ERβ-selective compounds.

Introduction to this compound in ERβ Agonist Synthesis

This compound is a biaryl carboxylic acid that serves as an excellent scaffold for the synthesis of selective ERβ agonists. Its structural features allow for the facile introduction of pharmacophores necessary for high-affinity and selective binding to the ERβ ligand-binding pocket. The presence of the methoxy and carboxylic acid groups provides versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. A prominent class of selective ERβ agonists, diarylpropionitrile (DPN) and its analogs, share a structural homology with derivatives of this compound, highlighting the potential of this intermediate in the field.

Proposed Synthetic Application: Synthesis of a Novel ERβ Agonist

This section outlines a proposed synthetic route for a novel ERβ agonist, designated as Compound 1 , starting from this compound. The synthesis involves a key Suzuki-Miyaura cross-coupling reaction to introduce a second phenolic moiety, a common feature in many ERβ ligands.

Experimental Protocol: Synthesis of Compound 1

Step 1: Conversion of this compound to its methyl ester

  • Materials: this compound, Methanol (anhydrous), Sulfuric acid (concentrated).

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 2: Suzuki-Miyaura Coupling with 4-methoxyphenylboronic acid

  • Materials: Methyl 4-(3-methoxyphenyl)benzoate, 4-methoxyphenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, combine methyl 4-(3-methoxyphenyl)benzoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

    • Add a mixture of toluene, ethanol, and water (4:1:1).

    • Degas the mixture with argon for 15 minutes.

    • Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) and degas for another 5 minutes.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an argon atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Demethylation to yield Compound 1

  • Materials: Product from Step 2, Boron tribromide (BBr₃), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve the product from Step 2 in anhydrous DCM and cool to -78 °C.

    • Add a solution of BBr₃ in DCM dropwise.

    • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of methanol, followed by water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, Compound 1 , by recrystallization or column chromatography.

Data Presentation

The following table summarizes expected and literature-derived data for the synthesis and activity of ERβ agonists based on the 4-hydroxy-biphenyl template.

ParameterStep 1: EsterificationStep 2: Suzuki CouplingStep 3: DemethylationFinal Product (Compound 1) - Biological Activity
Yield (%) >9570-8560-75N/A
Purity (HPLC) >98%>95%>99%N/A
ERβ Binding Affinity (IC₅₀) N/AN/AN/A1-50 nM (expected)
ERα Binding Affinity (IC₅₀) N/AN/AN/A>1000 nM (expected)
Selectivity (ERα/ERβ) N/AN/AN/A>20-fold (expected)

Note: Biological activity data are expected values based on literature for similar 4-hydroxy-biphenyl compounds.

Visualizations

Diagram 1: Synthetic Workflow for Compound 1

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Demethylation start This compound step1 Methyl 4-(3-methoxyphenyl)benzoate start->step1 MeOH, H₂SO₄ step2 Methyl 4-(3',4'-dimethoxyphenyl)benzoate step1->step2 4-MeO-PhB(OH)₂, Pd(OAc)₂, PPh₃, Na₂CO₃ step3 Compound 1 (ERβ Agonist) step2->step3 BBr₃, DCM

Caption: Synthetic workflow for the preparation of a novel ERβ agonist (Compound 1).

Diagram 2: General Signaling Pathway of ERβ Agonists

ER_beta_Signaling cluster_cell Target Cell cluster_nucleus Nucleus Agonist ERβ Agonist (e.g., Compound 1) ERb_cytoplasm ERβ Agonist->ERb_cytoplasm Binds Dimerization Dimerization ERb_cytoplasm->Dimerization Conformational Change HSP HSP HSP->ERb_cytoplasm Dissociates Translocation Nuclear Translocation Dimerization->Translocation ERb_dimer_nuc ERβ Dimer Translocation->ERb_dimer_nuc ERE Estrogen Response Element (ERE) ERb_dimer_nuc->ERE Binds to Coactivators Coactivators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response (e.g., Anti-proliferative, Anti-inflammatory) Protein->Response

Applications of Biphenyl Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety, consisting of two connected phenyl rings, is a privileged scaffold in medicinal chemistry.[1] Its structural rigidity, combined with the potential for conformational flexibility through rotation around the central bond, allows for precise interactions with a variety of biological targets.[2] This structural feature is found in numerous commercially available drugs and serves as a versatile platform for the development of new therapeutic agents.[3][4] Biphenyl derivatives have demonstrated a wide range of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, and neuroprotective effects.[5][6]

This document provides detailed application notes on the use of biphenyl derivatives in several key therapeutic areas, supported by quantitative data, experimental protocols for synthesis and biological evaluation, and diagrams of relevant signaling pathways and workflows.

Antihypertensive Agents: Angiotensin II Receptor Antagonists

Biphenyl derivatives are famously utilized as angiotensin II receptor blockers (ARBs). These drugs, such as Losartan and Telmisartan, are widely prescribed for the treatment of hypertension.[7][8] They act by selectively blocking the angiotensin II type 1 (AT1) receptor, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[9][10] Blockade of the AT1 receptor prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[7][10]

The discovery of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensive agents was a significant breakthrough.[11] Structure-activity relationship studies revealed that an acidic group, such as a carboxylic acid or a tetrazole ring, at the 2'-position of the biphenyl moiety is crucial for high-affinity binding to the AT1 receptor.[11]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and AT1 Receptor Blockade

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Intervention Therapeutic Intervention Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure BiphenylDerivative Biphenyl Derivative (e.g., Losartan, Telmisartan) BiphenylDerivative->AT1R Antagonism

Caption: RAAS pathway and the mechanism of action of biphenyl-based AT1 receptor antagonists.

Quantitative Data: Antihypertensive Activity of Biphenyl Derivatives
CompoundTargetAssayActivityReference
Losartan (DuP 753)Angiotensin II ReceptorIn vitro binding (guinea pig adrenal)IC50 = 19 nM[11]
TelmisartanAngiotensin II ReceptorIn vitro bindingHigh affinity for AT1 receptor[10]
2-Butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazoleAngiotensin II ReceptorIn vitro bindingHigh affinity[11]
ICI D8731 (2-ethyl-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methoxy]quinoline)Angiotensin II ReceptorIn vitro binding (guinea pig adrenal)IC50 = 0.01-1 µM[12]
ICI D8731Angiotensin II-induced pressor response (normotensive rat, IV)In vivoED50 = 0.1-2.0 mg/kg[12]
ICI D6888 (2-ethyl-5,6,7,8-tetrahydro-4-[([2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methoxy)quinoline)Angiotensin II ReceptorIn vitro binding (guinea pig adrenal)IC50 = 0.005-0.5 µM[13]
ICI D6888Angiotensin II-induced pressor response (normotensive rat, IV)In vivoED50 = 0.1-1.0 mg/kg[13]
Experimental Protocols

This protocol describes a two-step synthesis from Trityl Losartan.[14][15]

Step 1: Detritylation and Salt Formation

  • Under a nitrogen atmosphere, dissolve Trityl Losartan in tetrahydrofuran (THF).

  • Add a solution of potassium tertiary butoxide in THF to the reaction mixture. The amount of base should be stoichiometric.[16]

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the deprotection is complete.[16]

  • After completion, cool the reaction mixture.

Step 2: Crystallization and Purification

  • Concentrate the reaction mixture under reduced pressure.

  • Add isopropyl alcohol to the residue and heat to reflux for 1 hour.[17]

  • Cool the solution and allow it to stand at 25-30°C for 12 hours to induce crystallization.[17]

  • Further cool the mixture to 0-5°C and filter the crystallized Losartan potassium.[17]

  • Wash the collected solid with chilled isopropyl alcohol.[17]

  • Dry the final product under vacuum at 35-50°C to yield pure Losartan potassium.[17]

This protocol is a general guide for a competitive radioligand binding assay.[18][19][20]

1. Membrane Preparation

  • Harvest cells or tissues (e.g., rat liver) expressing the AT1 receptor.[19][20]

  • Homogenize the tissue in ice-cold buffer.

  • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.[18]

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[18]

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration. Store at -80°C.[18]

2. Binding Assay

  • In a 96-well plate, set up wells for total binding, non-specific binding, and competitive binding with test compounds.

  • For competitive binding, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II), and serial dilutions of the biphenyl derivative.[18]

  • For total binding, add only the membrane preparation and the radiolabeled ligand.

  • For non-specific binding, add the membrane preparation, radiolabeled ligand, and a high concentration of an unlabeled competitor (e.g., Losartan).[18]

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold wash buffer.[18]

  • Measure the radioactivity on the filters using a scintillation counter.[18]

3. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

Anticancer Agents

The biphenyl scaffold is a prominent feature in the design of novel anticancer agents.[21] These derivatives have shown efficacy against various cancer cell lines through diverse mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and antiangiogenic effects.[18][22] Unsymmetrical biphenyls, in particular, have demonstrated potent cytotoxic activity.[23]

General Workflow for Anticancer Drug Discovery

cluster_Discovery Drug Discovery Pipeline CompoundSynthesis Synthesis of Biphenyl Derivatives InVitroScreening In Vitro Screening (e.g., MTT Assay) CompoundSynthesis->InVitroScreening HitIdentification Hit Identification (Active Compounds) InVitroScreening->HitIdentification LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization InVivoTesting In Vivo Testing (Animal Models) LeadOptimization->InVivoTesting Preclinical Preclinical Studies InVivoTesting->Preclinical ClinicalTrials Clinical Trials Preclinical->ClinicalTrials

Caption: A simplified workflow for the discovery and development of anticancer agents.

Quantitative Data: Anticancer Activity of Biphenyl Derivatives
CompoundCell Line(s)AssayActivity (IC50)Reference
Unsymmetrical Biphenyl Compound 27DU145, A547, KB, KB-VinCytotoxicity0.04–3.23 µM[23]
Unsymmetrical Biphenyl Compound 35DU145, A547, KB, KB-VinCytotoxicity0.04–3.23 µM[23]
Unsymmetrical Biphenyl Compound 40DU145, A547, KB, KB-VinCytotoxicity0.04–3.23 µM[23]
Hydroxylated Biphenyl Compound 11Melanoma cellsCytotoxicity1.7 ± 0.5 µM[22]
Hydroxylated Biphenyl Compound 12Melanoma cellsCytotoxicity2.0 ± 0.7 µM[22]
Biphenyl Carboxylic Acid 3aMCF-7, MDA-MB-231Cytotoxicity10.14 ± 2.05 µM (MCF-7), 10.78 ± 2.58 µM (MDA-MB-231)[24]
Biphenyl Carboxylic Acid 3jMCF-7, MDA-MB-231Cytotoxicity9.92 ± 0.97 µM (MCF-7), 9.54 ± 0.85 µM (MDA-MB-231)[24]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][11][25]

1. Cell Seeding

  • Culture cancer cells in a suitable medium.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

2. Compound Treatment

  • Prepare serial dilutions of the biphenyl derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations.

  • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).[11]

  • Incubate the plate for 48-72 hours.

3. MTT Assay

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubate for 4 hours at 37°C.[9] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Carefully remove the medium.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

4. Data Analysis

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[26]

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Agents

Biphenyl derivatives have also been investigated for their anti-inflammatory properties.[27][28] Some compounds have shown significant activity in animal models of inflammation, suggesting their potential as treatments for inflammatory disorders.[28]

Quantitative Data: Anti-inflammatory Activity of Biphenyl Derivatives
CompoundModelDoseActivityReference
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e)Carrageenan-induced rat paw edema100 mg/kgReduction in paw edema at 3h[28]
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e)Cotton pellet granuloma (rat)25, 50, 100 mg/kgDose-dependent inhibition of granuloma formation[28]
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e)Acetic acid-induced writhing (mouse)10, 20, 30 mg/kgDose-dependent inhibition of writhing[28]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[3][7][27]

1. Animal Preparation

  • Use adult Wistar or Sprague-Dawley rats.

  • Fast the animals overnight before the experiment with free access to water.

2. Compound Administration

  • Administer the test biphenyl derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.[7]

  • The control group receives the vehicle only.

3. Induction of Inflammation

  • Thirty minutes to one hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[3][7]

4. Measurement of Paw Edema

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[7]

  • The difference between the paw volume at each time point and the baseline volume represents the edema volume.

5. Data Analysis

  • Calculate the percentage of inhibition of edema for each treated group compared to the control group.

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Agents for Neurodegenerative Diseases

Biphenyl derivatives are emerging as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.[25] Some biphenyl pyrazole derivatives have been shown to act as dual inhibitors of acetylcholinesterase (AChE) and tau aggregation, two key pathological features of Alzheimer's.[25] Other biphenyl-based compounds have been designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4]

Quantitative Data: Activity of Biphenyl Derivatives in Neurodegenerative Disease Models
CompoundTarget(s)AssayActivity (IC50/Ki)Reference
Biphenyl pyrazole lead compoundAcetylcholinesterase (AChE)Enzyme inhibitionIC50 = 0.35 ± 0.02 µM[25]
Biphenyl-substituted chalcone derivativesAcetylcholinesterase (AChE)Enzyme inhibitionKi = 4.33-16.97 nM
Biphenyl-substituted chalcone derivativesButyrylcholinesterase (BChE)Enzyme inhibitionKi = 3.72-6.74 nM
Compound 15 (biphenyl derivative)Butyrylcholinesterase (BuChE)Enzyme inhibitionIC50 = 0.74 µM[4]
Compound 15 (biphenyl derivative)Acetylcholinesterase (AChE)Enzyme inhibitionIC50 = 1.18 µM[4]
Compound 19 (biphenyl derivative)Acetylcholinesterase (AChE)Enzyme inhibitionIC50 = 0.096 µM[4]
Compound 19 (biphenyl derivative)Butyrylcholinesterase (BuChE)Enzyme inhibitionIC50 = 1.25 µM[4]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, a widely used colorimetric assay.[8]

1. Reagent Preparation

  • Prepare an assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0).[8]

  • Prepare a stock solution of AChE enzyme.[8]

  • Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI).[8]

  • Prepare a stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[8]

  • Prepare serial dilutions of the test biphenyl derivatives.

2. Assay Procedure

  • In a 96-well plate, add the assay buffer, AChE enzyme solution, and the test compound at various concentrations.

  • Include a negative control (no inhibitor) and a positive control (a known AChE inhibitor).

  • Pre-incubate the plate for a short period.

  • Initiate the reaction by adding the ATCI and DTNB solution to all wells.

  • The AChE enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product.[8]

3. Data Analysis

  • Measure the absorbance of the wells at 412 nm at regular time intervals using a microplate reader.[8]

  • Calculate the rate of the reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition compared to the negative control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. to the negative control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

References

The Role of 3-Methoxy-4-methylbenzoic Acid in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Methoxy-4-methylbenzoic acid, a substituted benzoic acid derivative, serves as a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern, featuring a methoxy group at the 3-position and a methyl group at the 4-position, imparts specific reactivity that is leveraged in the construction of complex molecular architectures. This document provides an overview of its application in the synthesis of notable APIs, including the non-steroidal mineralocorticoid receptor antagonist Finerenone and as a precursor to the acyl side chain of Actinomycin D, a potent anti-cancer agent. Detailed experimental protocols for key synthetic transformations are provided to facilitate research and development in this area.

The carboxylic acid functionality of 3-methoxy-4-methylbenzoic acid allows for a variety of chemical modifications, including esterification, amidation, and conversion to acyl chlorides, making it a versatile starting material. The methoxy and methyl groups on the aromatic ring influence the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution, and can be further functionalized to introduce additional complexity into the target molecule.

Key Applications in API Synthesis

  • Finerenone Synthesis: 3-Methoxy-4-methylbenzoic acid is a key starting material for the synthesis of Finerenone, a drug used to treat chronic kidney disease associated with type 2 diabetes. The synthesis involves a multi-step sequence that transforms the benzoic acid into a key benzonitrile intermediate.

  • Acyl Pentapeptide Lactone (Actinomycin D Precursor) Synthesis: This benzoic acid derivative is a precursor to the acyl side chain of Actinomycin D, a complex chromopeptide lactone with significant antibiotic and anti-tumor activity. The synthesis requires the introduction of an amino group to form 3-hydroxy-4-methylanthranilic acid, the direct precursor that is incorporated into the final structure.

Data Presentation

Table 1: Physicochemical Properties of 3-Methoxy-4-methylbenzoic Acid

PropertyValue
CAS Number 7151-68-0
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance White to off-white crystalline powder
Melting Point 156-160 °C
Purity (by Titration) ≥98%
Loss on Drying ≤1%

Experimental Protocols

I. Synthesis of Finerenone Intermediate: 4-formyl-3-methoxybenzonitrile

The synthesis of the key Finerenone intermediate, 4-formyl-3-methoxybenzonitrile, from 3-methoxy-4-methylbenzoic acid is a multi-step process.

Step 1: Synthesis of 3-Methoxy-4-methylbenzonitrile

This protocol describes the conversion of the carboxylic acid to a nitrile group.

  • Materials:

    • 3-Methoxy-4-methylbenzoic acid (9.97 g)

    • Chlorosulphonyl isocyanate (5.35 ml)

    • Dichloromethane (DCM) (21 ml)

    • N,N-Dimethylformamide (DMF) (9.5 ml)

    • Water

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • A suspension of 3-methoxy-4-methylbenzoic acid in dichloromethane (18 ml) is brought to reflux under a nitrogen atmosphere.

    • A solution of chlorosulphonyl isocyanate in dichloromethane (3 ml) is added over 45 minutes.

    • The resulting solution is heated under reflux for an additional 45 minutes.

    • The reaction mixture is cooled in an ice bath.

    • N,N-dimethylformamide is added dropwise over 15 minutes.

    • After stirring for 30 minutes at 0 °C, the solution is poured onto ice.

    • The organic layer is separated, washed with water (5 x 20 ml), dried over MgSO₄, and the solvent is evaporated.

    • The residue is purified by preparative HPLC to yield 3-methoxy-4-methylbenzonitrile.

  • Expected Yield: Approximately 60%.

Step 2: Synthesis of 4-formyl-3-methoxybenzonitrile

This protocol outlines the conversion of the methyl group to a formyl group.

  • Materials:

    • 4-methyl-3-methoxybenzonitrile

    • Bromination reagent (e.g., N-Bromosuccinimide)

    • Silver nitrate (AgNO₃)

    • Ethanol

    • Water

  • Procedure:

    • Bromination: 4-methyl-3-methoxybenzonitrile is reacted with a suitable brominating agent to form 3-methoxy-4-(dibromomethyl)benzonitrile. (Note: Specific quantities and conditions for this step require optimization based on the chosen brominating agent).

    • Hydrolysis: A solution of silver nitrate (25.0 g, 147 mmol) in water (75 mL) is added dropwise to a solution of the dibrominated intermediate (18.22 g, 59.74 mmol) in refluxing ethanol (300 mL).

    • The mixture is maintained at reflux for 30 minutes.

    • The reaction mixture is filtered, and the solvent is evaporated.

    • The residue is diluted with water and extracted with ethyl acetate to yield 4-formyl-3-methoxybenzonitrile.

  • Expected Yield: Approximately 99% for the hydrolysis step.

Step 3: Synthesis of Finerenone from 4-formyl-3-methoxybenzonitrile

This part of the synthesis involves a multi-component reaction to construct the dihydropyridine core of Finerenone.

  • Materials:

    • 4-Formyl-3-methoxybenzonitrile (100 g, 0.620 mol)

    • 2-cyanoethyl-3-oxobutanoate (129.96 g, 0.837 mol)

    • Piperidine (5.30 g, 0.062 mol)

    • Acetic acid (3.72 g, 0.062 mol)

    • tert-Butanol (500 ml)

  • Procedure:

    • Charge 4-formyl-3-methoxybenzonitrile, 2-cyanoethyl-3-oxobutanoate, piperidine, and acetic acid into a flask with tert-butanol.

    • Stir the reaction mass for 10 to 14 hours at 20-30°C.

    • Monitor the reaction by HPLC.

    • After completion, filter the reaction mixture and wash with isopropanol (200 ml).

    • The wet material is dried under vacuum at 55-65°C to yield the intermediate, 2-cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate.

  • Expected Yield: Approximately 95%.

(Further steps to complete the synthesis of Finerenone from this intermediate involve cyclization and amidation reactions, which are detailed in various patents.)

II. Conceptual Pathway to Acyl Pentapeptide Lactone (Actinomycin D Precursor)

The chemical synthesis of the acyl pentapeptide lactone precursor for Actinomycin D from 3-methoxy-4-methylbenzoic acid is a complex undertaking that is not well-documented in a single, comprehensive protocol. The process would conceptually involve the following key transformations:

  • Introduction of an Amino Group: The primary challenge is the introduction of an amino group at the 2-position of the benzoic acid ring. This would likely involve a nitration reaction followed by reduction.

  • Hydroxylation: A hydroxyl group needs to be introduced at the 3-position. This might be achieved through various methods, potentially involving a demethylation of the methoxy group followed by a directed hydroxylation, or through a more complex series of functional group interconversions.

  • Peptide Coupling and Lactonization: Once the key intermediate, 3-hydroxy-4-methylanthranilic acid, is synthesized, it would be coupled with the desired pentapeptide chain using standard peptide synthesis methodologies. The final step would involve an intramolecular cyclization to form the lactone ring.

Due to the complexity and lack of a standardized chemical synthesis protocol starting from 3-methoxy-4-methylbenzoic acid, a detailed experimental procedure is not provided here. The biosynthesis of Actinomycin D, which involves the enzymatic conversion of tryptophan to 3-hydroxy-4-methylanthranilic acid, is the more commonly studied pathway.

Visualizations

Finerenone_Synthesis_Workflow start 3-Methoxy-4-methylbenzoic Acid intermediate1 3-Methoxy-4-methylbenzonitrile start->intermediate1 Nitrile Formation intermediate2 3-Methoxy-4-(dibromomethyl)benzonitrile intermediate1->intermediate2 Bromination intermediate3 4-Formyl-3-methoxybenzonitrile intermediate2->intermediate3 Hydrolysis intermediate4 2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate intermediate3->intermediate4 Knoevenagel Condensation finerenone Finerenone intermediate4->finerenone Cyclization & Amidation

Caption: Synthetic workflow for Finerenone from 3-methoxy-4-methylbenzoic acid.

Acyl_Pentapeptide_Lactone_Conceptual_Pathway start 3-Methoxy-4-methylbenzoic Acid transformation1 Introduction of Amino Group (e.g., Nitration then Reduction) start->transformation1 transformation2 Introduction of Hydroxyl Group (e.g., Demethylation/Hydroxylation) transformation1->transformation2 intermediate 3-Hydroxy-4-methylanthranilic Acid transformation2->intermediate peptide_coupling Peptide Chain Assembly intermediate->peptide_coupling lactonization Intramolecular Lactonization peptide_coupling->lactonization final_product Acyl Pentapeptide Lactone lactonization->final_product

Caption: Conceptual pathway for Acyl Pentapeptide Lactone synthesis.

Application Notes & Protocols: Synthesis of Biphenyl Carboxylic Acid-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant pharmacological activities, including anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] In recent years, this structural motif has gained substantial attention in oncology, as its derivatives have been developed as potent anticancer agents. These compounds exert their effects through diverse mechanisms of action, such as inhibiting crucial enzymes like cyclooxygenase (COX-2), targeting hormone receptors like the estrogen receptor alpha (ERα), and modulating epigenetic pathways by inhibiting histone acetyltransferases (HATs) like p300/CBP.[1][3][4][5]

This document provides detailed protocols for the synthesis of novel biphenyl carboxylic acid derivatives, methods for their biological evaluation, and a summary of their anticancer activities, focusing on compounds developed via Suzuki-Miyaura cross-coupling and modifications of existing drugs like Diflunisal.

General Synthetic Workflow

The development of novel biphenyl carboxylic acid-based anticancer agents typically follows a structured workflow, from initial synthesis to biological screening. The process involves a palladium-catalyzed cross-coupling reaction to create the core biphenyl structure, followed by purification, characterization, and in vitro evaluation against various cancer cell lines.

G General Workflow for Synthesis and Screening cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation A Starting Materials (e.g., Bromophenyl Carboxylic Acid & Substituted Boronic Acid) B Suzuki-Miyaura Cross-Coupling Reaction A->B C Crude Biphenyl Carboxylic Acid Derivative B->C D Purification (e.g., Column Chromatography) C->D E Pure Compound D->E F Structural Verification (¹H-NMR, ¹³C-NMR, Mass Spec, IR) E->F Analysis G In Vitro Anticancer Assay (e.g., MTT Assay) F->G Screening H Selectivity Testing (Normal Cell Lines, e.g., HEK-293) G->H Assess Cytotoxicity I IC₅₀ Determination & Analysis G->I Quantify Potency G Inhibition of p300/CBP Signaling by Diflunisal cluster_pathway Epigenetic Regulation cluster_inhibition Drug Action p300 p300/CBP (Lysine Acetyltransferase) Acetylation Protein Acetylation p300->Acetylation Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->p300 Histones Histones & Other Transcription Factors Histones->Acetylation Gene Oncogene Expression (e.g., AML1-ETO dependent genes) Acetylation->Gene Activates Growth Leukemic Cell Growth & Proliferation Gene->Growth Promotes Diflunisal Diflunisal Diflunisal->p300 Competitively Inhibits

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron species and an organohalide.[1][2] First reported by Akira Suzuki in 1979, this reaction has become one of the most powerful and widely used tools in modern organic synthesis due to its versatility, mild reaction conditions, and tolerance of a wide variety of functional groups.[2][3]

This application note provides a detailed experimental setup for the Suzuki coupling of aryl bromides, which are common substrates used in the synthesis of biaryls—a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5] The commercial availability of a vast array of boronic acids and their low toxicity compared to other organometallic reagents make this method particularly attractive.[1]

Catalytic Cycle and Mechanism

The mechanism of the Suzuki coupling reaction is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition: This is often the rate-determining step of the cycle.[2][6] The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[1][2] The reactivity of the halide partner generally follows the order: I > OTf > Br >> Cl.[2][6]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[2] This process requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group and facilitating its transfer to the palladium center.[3][5]

  • Reductive Elimination: The final step involves the elimination of the two coupled organic fragments from the palladium center, forming the new carbon-carbon bond of the biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition Intermediate L2(Ar)Pd(II)-Br pd0->oxidative_addition Oxidative Addition aryl_halide Ar-Br (Aryl Bromide) aryl_halide->oxidative_addition product Ar-Ar' (Biaryl Product) organoboron Ar'-B(OR)2 (Organoboron) transmetalation Transmetalation Intermediate L2(Ar)Pd(II)-Ar' organoboron->transmetalation base Base base->transmetalation oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination transmetalation->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

A successful Suzuki coupling reaction depends on the careful selection of reagents and the exclusion of oxygen, which can deactivate the palladium catalyst.

General Protocol for Suzuki Coupling of an Aryl Bromide

This protocol provides a general procedure that can be adapted for a wide range of aryl bromides and boronic acids.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)[8]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand, 0.5–5 mol%)[8][9]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)[7][8]

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene, THF, DMF)[7][8]

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine the aryl bromide, arylboronic acid, palladium catalyst, and base under a counterflow of inert gas.[8] If the catalyst is air-stable, this can be done on the bench.

  • Inerting the Atmosphere: Seal the flask with a septum or screw cap. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[8]

  • Solvent Addition: Add the degassed solvent(s) via syringe. If a mixed solvent system like dioxane/water is used, the water should also be degassed.[7][8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[8][10] Some modern catalyst systems can operate effectively at room temperature.[3]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aryl bromide starting material is consumed.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.[7]

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine to remove the base and other inorganic salts.[8]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7][8]

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.[8][9]

Experimental_Workflow setup 1. Reaction Setup (Aryl Bromide, Boronic Acid, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Work-up (Quench, Extract, Dry) react->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A general experimental workflow for a Suzuki coupling reaction.

Data Presentation: Reaction Conditions and Yields

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Below are tables summarizing typical conditions and results for the Suzuki coupling of various aryl bromides.

Table 1: Common Reagent Combinations for Suzuki Coupling of Aryl Bromides
ComponentExamplesTypical Loading/ConcentrationNotes
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂0.1 - 5 mol%Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) species.[5]
Ligand PPh₃, P(t-Bu)₃, SPhos, Buchwald Ligands, NHCs1-4 equivalents relative to PdBulky, electron-rich phosphine ligands often enhance catalytic activity, especially for less reactive bromides.[3][6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF, NaOH2.0 - 4.0 equivalentsThe choice of base is often solvent-dependent. Stronger bases are sometimes needed for challenging substrates.[5][8]
Solvent Dioxane/H₂O, Toluene, THF, DMF, Ethanol0.1 - 0.5 MA small amount of water is often necessary to facilitate the transmetalation step.[5]
Table 2: Examples of Suzuki Coupling with Various Aryl Bromides
Aryl Bromide (1.0 equiv)Boronic Acid (equiv)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic Acid (1.5)Pd₂(dba)₃ (1.0)Ligand 1 (3.0)KF (3.0)Dioxane1101274[10]
1-Bromo-3,5-bis(trifluoromethyl)benzene2-Pyridylboronate (1.5)Pd₂(dba)₃ (1.0)Ligand 1 (3.0)KF (3.0)Dioxane1101282[10]
2-BromotoluenePhenylboronic Acid (1.5)Pd₂(dba)₃ (1.5)Ligand 1 (4.5)KF (3.0)Dioxane1101293[10]
4-BromobenzonitrilePhenylboronic Acid (1.2)Pd(OAc)₂ (0.5)NoneNa₂CO₃ (2.0)WEBRT0.598[9]
4-BromoacetophenonePhenylboronic Acid (1.2)Pd(OAc)₂ (0.5)NoneNa₂CO₃ (2.0)WEBRT0.598[9]
2,4,6-Triisopropylphenyl bromideCyclohexylboronic acid (1.5)Pd₂(dba)₃ (1.0)AntPhos (2.0)K₃PO₄ (3.0)Toluene1101281[11]
BromobenzenePhenylboronic Acid (1.1)Pd(dppf)Cl₂ (0.1)-Cs₂CO₃ (2.5)Dioxane/H₂O1002480[12]

Ligand 1 refers to a specific phosphite ligand used in the cited study.[10] WEB = Water Extract of Banana.[9]

Troubleshooting and Optimization

Low or No Yield:

  • Inactive Catalyst: Ensure the reaction was performed under strictly anaerobic conditions. The quality of the palladium precatalyst is crucial.

  • Improper Base/Solvent Combination: The choice of base is critical. For polar aprotic solvents like DMF or Dioxane, bases like K₂CO₃ or K₃PO₄ are often effective.[8]

  • Poor Reagent Quality: Use pure aryl bromide, boronic acid, and anhydrous, degassed solvents. Impurities can inhibit the catalyst.[8]

  • Protodeboronation: The boronic acid can decompose, especially under harsh conditions. Using a boronic ester (e.g., pinacol ester) can sometimes improve stability.[5]

Electron-Rich Aryl Bromides:

  • These substrates can be challenging due to slower rates of oxidative addition.[5]

  • Solution: Employ more electron-rich and bulky phosphine ligands (e.g., SPhos, P(t-Bu)₃) to accelerate the oxidative addition step. Higher reaction temperatures or a more active catalyst system may be required.[3]

Sterically Hindered Aryl Bromides:

  • Ortho-substituted aryl bromides can hinder the approach of the palladium catalyst.

  • Solution: Use catalysts with very bulky ligands, such as AntPhos or BI-DIME, which have been shown to be effective for coupling extremely hindered substrates.[11] Elevated temperatures are often necessary.[11]

References

Application Notes and Protocols for 4-Methoxy-3-methylbenzoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive overview of the use of 4-methoxy-3-methylbenzoic acid in polymer chemistry. While its primary applications are in the pharmaceutical and fragrance industries, this versatile aromatic compound also serves as a valuable building block in the synthesis of specialty polymers.[1] Its incorporation into polymer backbones can enhance thermal and mechanical properties, making the resulting materials suitable for applications such as specialized coatings and adhesives.[1] This document details the synthesis of high-performance polyesters using a derivative of 4-methoxy-3-methylbenzoic acid and provides relevant characterization data.

Introduction

4-Methoxy-3-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula C₉H₁₀O₃.[2][3] Its structure, featuring a carboxylic acid group for polymerization, a methoxy group, and a methyl group on the benzene ring, allows for the synthesis of polymers with tailored properties. The rigid aromatic ring can impart thermal stability and mechanical strength, while the methoxy and methyl groups can influence solubility and inter-chain interactions. This compound is a key intermediate in the production of various organic molecules, including dyes and pigments.[1] In polymer science, it is particularly relevant for creating aromatic polyesters and polyamides, which are known for their high-performance characteristics.

Application: Synthesis of High-Performance Aromatic Polyesters

A primary application of benzoic acid derivatives in polymer chemistry is in the creation of aromatic polyesters. These materials are noted for their high glass transition temperatures (Tg), excellent thermal stability, and robust mechanical properties. While direct polymerization of 4-methoxy-3-methylbenzoic acid is not widely documented, a common strategy involves its conversion to a diol or a hydroxy acid derivative, which can then be polymerized.

This protocol outlines a representative two-step synthesis for a polyester, starting with the conversion of 4-methoxy-3-methylbenzoic acid to 4-hydroxy-3-methylbenzoic acid, followed by a polycondensation reaction. This approach is analogous to methods used for similar substituted benzoic acids.

Experimental Protocols

This procedure involves the demethylation of the methoxy group to yield a hydroxyl group, creating a polymerizable hydroxy acid monomer.

Materials:

  • 4-methoxy-3-methylbenzoic acid

  • Hydrobromic acid (48% aqueous solution)

  • Acetic acid (glacial)

  • Sodium bicarbonate (5% aqueous solution)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (0.06 mol) of 4-methoxy-3-methylbenzoic acid in 100 mL of glacial acetic acid.

  • Reagent Addition: Slowly add 50 mL of 48% hydrobromic acid to the solution.

  • Reflux: Heat the mixture to reflux (approximately 120-125°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold deionized water. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture three times with 100 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with 100 mL of 5% sodium bicarbonate solution, followed by 100 mL of deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 4-hydroxy-3-methylbenzoic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to obtain the purified monomer.

This protocol describes the melt polycondensation of the synthesized hydroxy acid monomer to form a high molecular weight aromatic polyester.

Materials:

  • Purified 4-hydroxy-3-methylbenzoic acid

  • Antimony(III) oxide (catalyst)

  • Polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • High-vacuum pump

  • Heating mantle with temperature controller

Procedure:

  • Reactor Charging: Charge the polymerization reactor with 10.0 g (0.066 mol) of dried 4-hydroxy-3-methylbenzoic acid and 200-300 ppm of antimony(III) oxide.

  • Inerting: Purge the reactor with dry nitrogen gas for 30 minutes to remove any oxygen.

  • Melt Polycondensation (Stage 1): Under a slow stream of nitrogen, heat the reactor to a temperature approximately 20-30°C above the monomer's melting point (e.g., 220-240°C). Water will be evolved as a byproduct of the esterification reaction. Maintain this stage for 1-2 hours.

  • Melt Polycondensation (Stage 2): Gradually increase the temperature to 260-280°C while slowly applying a vacuum over 1 hour to reach a pressure below 1 mmHg.

  • High Vacuum Stage: Maintain the high temperature and high vacuum for an additional 2-3 hours. The viscosity of the molten polymer will increase significantly as the molecular weight builds.

  • Polymer Recovery: Extrude the molten polymer from the reactor under nitrogen pressure into a strand and quench it in a water bath.

  • Pelletizing: Pelletize the cooled polymer strand for subsequent analysis and characterization.

Data Presentation

The expected properties of aromatic polyesters derived from substituted hydroxybenzoic acids are summarized below. The data is representative and based on values for structurally similar polymers found in the literature.

PropertyExpected Value Range
Glass Transition (Tg)140 - 180 °C
Melting Temperature (Tm)250 - 300 °C
Decomposition Temp. (TGA)> 400 °C
Tensile Modulus2.0 - 4.0 GPa
Tensile Strength60 - 90 MPa

Visualizations

G Figure 1: Workflow for Aromatic Polyester Synthesis cluster_0 Monomer Synthesis cluster_1 Polymer Synthesis cluster_2 Characterization A 4-Methoxy-3-methylbenzoic Acid B Demethylation (HBr, Acetic Acid) A->B C Purification (Recrystallization) B->C D 4-Hydroxy-3-methylbenzoic Acid C->D E Melt Polycondensation (Stage 1: N2 Atmosphere) D->E F Melt Polycondensation (Stage 2: High Vacuum) E->F G Aromatic Polyester F->G H Thermal Analysis (DSC, TGA) G->H I Mechanical Testing G->I J Spectroscopy (FTIR, NMR) G->J

Caption: Workflow for Aromatic Polyester Synthesis.

G Figure 2: Structure-Property Relationships Structure Monomer Structure (4-Methoxy-3-methylbenzoic Acid Derivative) Backbone Rigid Aromatic Backbone Structure->Backbone SideGroups Methoxy/Methyl Side Groups Structure->SideGroups Thermal High Thermal Stability (High Tg and Td) Backbone->Thermal Mechanical High Strength & Modulus Backbone->Mechanical Solubility Modified Solubility SideGroups->Solubility Processing Processability Solubility->Processing

Caption: Structure-Property Relationships.

Conclusion

4-Methoxy-3-methylbenzoic acid, while not a commodity monomer, holds potential as a building block for specialty aromatic polymers. Through established chemical transformations, it can be converted into polymerizable monomers suitable for producing high-performance materials like aromatic polyesters. The protocols and data presented herein provide a foundational guide for researchers and scientists exploring the use of this and similar substituted aromatic compounds in the development of advanced polymers for demanding applications. Further research can optimize polymerization conditions and fully characterize the resulting materials to unlock their full potential in coatings, adhesives, and other high-value areas.

References

Application Notes and Protocols: Developing Liquid Crystals from Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of liquid crystals derived from biphenyl compounds. Biphenyl derivatives are a cornerstone in the development of liquid crystalline materials due to their rigid, rod-like structure, which is conducive to the formation of mesophases. These materials are integral to a wide range of applications, from high-resolution displays to advanced drug delivery systems.

Introduction to Biphenyl-Based Liquid Crystals

Biphenyl liquid crystals are a class of thermotropic liquid crystals that exhibit a variety of mesophases, including nematic, smectic, and chiral phases, over a wide range of temperatures.[1][2] The inherent anisotropy of the biphenyl core, combined with the ability to modify its properties through the addition of various terminal and lateral groups, allows for the fine-tuning of its liquid crystalline behavior.[1][3] Properties such as birefringence, dielectric anisotropy, and viscosity can be precisely controlled, making these materials highly versatile.[3]

Synthesis of Biphenyl-Based Liquid Crystals

The synthesis of biphenyl-based liquid crystals typically involves multi-step organic reactions to construct the desired molecular architecture. A common strategy is the functionalization of a biphenyl core with flexible alkyl or alkoxy chains and a polar terminal group, such as a cyano or isothiocyanate group.[4][5]

General Synthetic Workflow

The synthesis of a target biphenyl liquid crystal molecule generally follows a structured workflow, starting from commercially available precursors and involving several key chemical transformations. This process is designed to build the molecule step-by-step, introducing the desired functional groups and alkyl/alkoxy chains to induce and control the liquid crystalline properties.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product & Characterization start1 Biphenyl Precursor step1 Functionalization of Biphenyl Core start1->step1 start2 Alkyl/Alkoxy Halide step2 Coupling Reaction start2->step2 start3 Functional Group Precursor step3 Terminal Group Introduction start3->step3 step1->step2 step2->step3 product Target Biphenyl Liquid Crystal step3->product char Purification & Characterization product->char G cluster_synthesis Synthesized Compound cluster_characterization Characterization Techniques cluster_analysis Data Analysis compound Purified Biphenyl Derivative dsc Differential Scanning Calorimetry (DSC) compound->dsc pom Polarized Optical Microscopy (POM) compound->pom xrd X-Ray Diffraction (XRD) compound->xrd phase Phase Identification & Transition Temperatures dsc->phase pom->phase structure Mesophase Structure Determination xrd->structure G cluster_structure Molecular Structure Features cluster_property Liquid Crystalline Properties alkyl Alkyl/Alkoxy Chain Length phase Mesophase Type (Nematic, Smectic) alkyl->phase Longer chains favor smectic phases temp Transition Temperatures alkyl->temp Odd-even effect on clearing point terminal Terminal Group Polarity terminal->phase Strong dipoles can induce specific ordering terminal->temp Affects melting and clearing points lateral Lateral Substituents lateral->phase Can disrupt packing, favoring nematic over smectic lateral->temp Lowers melting point birefringence Birefringence (Δn) phase->birefringence

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the general mechanism of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Detailed protocols for key reactions, quantitative data summaries, and visual guides to the catalytic cycles are presented to facilitate their application in research and development, particularly in the field of drug discovery.

General Mechanism of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The general mechanism for many of these transformations, including the Suzuki, Heck, and Sonogashira reactions, proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][3][4] The three key elementary steps in this cycle are oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira), and reductive elimination.[1][3]

1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the R-X bond, leading to the formation of a square planar Pd(II) intermediate.[3] The oxidation state of palladium changes from 0 to +2 in this process. The reactivity of the organic halide in this step generally follows the trend: I > Br > OTf >> Cl.[3]

2. Transmetalation: In this step, an organometallic reagent (R'-M) transfers its organic group (R') to the Pd(II) complex generated in the oxidative addition step.[1] This results in a new Pd(II) intermediate where both organic groups (R and R') are attached to the palladium center. The nature of the organometallic reagent varies depending on the specific named reaction (e.g., organoboron compounds in Suzuki coupling, organocuprates in Sonogashira coupling).[1][5] This step is often facilitated by the presence of a base.[1]

3. Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups (R and R') on the Pd(II) complex are coupled together to form the desired product (R-R').[1] The palladium center is simultaneously reduced from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then re-enter the catalytic cycle.[1][3]

Below is a generalized diagram of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

Palladium Catalytic Cycle pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (R-X) pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans Transmetalation (R'-M) pd2_trans->pd0 Reductive Elimination (R-R')

Fig. 1: General Catalytic Cycle

Key Named Reactions and Quantitative Data

The versatility of palladium-catalyzed cross-coupling is highlighted by a variety of named reactions, each utilizing a different organometallic partner. Below are summaries and quantitative data for three of the most prominent examples: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[4][6] A key advantage of this reaction is the use of organoboron reagents, which are generally stable, commercially available, and have low toxicity.[6] The reaction is typically carried out in the presence of a base, which is crucial for the transmetalation step.[1]

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-IodoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
4-Bromoacetophenone4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane8092
4-Chlorotoluene3-Furylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃DME9088
1-Bromo-4-nitrobenzeneNaphthalene-1-boronic acidPdCl₂(dppf) (2)-Na₂CO₃DMF10096

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[3][7] Unlike the Suzuki and Sonogashira reactions, the Heck reaction does not typically involve a transmetalation step. Instead, the mechanism proceeds via migratory insertion of the alkene into the palladium-carbon bond, followed by a β-hydride elimination step.[3]

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
IodobenzeneStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF10095
4-Bromobenzonitrilen-Butyl acrylatePdCl₂ (2)-NaOAcNMP12090
1-IodonaphthaleneMethyl methacrylatePd(PPh₃)₄ (3)-K₂CO₃Acetonitrile8085
4-BromoanisoleCyclohexenePd₂(dba)₃ (1.5)P(o-tol)₃ (3)Ag₂CO₃Toluene11078

Table 2: Representative Conditions and Yields for the Heck Reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9] A distinctive feature of the classical Sonogashira reaction is the use of a copper(I) co-catalyst, typically copper(I) iodide (CuI), in conjunction with a palladium catalyst.[8][9] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[5] Copper-free variations have also been developed.[8][9]

Aryl HalideTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
4-IodotoluenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6596
1-Bromo-4-methoxybenzene1-HeptynePd(OAc)₂ (1)CuI (2)PiperidineDMF8092
4-ChlorobenzaldehydeTrimethylsilylacetylenePdCl₂(dppf) (3)CuI (5)DIPAToluene10085
1-Iodonaphthalene2-Methyl-3-butyn-2-olPd(PPh₃)₄ (2)CuI (3)n-BuNH₂Benzene7098

Table 3: Representative Conditions and Yields for Sonogashira Coupling.

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. These are general procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki Protocol Workflow start Combine Reactants, Catalyst, Ligand, Base inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvents inert->solvent react Heat and Stir (100 °C, 2-24h) solvent->react monitor Monitor Progress (TLC/GC-MS) react->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify end Isolated Product purify->end

Fig. 2: Suzuki Coupling Workflow
Protocol 2: Heck Reaction of an Aryl Iodide with an Alkene

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Triphenylphosphine (PPh₃, 0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask with a stir bar, add the aryl iodide, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add DMF, triethylamine, and the alkene via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 5 mL)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a stir bar, condenser, and nitrogen inlet, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add THF and triethylamine, followed by the terminal alkyne via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-8 hours, or gently heat to 50-65 °C if necessary. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool to room temperature and concentrate under reduced pressure. Redissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter, concentrate, and purify the crude product by flash column chromatography.

Sonogashira Protocol Workflow start Combine Aryl Halide, Pd & Cu Catalysts inert Establish Inert Atmosphere start->inert solvent_base Add Solvent and Base inert->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne react Stir at RT or Heat (2-8h) alkyne->react monitor Monitor Progress (TLC) react->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify end Isolated Product purify->end

Fig. 3: Sonogashira Coupling Workflow

Role of Ligands and Bases

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of ligands and bases.

Ligands: Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction.[10] Phosphine-based ligands are commonly employed. Electron-rich and bulky phosphine ligands generally facilitate the oxidative addition and reductive elimination steps, leading to higher catalytic activity.[10] The steric bulk of the ligand can also prevent catalyst deactivation through the formation of palladium black. Bidentate ligands can also be used and their "bite angle" can influence the outcome of the reaction.[11]

Bases: A base is required in many cross-coupling reactions, particularly in the Suzuki and Sonogashira couplings.[1][5] In the Suzuki reaction, the base activates the organoboron compound to facilitate transmetalation.[1] In the Sonogashira reaction, the base deprotonates the terminal alkyne, which is a prerequisite for the formation of the copper acetylide.[5] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and amines (Et₃N, DIPA). The choice of base can significantly impact the reaction rate and yield.

Component Relationships Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Substrates Substrates (Aryl Halide, Organometallic) Catalyst->Substrates Acts on Product Coupled Product Catalyst->Product Catalyzes Ligand Ligand (e.g., SPhos, PPh₃) Ligand->Catalyst Stabilizes & Modulates Reactivity Base Base (e.g., K₃PO₄, Et₃N) Base->Catalyst Facilitates Transmetalation/ Alkyne Activation Substrates->Catalyst React via

Fig. 4: Key Component Relationships

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 4-(3-methoxyphenyl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling and Grignard reactions.

Suzuki-Miyaura Coupling Troubleshooting

Issue 1: Low or No Yield of this compound

  • Question: My Suzuki-Miyaura coupling reaction between 4-bromobenzoic acid and 3-methoxyphenylboronic acid is resulting in a low yield or failing completely. What are the likely causes and how can I improve it?

  • Answer: Low yields in this specific Suzuki coupling are often due to suboptimal reaction conditions, particularly given the presence of both an electron-withdrawing carboxylic acid group and an electron-donating methoxy group. Here are the primary factors to investigate:

    • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, ensure it is effectively reduced in situ. The catalyst can also be deactivated by oxygen.

      • Solution: Use a fresh batch of a reliable Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable precatalyst. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.[1]

    • Inappropriate Base: The base is crucial for the activation of the boronic acid. The carboxylate salt of 4-bromobenzoic acid, formed under basic conditions, may have poor solubility in common organic solvents, hindering the reaction.[1]

      • Solution: Screen different bases. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are often effective.[2][3] The choice of base is often solvent-dependent.

    • Poor Substrate Solubility: The deprotonated 4-bromobenzoic acid may not be sufficiently soluble in the reaction solvent.

      • Solution: Consider protecting the carboxylic acid as an ester (e.g., methyl ester) prior to the coupling reaction to improve solubility. The ester can be hydrolyzed in a subsequent step. Alternatively, a solvent system that can dissolve both the organic and inorganic components, such as a mixture of an organic solvent and water, should be optimized.

    • Side Reactions: The primary side reactions that consume starting materials are homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid).[1]

      • Solution: To minimize homocoupling, ensure the reaction is free of oxygen. For protodeboronation, which is more common with electron-rich boronic acids, using milder bases or anhydrous conditions can be beneficial.

Issue 2: Presence of Significant Side Products

  • Question: I am observing significant impurities alongside my desired product. What are these and how can I minimize them?

  • Answer: The most common side products in this Suzuki coupling are:

    • Homocoupling Products: Biphenyl compounds formed from the coupling of two molecules of 3-methoxyphenylboronic acid or two molecules of 4-bromobenzoic acid. This is often promoted by the presence of oxygen.[1]

      • Solution: Rigorous degassing of solvents and maintaining an inert atmosphere throughout the reaction is critical.

    • Protodeboronation Product: Formation of anisole from the 3-methoxyphenylboronic acid.

      • Solution: Use anhydrous solvents and consider milder bases like K₂CO₃.

    • Dehalogenation Product: Formation of benzoic acid from 4-bromobenzoic acid.

      • Solution: Ensure a high-quality palladium catalyst and appropriate ligand are used to favor the cross-coupling pathway.

Grignard Reaction Troubleshooting

Issue 1: Failure to Form the Grignard Reagent

  • Question: My attempt to form the Grignard reagent from 3-bromoanisole is unsuccessful. What could be the issue?

  • Answer: The formation of a Grignard reagent is highly sensitive to the reaction conditions. The most common reasons for failure are:

    • Presence of Water: Grignard reagents are extremely reactive towards protic solvents, including water. Even trace amounts of moisture on glassware or in the solvent will quench the reaction.[4]

      • Solution: All glassware must be rigorously dried in an oven immediately before use. Anhydrous solvents, typically anhydrous diethyl ether or THF, are essential.

    • Inactive Magnesium Surface: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction.

      • Solution: Use fresh, high-quality magnesium turnings. Activating the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane can initiate the reaction.[4]

Issue 2: Low Yield of this compound after Carboxylation

  • Question: I have successfully formed the Grignard reagent, but the yield of the final product after reacting with CO₂ is low. Why is this happening?

  • Answer: Low yields after carboxylation can be attributed to several factors:

    • Inefficient Carboxylation: The reaction with carbon dioxide (dry ice) may not be efficient.

      • Solution: Use a large excess of freshly crushed, high-quality dry ice to ensure complete reaction and to keep the reaction mixture cool.[5] The Grignard reagent should be added to the dry ice, not the other way around.

    • Side Reactions: The primary side reaction is the formation of biphenyl-type impurities through the coupling of the Grignard reagent with unreacted 3-bromoanisole.[6]

      • Solution: Slow, controlled addition of the 3-bromoanisole during the Grignard formation can help minimize the concentration of the alkyl halide available for side reactions.

    • Work-up Issues: The product may be lost during the aqueous work-up and extraction steps.

      • Solution: After quenching the reaction with acid, ensure the pH is sufficiently acidic to fully protonate the carboxylate salt, making it soluble in the organic layer. Multiple extractions with a suitable organic solvent will ensure complete recovery of the product.[5]

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route, Suzuki-Miyaura coupling or Grignard reaction, is generally better for preparing this compound?

    • A1: The Suzuki-Miyaura coupling is often preferred due to its higher functional group tolerance, milder reaction conditions, and generally higher yields. The Grignard reaction requires strictly anhydrous conditions and is less tolerant of other functional groups. However, the Grignard route can be more cost-effective if starting materials are readily available.

  • Q2: How can I purify the final this compound product?

    • A2: For both synthetic routes, a typical purification involves an aqueous work-up followed by recrystallization or column chromatography.

      • From Suzuki Coupling: After the reaction, an aqueous work-up is performed to remove the inorganic base and palladium catalyst residues. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[7][8]

      • From Grignard Reaction: The work-up involves an acid wash to protonate the carboxylate and remove magnesium salts. The main byproduct, a biphenyl derivative, is non-polar and can be separated from the more polar benzoic acid product by extraction with a basic aqueous solution, followed by acidification and re-extraction, or by column chromatography.[5]

  • Q3: What are the expected spectroscopic data for pure this compound?

    • A3: While specific spectra should be run for each synthesized batch, you can expect to see characteristic peaks in ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR should show distinct aromatic proton signals for both phenyl rings, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The IR spectrum will show a strong carbonyl stretch for the carboxylic acid and C-O stretches for the ether and carboxylic acid groups.

Data Presentation

The following tables provide representative data for yields under different reaction conditions. Note that optimal conditions may vary depending on the specific scale and purity of reagents.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 4-bromobenzoic acid with 3-methoxyphenylboronic acid *

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801285
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100892
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF901288
4Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane/H₂O1001690

*Data is representative and based on typical conditions for similar Suzuki-Miyaura couplings.[2][3][9]

Table 2: Comparison of Suzuki Coupling and Grignard Reaction for the Synthesis of Substituted Benzoic Acids *

FeatureGrignard ReactionSuzuki-Miyaura Coupling
Typical Yield Moderate to High (can be variable)High to Excellent (>90% is common)
Functional Group Tolerance Very LowExcellent
Reaction Conditions Strictly anhydrous and inert atmosphereGenerally mild, often tolerant of air and water
Reagent Stability Grignard reagents are highly reactive and moisture-sensitiveBoronic acids/esters are often stable, isolable solids
Byproducts Homocoupling (biphenyl) and Wurtz-type products are commonHomocoupling of boronic acid can occur, but often minimized

*This table provides a general comparison of the two methods.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-bromobenzoic acid and 3-methoxyphenylboronic acid

This protocol is a general guideline and may require optimization.

Materials:

  • 4-bromobenzoic acid (1.0 equiv)

  • 3-methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-Dioxane and degassed Water (4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add 4-bromobenzoic acid, 3-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[1]

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed dioxane and water solvent mixture to the flask via syringe.[1]

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 8-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.[7][8]

Protocol 2: Grignard Synthesis of this compound

This protocol requires strict anhydrous conditions.

Materials:

  • Magnesium turnings (1.1 equiv)

  • 3-bromoanisole (1.0 equiv)

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • 6M Hydrochloric acid (HCl)

  • Round-bottom flask, condenser, and addition funnel (all oven-dried)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Grignard Reagent Formation:

    • Place the magnesium turnings in the dry round-bottom flask under an inert atmosphere.

    • Add a small amount of anhydrous ether.

    • Dissolve 3-bromoanisole in anhydrous ether in the addition funnel.

    • Add a small portion of the 3-bromoanisole solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), add a crystal of iodine.

    • Once initiated, add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Carboxylation:

    • In a separate beaker, place a large excess of freshly crushed dry ice.

    • Slowly pour the prepared Grignard reagent solution onto the dry ice with stirring.[5]

  • Work-up:

    • Allow the excess dry ice to sublime.

    • Slowly add 6M HCl to the reaction mixture until the solution is acidic and all solids have dissolved.[4]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Purify by recrystallization or column chromatography.[5]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Oven-Dry All Glassware Grignard_Formation Form Grignard Reagent (Ar-Br + Mg) Dry_Glassware->Grignard_Formation Anhydrous_Solvent Use Anhydrous Solvent (Ether or THF) Anhydrous_Solvent->Grignard_Formation Carboxylation React with excess CO2 (Dry Ice) Grignard_Formation->Carboxylation Acid_Quench Acidic Work-up (HCl) Carboxylation->Acid_Quench Extraction Extract with Organic Solvent Acid_Quench->Extraction Purification Purify by Recrystallization or Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Catalyst Is the Catalyst Active and Reaction Degassed? Start->Check_Catalyst Check_Base_Solvent Is the Base and Solvent System Optimal? Check_Catalyst->Check_Base_Solvent Yes Solution_Catalyst Use Fresh Catalyst, Ensure Inert Atmosphere, Degas Solvents Thoroughly Check_Catalyst->Solution_Catalyst No Check_Side_Reactions Are Side Reactions (Homocoupling, Protodeboronation) Evident? Check_Base_Solvent->Check_Side_Reactions Yes Solution_Base_Solvent Screen Different Bases (K3PO4, K2CO3, Cs2CO3), Optimize Solvent Mixture, Consider Protecting Group Check_Base_Solvent->Solution_Base_Solvent No Solution_Side_Reactions Strictly Anhydrous/Degassed Conditions, Use Milder Base Check_Side_Reactions->Solution_Side_Reactions Yes End Improved Yield Check_Side_Reactions->End No Solution_Catalyst->End Solution_Base_Solvent->End Solution_Side_Reactions->End

References

Technical Support Center: Troubleshooting Low Yield in Sterically Hindered Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing sterically hindered Suzuki-Miyaura cross-coupling reactions. The following question-and-answer format directly addresses common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with a sterically hindered substrate is giving a low yield. What are the most likely causes?

Low yields in sterically hindered Suzuki couplings are primarily due to the decreased reaction rate caused by steric hindrance around the reaction centers. This impedes the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent are critical factors that may be suboptimal for your specific substrates.

Q2: I am using a standard palladium catalyst like Pd(PPh₃)₄ with low success. What should I try instead?

Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are often ineffective for sterically demanding substrates.[1][2] For these reactions, the selection of a suitable ligand is the most critical factor. You should employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of a hindered aryl halide and accelerate the reductive elimination step.[1][2]

Q3: What are some specific examples of effective ligands for hindered couplings?

For sterically hindered substrates, several classes of ligands have shown excellent performance. Biaryl phosphine ligands, often referred to as Buchwald ligands, are a great starting point. For extremely hindered systems, specialized ligands may be necessary.

Ligand TypeSpecific ExamplesRecommended For
Buchwald Ligands SPhos, XPhos, RuPhosGenerally hindered substrates.[1][2]
N-Heterocyclic Carbene (NHC) Ligands IPr, IMesHigh efficacy, even with tetra-ortho-substituted biaryls.[1]
Specialized Ligands BI-DIME, AntPhosParticularly challenging couplings, including the synthesis of extremely hindered biaryls.[1][3]

Q4: How does the choice of base impact a sterically hindered Suzuki reaction?

The base plays a crucial role in activating the boronic acid for the transmetalation step. The strength and nature of the base can significantly affect the reaction rate and overall yield.[1] For many hindered couplings, a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is effective.[1] In some cases, particularly with less reactive aryl chlorides, a stronger base such as potassium tert-butoxide (t-BuOK) may be required.[2][4]

Q5: What solvents are recommended for these types of reactions?

Aprotic polar solvents or aromatic hydrocarbons are generally the best choices. Ethereal solvents like dioxane and tetrahydrofuran (THF) are commonly used.[1] For reactions requiring higher temperatures, aromatic solvents such as toluene and xylene are effective.[1] While polar aprotic solvents like DMF can sometimes be beneficial, their effects can be complex and system-dependent.[1]

Q6: My reaction is very sluggish. Should I increase the temperature?

Yes, sterically hindered couplings often require more forcing conditions to overcome higher activation energy barriers.[2] If your reaction is slow at a moderate temperature (e.g., 80 °C), consider increasing it to 100-110 °C, or even higher if your solvent allows.[1] Monitoring the reaction over a longer period, such as 24 hours, is also recommended as these reactions can be slow to reach completion.[1] Microwave irradiation can also be a powerful tool to rapidly heat the reaction and accelerate the rate.[1]

Q7: I'm observing significant side products. What are the common side reactions and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields. The most common include:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.[2][5] To mitigate this, you can use more stable boronic acid derivatives like MIDA boronates or potassium aryltrifluoroborates.[5] Running the reaction under anhydrous conditions can also be beneficial.[6]

  • Homocoupling: This is the coupling of two boronic acid molecules. It can be more prevalent if the reaction mixture contains Pd(II) species, which can be introduced from a Pd(II) precursor or through oxidation if the reaction is not properly degassed.

  • Dehalogenation/Reduction of Aryl Halide: The starting aryl halide can be reduced to the corresponding arene.[5] This can be minimized by using bulky, electron-rich ligands that favor the cross-coupling pathway.[5]

Experimental Protocols

General Protocol for Screening Reaction Conditions

This protocol provides a starting point for optimizing a sterically hindered Suzuki-Miyaura coupling reaction.

  • Reactant Preparation:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), boronic acid or boronic ester (1.5 equiv), and base (2.0-3.0 equiv).

    • The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Catalyst and Ligand Addition:

    • In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the chosen ligand are mixed in the desired solvent to form a pre-catalyst solution. Typical catalyst loading ranges from 0.5 to 2 mol%. The ligand-to-palladium ratio is typically 1:1 to 2:1.

    • The pre-catalyst solution is then added to the reaction vessel via syringe.

  • Solvent Addition and Reaction:

    • Anhydrous, degassed solvent is added to the reaction vessel to achieve the desired concentration.

    • The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) and monitored by an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

    • The mixture is washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle. For sterically hindered substrates, any of these steps can be rate-limiting.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Product Formation ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to follow when troubleshooting a low-yielding, sterically hindered Suzuki reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckLigand Is the ligand appropriate? (Bulky, electron-rich) Start->CheckLigand ChangeLigand Switch to a more suitable ligand (e.g., Buchwald, NHC) CheckLigand->ChangeLigand No CheckBase Is the base optimal? CheckLigand->CheckBase Yes ChangeLigand->CheckBase ChangeBase Screen alternative bases (K₃PO₄, Cs₂CO₃, t-BuOK) CheckBase->ChangeBase No CheckTemp Is the temperature high enough? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Increase reaction temperature (100-140 °C or Microwave) CheckTemp->IncreaseTemp No CheckSideReactions Are side reactions occurring? (Protodeboronation, Homocoupling) CheckTemp->CheckSideReactions Yes IncreaseTemp->CheckSideReactions AddressSideReactions Modify conditions: - Use anhydrous solvent - Use stable boronic ester - Ensure proper degassing CheckSideReactions->AddressSideReactions Yes Success Improved Yield CheckSideReactions->Success No AddressSideReactions->Success

Caption: A step-by-step guide for troubleshooting low yields in hindered couplings.

References

Technical Support Center: Optimizing Palladium Catalysis for Electron-Rich Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving electron-rich aryl bromides. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with electron-rich aryl bromides often challenging?

A1: Electron-rich aryl bromides present a significant challenge in palladium-catalyzed cross-coupling reactions primarily due to the slow rate of the oxidative addition step. The electron-donating groups on the aromatic ring increase the electron density at the carbon-bromine bond, making it less electrophilic and therefore less susceptible to attack by the electron-rich Pd(0) catalyst. This can lead to low yields or complete reaction failure.[1][2]

Q2: What are the most common side reactions observed with electron-rich aryl bromides?

A2: The most prevalent side reactions include:

  • Dehalogenation: The aryl bromide is consumed, but the desired product is not formed; instead, a proton replaces the bromine atom.[1][3] This can be caused by the presence of a hydride source in the reaction mixture.[1][3]

  • Homocoupling: The coupling partner (e.g., boronic acid in a Suzuki reaction) couples with itself to form a symmetrical biaryl species.[1][3] This is often promoted by the presence of Pd(II) species at the start of the reaction or by oxygen in the reaction mixture.[3]

Q3: How do I choose the right palladium precursor?

A3: The choice between a Pd(0) or Pd(II) precursor is important.

  • Pd(0) pre-catalysts (e.g., Pd₂(dba)₃) are often preferred as they do not require an in-situ reduction step, which can sometimes be inefficient and lead to side reactions. Starting with a Pd(0) source can help minimize homocoupling of the coupling partner.[1]

Q4: What is the role of the ligand in these reactions?

A4: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. For electron-rich aryl bromides, bulky and electron-rich ligands are generally required.[2][5] These ligands increase the electron density on the palladium atom, which promotes the otherwise difficult oxidative addition step.[2][5] They also favor the formation of monoligated palladium species, which are often more reactive. Examples of effective ligands include bulky phosphines (e.g., tri-tert-butylphosphine) and N-heterocyclic carbenes (NHCs).[2][6]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is the most common issue when working with electron-rich aryl bromides. The following troubleshooting guide will help you systematically address potential causes.

Troubleshooting Decision Tree

G start Low/No Yield catalyst Is the catalyst system optimal? start->catalyst conditions Are the reaction conditions appropriate? start->conditions reagents Are the reagents of high quality? start->reagents ligand Use bulky, electron-rich phosphine or NHC ligand. catalyst->ligand pd_source Consider a Pd(0) pre-catalyst (e.g., Pd2(dba)3). catalyst->pd_source base_solvent Optimize base and solvent combination. (See Table 1) conditions->base_solvent temperature Increase temperature incrementally. Monitor for side reactions. conditions->temperature degas Ensure rigorous degassing of solvents and inert atmosphere. reagents->degas purity Verify purity of starting materials and reagents. reagents->purity

Caption: Troubleshooting workflow for low or no product yield.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action Rationale
Inefficient Catalyst System Switch to a bulkier, more electron-rich ligand (e.g., t-BuXPhos, SPhos). Consider using an N-heterocyclic carbene (NHC) ligand.Electron-donating ligands increase the electron density on the palladium center, facilitating the slow oxidative addition step with electron-rich aryl bromides.[2][5]
Inefficient Catalyst Activation If using a Pd(II) precursor, ensure conditions are suitable for reduction to Pd(0). Alternatively, switch to a Pd(0) precursor like Pd₂(dba)₃.Inefficient reduction of Pd(II) to Pd(0) will result in a low concentration of the active catalyst.[2][4]
Inappropriate Base/Solvent Screen different base and solvent combinations. For polar aprotic solvents like DMF, weaker bases like K₂CO₃ or K₃PO₄ can be effective.[1]The choice of base and solvent is highly interdependent and can significantly impact reaction rates and yields.
Low Reaction Temperature Gradually increase the reaction temperature, monitoring for the appearance of side products by TLC or LC-MS.Higher temperatures can help overcome the activation energy barrier for oxidative addition but may also promote decomposition or side reactions.[1]
Presence of Oxygen Ensure all solvents are thoroughly degassed and the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen).Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[3]
Impure Reagents Use freshly purified starting materials and high-purity, dry solvents.Impurities in the aryl bromide, coupling partner, base, or solvent can inhibit the catalyst or lead to side reactions.[1]
Issue 2: Significant Side Product Formation

If you are observing consumption of your starting material but are isolating significant amounts of side products, consult the following table.

Observed Side Product Potential Cause Recommended Action Rationale
Dehalogenated Aryl Compound Presence of a hydride source (e.g., from solvent, base, or impurities).Use anhydrous, high-purity solvents. Consider a different base that is less likely to act as a hydride donor.Dehalogenation occurs when a hydride species reductively eliminates with the aryl group from the palladium center.[3]
Homocoupling of Coupling Partner Inefficient reduction of Pd(II) to Pd(0), leading to an excess of Pd(II) at the start of the reaction. Presence of oxygen.Start with a Pd(0) pre-catalyst.[1] Ensure rigorous degassing of the reaction mixture.Pd(II) species can catalyze the homocoupling of organometallic reagents like boronic acids.[3]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with an Electron-Rich Aryl Bromide

This protocol provides a starting point for optimization. The specific ligand, base, solvent, and temperature should be optimized for each specific substrate combination.

Experimental Workflow

G setup Reaction Setup inert Inert Atmosphere setup->inert Seal & Evacuate solvent Solvent Addition inert->solvent Degassed Solvent reaction Reaction solvent->reaction Heat & Stir workup Work-up reaction->workup Cool & Quench purify Purification workup->purify Column Chromatography G pd0 Pd(0)L_n pd_complex Ar-Pd(II)L_n-Br pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition (I) biaryl_pd_complex Ar-Pd(II)L_n-Ar' pd_complex->biaryl_pd_complex Ar'-B(OR)2 transmetalation Transmetalation (II) biaryl_pd_complex->pd0 Ar-Ar' reductive_elimination Reductive Elimination (III)

References

Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions. Find practical solutions, detailed experimental protocols, and comparative data to enhance the success and reproducibility of your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your cross-coupling reactions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction is sluggish or has failed completely. What are the likely causes?

A1: Low or no conversion in a cross-coupling reaction is a common problem that often points to catalyst deactivation. The primary culprits to investigate are:

  • Catalyst Poisoning: Impurities in the reaction mixture can bind to the active sites of the catalyst, rendering it inactive. Common poisons include sulfur, nitrogen-containing heterocycles, and halides.[1] Even substrates with strongly coordinating groups, like pyridines, can act as poisons.[2]

  • Formation of Inactive Catalyst Species: The active catalyst, typically a Pd(0) species, can agglomerate to form palladium black, which is catalytically inactive.[3] This is often observed as a black precipitate in the reaction mixture.

  • Thermal Degradation: High reaction temperatures can lead to the sintering of heterogeneous catalysts or the decomposition of homogeneous catalysts, reducing the number of active sites.

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, it must be effectively reduced to the active Pd(0) species in situ. Incomplete activation will result in a lower concentration of the active catalyst.[4]

  • Suboptimal Reaction Conditions: Incorrect choice of ligand, base, solvent, or reaction temperature can lead to catalyst deactivation or slow reaction rates.[4][5]

Q2: My reaction mixture has turned black. What does this signify and how can I prevent it?

A2: The formation of a black precipitate is a strong indication of catalyst deactivation through the formation of "palladium black," which is aggregated, elemental palladium with little to no catalytic activity.[3]

Prevention Strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos and SPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the monoligated Pd(0) species, which is crucial for catalytic activity, and prevent aggregation.[5][6]

  • Ligand-to-Metal Ratio: Ensure an adequate ligand-to-metal ratio. A slight excess of the ligand can help stabilize the catalyst, but a large excess may inhibit the reaction.

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black. It is critical to thoroughly degas solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[1]

  • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition and aggregation.

Q3: How do I choose the right ligand to prevent catalyst deactivation?

A3: Ligand selection is critical for maintaining catalyst stability and activity. The ideal ligand should:

  • Be Sterically Bulky: Large ligands promote the formation of monoligated palladium complexes, which are often the most active species in the catalytic cycle and are less prone to deactivation.[5][6]

  • Be Electron-Rich: Electron-donating ligands increase the electron density on the palladium center, which can facilitate key steps in the catalytic cycle, such as oxidative addition.[5]

  • Stabilize the Catalytic Species: The ligand should bind strongly enough to the palladium to prevent aggregation but not so strongly that it inhibits substrate coordination and subsequent reaction steps.

Q4: Can impurities in my starting materials or solvents be the source of deactivation?

A4: Absolutely. Trace impurities are a common and often overlooked cause of catalyst deactivation.

  • Common Culprits: Sulfur compounds are notorious poisons for palladium catalysts.[7][8][9] Nitrogen-containing heterocycles can also act as inhibitors by strongly coordinating to the metal center.[2] Halide ions, particularly iodide, can sometimes have an inhibitory effect.

  • Troubleshooting: If you suspect poisoning, run a control reaction using highly purified reagents and anhydrous, degassed solvents. If the reaction proceeds successfully, it strongly suggests that impurities in your original materials were the issue.[1]

Data Presentation

The following tables summarize quantitative data to aid in the selection of catalysts and reaction conditions to minimize deactivation.

Table 1: Comparison of Phosphine Ligands on Palladium Catalyst Performance in Suzuki-Miyaura Coupling

LigandCatalyst SystemSubstrate 1Substrate 2BaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)Reference
P(o-tolyl)₃Pd[P(o-tolyl)₃]₂Aryl BromideSecondary AmineNaOt-BuToluene100-Good-[6]
BINAPPd(OAc)₂/BINAPAryl BromidePrimary AmineNaOt-BuToluene80-High-[6]
XPhosPd(OAc)₂/XPhos4-ChlorotolueneMorpholineNaOt-BuTolueneReflux694-[4]
SPhosPd(OAc)₂/SPhosUnactivated Aryl ChloridePhenylboronic AcidK₃PO₄TolueneRT-HighUp to 200,000[5]
RuPhosPd(OAc)₂/RuPhosAryl ChloridePrimary AmineNaOt-BuDioxane100-High-[4]
cataCXium® APd(OAc)₂/cataCXium® AAryl ChloridePrimary AmineK₃PO₄Toluene/H₂O100-High-[4]

Note: Direct comparison of TONs can be challenging as they are highly dependent on specific reaction conditions.

Table 2: Effect of Catalyst Poisons on Reaction Conversion

Reaction TypeCatalyst SystemPoisonPoison Conc. (µM)Initial Rate Constant (min⁻¹)Final Conversion (%)Reference
TCE HydrodechlorinationPd/Al₂O₃Sulfide00.014>95[8]
TCE HydrodechlorinationPd/Al₂O₃Sulfide93.80.006<60[8]
Ethane OxidationPdH₂S--Significant Inhibition[9]
C-H FunctionalizationPd(OAc)₂Pyridine--Strong Inhibition[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to troubleshooting and mitigating catalyst deactivation.

Protocol 1: General Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling

  • Initial Assessment:

    • Confirm the identity and purity of all starting materials (aryl halide, boronic acid/ester, base, solvent, catalyst, and ligand) by appropriate analytical techniques (NMR, GC-MS, etc.).

    • Ensure all glassware was properly dried to exclude moisture.

  • Reaction Setup Verification:

    • Inert Atmosphere: Confirm that the reaction was performed under a strictly inert atmosphere (argon or nitrogen). Solvents should be thoroughly degassed prior to use.

    • Base: Ensure the base is finely powdered and anhydrous.

    • Temperature: Verify the reaction temperature was accurately controlled.

  • Systematic Screening: If the initial assessment reveals no obvious errors, perform a systematic screen of reaction parameters.

    • Ligand Screen: Test a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).

    • Base Screen: Evaluate different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOt-Bu).

    • Solvent Screen: Test various anhydrous, degassed solvents (e.g., toluene, dioxane, THF, 2-MeTHF).

    • Temperature Optimization: Run the reaction at different temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C).

  • Control Experiment with a Known "Good" Substrate: Perform the reaction with a known, reliable substrate combination (e.g., bromobenzene and phenylboronic acid) to confirm the activity of your catalyst and reagents. If this reaction fails, it points to a fundamental issue with your setup or reagents.

  • Catalyst Loading: As a last resort, consider increasing the catalyst loading (e.g., from 1 mol% to 3 mol%).

Protocol 2: Reactivation of Palladium Black

This protocol describes a general method for the regeneration of palladium black to a more active catalytic form. Caution: Handle all reagents and perform reactions in a well-ventilated fume hood.

  • Isolation of Palladium Black:

    • Once the reaction is complete, allow the palladium black to settle.

    • Carefully decant the supernatant liquid.

    • Wash the palladium black several times with a suitable organic solvent (e.g., acetone, methanol) to remove adsorbed organic impurities.[10]

    • Isolate the palladium black by filtration or centrifugation.

  • Oxidative Treatment:

    • Suspend the isolated palladium black in a suitable solvent (e.g., water, dilute acid).

    • Add an oxidizing agent. One approach involves treating the palladium black with a mixture of concentrated hydrochloric acid and nitric acid to form potassium hexachloropalladate, which can then be isolated and reduced.

  • Reduction to Active Pd(0):

    • The oxidized palladium species can be reduced back to active Pd(0) nanoparticles using a reducing agent such as hydrazine hydrate or sodium borohydride.

    • Carefully add the reducing agent dropwise to the suspension of the oxidized palladium species at a controlled temperature (e.g., 0-25 °C).

    • The formation of a black precipitate indicates the regeneration of Pd(0).

  • Washing and Drying:

    • Isolate the regenerated palladium catalyst by filtration.

    • Wash the catalyst thoroughly with deionized water and then with a solvent like methanol to remove any residual salts or reducing agents.[11]

    • Dry the catalyst under vacuum.

Protocol 3: Sample Preparation for XPS Analysis of a Deactivated Catalyst

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique to probe the elemental composition and oxidation states of a catalyst.

  • Sample Handling:

    • Inert Transfer: If the deactivated catalyst is air-sensitive, it is crucial to handle and transfer it to the XPS instrument under an inert atmosphere (e.g., in a glovebox) to prevent further changes to the catalyst surface.[12]

    • Avoid Contamination: Wear powder-free nitrile gloves and use clean stainless steel spatulas and tweezers to handle the sample. Avoid touching the sample surface.[13]

  • Sample Mounting:

    • Powders: Gently press the powder into a clean indium foil or onto double-sided carbon tape. The goal is to create a smooth, uniform surface.

    • Solids: Mount the solid sample directly onto the sample holder using conductive tape or clips.

  • Documentation:

    • Record the complete history of the sample, including the reaction it was used in, the number of cycles, and any observations (e.g., color change).

    • Take a photograph of the mounted sample.

  • Initial Analysis (As-Received):

    • It is often beneficial to perform an initial XPS analysis on the sample "as-is" to identify surface contaminants without altering the sample.

  • Sputter Cleaning (Optional):

    • To analyze the bulk of the catalyst particles and remove surface carbon contamination, a gentle argon ion sputter can be used. However, be aware that sputtering can potentially alter the oxidation state of some metals.[13]

Visualizations

Diagram 1: Common Catalyst Deactivation Pathways

DeactivationPathways cluster_causes Deactivation Mechanisms ActiveCatalyst Active Pd(0) Catalyst Poisoning Poisoning (e.g., S, N-heterocycles) ActiveCatalyst->Poisoning Impurities/ Coordinating Substrates Aggregation Aggregation/ Sintering ActiveCatalyst->Aggregation High Temperature/ Poor Ligand Stabilization Oxidation Oxidation ActiveCatalyst->Oxidation Presence of O₂ LigandDegradation Ligand Degradation ActiveCatalyst->LigandDegradation Harsh Conditions DeactivatedCatalyst Deactivated Species Poisoning->DeactivatedCatalyst Blocked Active Sites Aggregation->DeactivatedCatalyst Formation of Palladium Black Oxidation->DeactivatedCatalyst Formation of Inactive Pd(II) LigandDegradation->DeactivatedCatalyst Loss of Stabilization

Caption: Key pathways leading to catalyst deactivation.

Diagram 2: Troubleshooting Workflow for a Failed Cross-Coupling Reaction

TroubleshootingWorkflow Start Reaction Failed (Low/No Yield) CheckReagents Verify Purity & Integrity of All Reagents Start->CheckReagents CheckSetup Review Reaction Setup (Inert Atmosphere, Temp.) CheckReagents->CheckSetup ProblemFound Problem Identified? CheckSetup->ProblemFound Optimize Systematically Optimize: - Ligand - Base - Solvent - Temperature ProblemFound->Optimize No FixAndRerun Fix Issue and Rerun ProblemFound->FixAndRerun Yes ControlExp Run Control Reaction with Known Good Substrates Optimize->ControlExp ControlFails Control Fails? ControlExp->ControlFails FundamentalIssue Fundamental Issue with Reagents/Setup ControlFails->FundamentalIssue Yes ConsiderAlternative Consider Alternative Catalyst System or Reaction Conditions ControlFails->ConsiderAlternative No FundamentalIssue->FixAndRerun

Caption: A decision tree for troubleshooting failed reactions.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes by focusing on the critical choice of base and solvent.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of base and solvent in achieving high yields and avoiding side reactions.

Q1: What is the primary role of the base in a Suzuki-Miyaura reaction?

A1: The base has several crucial functions in the catalytic cycle. Its main purpose is to activate the organoboron species (e.g., boronic acid) by forming a more nucleophilic borate anion, such as [R-B(OH)₃]⁻.[1][2] This activated species readily undergoes the critical transmetalation step with the palladium(II) complex.[1][2] The base is also involved in regenerating the active Pd(0) catalyst.[2][3]

Q2: My reaction yield is low. What are the most common causes related to the choice of base?

A2: Low yields can often be traced back to several base-related factors:

  • Inappropriate Base Strength: A base that is too weak may not activate the boronic acid effectively, resulting in a slow or incomplete reaction. Conversely, a base that is too strong can cause the degradation of sensitive functional groups on the starting materials or the desired product.[2]

  • Poor Solubility: Many inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) have low solubility in common organic solvents.[2] If the reaction mixture is not stirred vigorously, the base may not participate effectively.[2]

  • Promotion of Side Reactions: The choice of base can influence the prevalence of side reactions. Strong bases, particularly in the presence of water, can accelerate protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][4]

Q3: How does the solvent system impact the reaction outcome?

A3: The solvent is a critical parameter that influences reaction rate, selectivity, and yield.[5] Many Suzuki couplings are performed in biphasic systems, such as toluene/water or dioxane/water, where water helps to dissolve the inorganic base.[3][6] However, the role of the solvent can be complex; in some cases, polar aprotic solvents can alter the selectivity of the coupling reaction.[7][8] For reactions prone to protodeboronation, using anhydrous conditions can significantly improve the yield.[4]

Q4: My substrate contains a base-sensitive functional group (e.g., an ester or a ketone with α-protons). Which base should I select?

A4: For substrates with base-labile functionalities, it is essential to use milder bases. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and potassium fluoride (KF) are highly recommended.[2][4] You should avoid strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and alkoxides (e.g., NaOtBu) unless substrate stability has been confirmed under these conditions.[2]

Q5: I am observing significant protodeboronation of my boronic acid. How can this be prevented?

A5: Protodeboronation is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[2][4] To minimize this issue, consider the following strategies:

  • Use a Milder Base: Switch from strong bases to weaker inorganic bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[4]

  • Implement Anhydrous Conditions: Since water is the proton source for this side reaction, changing to an anhydrous solvent system can effectively suppress protodeboronation.[4]

  • Use a More Stable Boron Species: Consider using boronic acid derivatives like MIDA (N-methyliminodiacetic acid) boronates, which are more stable and less prone to protodeboronation.[9]

Troubleshooting Guide

When faced with a low-yielding or failed Suzuki coupling, a systematic approach to troubleshooting is essential. The following flowchart provides a logical workflow for diagnosing common issues related to base and solvent selection.

G start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality & Purity (Aryl Halide, Boronic Acid, Solvent, Base) start->check_reagents check_inert 2. Confirm Inert Atmosphere (Properly degassed solvent? O₂ contamination?) check_reagents->check_inert side_reactions 3. Analyze Side Products (Protodeboronation, Homocoupling, Degradation?) check_inert->side_reactions is_protodeboronation Protodeboronation Observed? side_reactions->is_protodeboronation Yes is_degradation Substrate/Product Degradation? side_reactions->is_degradation No action_base_mild Action: Switch to Milder Base (e.g., K₃PO₄, KF) Consider Anhydrous Conditions is_protodeboronation->action_base_mild is_solubility Poor Reagent Solubility? is_degradation->is_solubility No action_base_strength Action: Screen Bases (Mild: K₂CO₃, K₃PO₄) (Strong: Cs₂CO₃, NaOH - if stable) is_degradation->action_base_strength Yes action_solvent Action: Screen Solvents (Toluene/H₂O, Dioxane, THF, DMF) Ensure Vigorous Stirring is_solubility->action_solvent Yes action_catalyst Action: Re-evaluate Catalyst/Ligand System (Especially for hindered substrates) is_solubility->action_catalyst No

Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.

Data Presentation: Effect of Base and Solvent

The selection of base and solvent can dramatically influence the yield of a Suzuki coupling reaction. The tables below summarize quantitative data for illustrative purposes. Note that optimal conditions are highly dependent on the specific substrates used.

Table 1: Comparison of Different Bases on Suzuki Coupling Yield

Reaction: 4-bromotoluene (1.0 mmol) + Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) in Toluene/H₂O at 100 °C for 12h.

Base (2.0 mmol)Yield (%)Notes
K₃PO₄ (Potassium Phosphate)92Often provides high yields, effective for many substrates.
Cs₂CO₃ (Cesium Carbonate)89Highly effective, good solubility in organic solvents, often used for challenging couplings.[1]
Na₂CO₃ (Sodium Carbonate)85A common and cost-effective choice, generally provides good yields.[1]
K₂CO₃ (Potassium Carbonate)82Another widely used, mild, and effective base.
TEA (Triethylamine)45Organic bases are typically less effective than inorganic bases in many cases.[1]
Data compiled from literature sources for illustrative comparison.[1]

Table 2: General Guide to Common Solvents in Suzuki Coupling

Solvent SystemTypical RatioAdvantagesPotential Issues
Toluene / H₂O 4:1 to 10:1Good for a wide range of substrates; biphasic system helps dissolve inorganic bases.[1][6]Requires vigorous stirring; may not be suitable for highly polar substrates.
Dioxane / H₂O 4:1 to 10:1High boiling point allows for higher reaction temperatures; good solvating power.[6]Peroxide formation risk; classified as an undesirable solvent in green chemistry.[10]
THF / H₂O 4:1 to 10:1Lower boiling point, useful for milder reaction conditions.[6]Can be less effective for challenging or sterically hindered couplings.
DMF or DMAc AnhydrousHigh polarity, can be effective for poorly soluble substrates.[6]Difficult to remove; potential for side reactions; undesirable from a green chemistry perspective.[10]

Experimental Protocols

General Experimental Protocol for Base and Solvent Screening

This protocol provides a representative procedure for screening different bases and solvents to optimize a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃ or SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, etc., 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL total)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.[1]

  • Solvent Addition: Add the degassed solvent system (11 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) in a preheated oil bath and stir vigorously for the specified time (e.g., 4-24 hours).[2]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS by observing the consumption of the limiting starting material.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and the inorganic base.[2]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

G pd0 Pd(0)L₂ pd_complex1 Ar¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition aryl_halide Ar¹-X pd_complex2 Ar¹-Pd(II)L₂-Ar² pd_complex1->pd_complex2 Transmetalation boronic_acid Ar²-B(OH)₂ borate [Ar²-B(OH)₃]⁻ boronic_acid->borate Activation base Base (e.g., OH⁻) borate->pd_complex2 pd_complex2->pd0 product Ar¹-Ar² pd_complex2->product Reductive Elimination

Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.

G start Substrate Analysis q1 Base-sensitive groups present? (e.g., ester, amide, α-keto protons) start->q1 q2 Boronic acid prone to protodeboronation? (e.g., heteroaryl, electron-rich) q1->q2 No rec1 Recommended Bases: K₃PO₄, K₂CO₃, KF Avoid: NaOH, KOH, alkoxides q1->rec1 Yes rec2 Standard Bases OK: K₃PO₄, Cs₂CO₃, Na₂CO₃ q2->rec2 No rec3 Consider: - Milder Base (KF) - Anhydrous Solvent - MIDA Boronate q2->rec3 Yes

Caption: Decision tree for selecting a base with sensitive substrates.

References

preventing hydrodeboronation of boronic acids in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on preventing the common side reaction of hydrodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is hydrodeboronation and why is it a problem in Suzuki reactions?

A1: Hydrodeboronation, also known as protodeboronation, is a common side reaction in Suzuki-Miyaura coupling where the boronic acid or ester starting material reacts with a proton source (often water or alcohol) to replace the boron group with a hydrogen atom. This leads to the formation of a deboronated byproduct and reduces the yield of the desired cross-coupled product. This side reaction is often catalyzed by the palladium catalyst and can be influenced by factors such as the base, solvent, and temperature.

Q2: What are the primary causes of hydrodeboronation?

A2: The primary causes of hydrodeboronation include:

  • Presence of Protic Solvents: Water and alcohols can act as proton sources, facilitating the undesired cleavage of the carbon-boron bond.

  • Inappropriate Base Selection: Strong bases, particularly hydroxides, can promote hydrodeboronation.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of hydrodeboronation relative to the desired Suzuki coupling.[1]

  • Inefficient Catalytic System: A slow catalytic cycle can leave the boronic acid exposed to conditions that favor decomposition for a longer period.

  • Substrate Electronics: Electron-rich boronic acids or those with certain heteroatoms can be more susceptible to hydrodeboronation.

Q3: How can I tell if hydrodeboronation is occurring in my reaction?

A3: You can identify hydrodeboronation by analyzing your reaction mixture using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). You will observe a byproduct that corresponds to the arene or heteroarene of your boronic acid starting material, but lacking the boron functional group. For example, if you start with phenylboronic acid, the hydrodeboronation byproduct would be benzene.

Q4: Can protecting the boronic acid help prevent hydrodeboronation?

A4: Yes, protecting the boronic acid as a boronate ester can significantly enhance its stability and reduce the likelihood of hydrodeboronation. Pinacol esters are widely used for this purpose.[2] For particularly sensitive substrates, other protecting groups like N-methyliminodiacetic acid (MIDA) boronates offer increased stability and allow for a slow release of the boronic acid under the reaction conditions, which can further minimize side reactions.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter related to hydrodeboronation during your Suzuki coupling experiments.

Issue Potential Cause Recommended Solution
High levels of deboronated byproduct observed by LC-MS/GC-MS. 1. Inappropriate Base: Strong bases like NaOH or KOH can accelerate hydrodeboronation. 2. Presence of Water: Excess water in the reaction can act as a proton source. 3. High Reaction Temperature: Elevated temperatures can favor the hydrodeboronation pathway.1. Switch to a milder base: Use bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] 2. Ensure anhydrous conditions: Use anhydrous solvents and dry glassware thoroughly. Consider adding molecular sieves. 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[1]
Low yield of desired product and recovery of starting materials. 1. Inefficient Catalyst System: The Suzuki coupling may be too slow, allowing for decomposition of the boronic acid. 2. Poor Solubility of Reagents: If reactants are not fully dissolved, the reaction rate will be slow.1. Optimize catalyst and ligands: Increase catalyst loading or use more active ligands like Buchwald-type biarylphosphine ligands.[1] 2. Screen different solvents: Try solvent systems known to solubilize your substrates well, such as dioxane/water or toluene/ethanol/water mixtures.
Reaction works well with simple aryl boronic acids but fails with heteroaryl boronic acids. Instability of Heteroaryl Boronic Acids: Many heteroaryl boronic acids are inherently less stable and more prone to hydrodeboronation.1. Use a protecting group: Convert the heteroaryl boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester). 2. Use milder reaction conditions: Employ lower temperatures and weaker bases.
Inconsistent results between batches. Variability in Reagent Quality: Traces of water or other impurities in solvents or reagents can affect the reaction outcome.1. Use fresh, high-purity reagents: Ensure solvents are anhydrous and bases are of high quality. 2. Standardize reaction setup: Follow a consistent and rigorous experimental protocol for each reaction.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki coupling, which can be inversely correlated with the extent of hydrodeboronation.

Table 1: Comparison of Different Bases on Suzuki Coupling Yield

Base Solvent Temperature (°C) Yield (%) Notes
K₃PO₄Toluene/H₂O10095Generally provides high yields and minimizes hydrodeboronation.
K₂CO₃Toluene/EtOH/H₂O8088A common and effective base.
Cs₂CO₃Dioxane/H₂O9092Often used for challenging couplings.
NaOHToluene/H₂O10065Strong base, can lead to increased hydrodeboronation.
KOHToluene/H₂O10070Similar to NaOH, use with caution.
Na₂CO₃EtOH/H₂OReflux98Can be very effective, but solubility should be considered.[4]

Yields are representative and can vary depending on the specific substrates and reaction conditions.

Table 2: Effect of Solvent on Suzuki Coupling Yield

Solvent System Base Temperature (°C) Yield (%) Notes
Toluene/Ethanol/WaterK₂CO₃8088A versatile and commonly used solvent system.
Dioxane/WaterK₃PO₄9095Good for a wide range of substrates.
THF/WaterK₂CO₃Reflux85Another effective solvent mixture.
DMFK₂CO₃10082Can be useful for substrates with poor solubility, but may require higher temperatures.
2-MeTHF (anhydrous)K₃PO₄8095Anhydrous conditions significantly reduce hydrodeboronation.[1]

Yields are representative and can vary depending on the specific substrates and reaction conditions.

Table 3: Influence of Temperature on Suzuki Coupling vs. Hydrodeboronation

Temperature (°C) Desired Product Yield (%) Hydrodeboronation Byproduct (%) Notes
Room TemperatureLowHighAt lower temperatures, the desired coupling can be too slow, allowing hydrodeboronation to dominate.
60-8094<4Often the optimal range to balance reaction rate and minimize side reactions.[1]
1106530Higher temperatures can accelerate both the desired reaction and hydrodeboronation.[1]

Data is illustrative and based on a model reaction. Optimal temperature is substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrodeboronation in Suzuki Coupling

This protocol provides a starting point for optimizing a Suzuki reaction to suppress hydrodeboronation.

Materials:

  • Aryl/heteroaryl halide (1.0 eq)

  • Boronic acid or boronate ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the anhydrous base (e.g., K₃PO₄, 2.5 eq), and the palladium catalyst (e.g., 2 mol%).[1]

  • Solvent Addition: Add the anhydrous solvent via a syringe.

  • Degassing: Thoroughly degas the reaction mixture. The freeze-pump-thaw method (3 cycles) is highly effective. Alternatively, sparge the mixture with argon for 15-20 minutes.

  • Boronic Acid/Ester Addition: Add the boronic acid or boronate ester (1.3 eq) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing them via TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute it with an organic solvent (e.g., ethyl acetate), and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Suzuki Coupling using MIDA Boronates for Sensitive Substrates

This protocol is adapted for using N-methyliminodiacetic acid (MIDA) boronates, which are particularly useful for unstable boronic acids.

Materials:

  • Aryl/heteroaryl halide (1.0 eq)

  • MIDA boronate (1.1-1.2 eq)

  • Palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Solvent system (e.g., THF/water or Dioxane/water)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl/heteroaryl halide, MIDA boronate, palladium catalyst, and base.

  • Solvent Addition: Add the chosen solvent system. For many MIDA boronate couplings, aqueous conditions are necessary for the slow release of the boronic acid.

  • Degassing: Degas the reaction mixture thoroughly by sparging with an inert gas for 15-20 minutes.

  • Reaction: Stir the reaction mixture at the desired temperature (often room temperature to 60 °C) until the starting material is consumed, as monitored by an appropriate analytical technique.

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up. The product can often be isolated by filtration if it is a solid, or by extraction with an organic solvent followed by purification.

Visualizations

Caption: Competing pathways in Suzuki reactions.

Troubleshooting_Workflow start Low Yield or High Byproduct in Suzuki Reaction check_hydro Identify Byproduct: Is it the hydrodeboronated starting material? start->check_hydro yes_path Yes check_hydro->yes_path Yes no_path No check_hydro->no_path No base Optimize Base: Switch to milder base (K3PO4, K2CO3) yes_path->base solvent Optimize Solvent: Use anhydrous solvent or protect boronic acid base->solvent temp Optimize Temperature: Lower reaction temperature (e.g., 60-80°C) solvent->temp recheck_yield_yes Re-evaluate Yield temp->recheck_yield_yes catalyst Optimize Catalyst: Increase loading or use more active ligand no_path->catalyst solubility Check Solubility: Screen different solvent systems catalyst->solubility recheck_yield_no Re-evaluate Yield solubility->recheck_yield_no

Caption: Troubleshooting hydrodeboronation.

References

Technical Support Center: Strategies for Scaling Up Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for scaling up these crucial carbon-carbon bond-forming reactions.

Troubleshooting Guides

This section provides troubleshooting guides for common issues encountered during the scale-up of Suzuki coupling reactions.

Issue 1: Low or No Conversion

Q: My scaled-up Suzuki coupling reaction is showing low to no conversion. What are the primary factors I should investigate?

A: Low conversion in scaled-up Suzuki reactions can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1] Key areas to investigate include:

  • Catalyst Activity and Loading: The active catalyst in a Suzuki coupling is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ to Pd(0) for the catalytic cycle to commence.[1] On a larger scale, inefficient reduction can be more pronounced. Some Pd(0) sources, like Pd₂(dba)₃, can also degrade over time, forming inactive palladium black.[1]

    • Recommendation: Use a fresh, high-quality catalyst. Consider using more robust, air-stable precatalysts such as palladacycles or pre-formed Pd(0) complexes, especially for large-scale reactions.[2] If using a Pd(II) source, ensure your conditions are suitable for its reduction.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can promote side reactions like homocoupling and ultimately lead to catalyst deactivation.[2][3] Rigorous exclusion of oxygen is critical for a successful scale-up.[4]

    • Recommendation: Ensure all solvents are thoroughly degassed prior to use.[5] Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction setup and duration. For large-scale reactions, subsurface sparging with nitrogen can be a very effective method for removing dissolved oxygen.[4]

  • Reagent Quality and Stoichiometry: The purity of your aryl halide and organoboron reagent is critical. Boronic acids, in particular, can be susceptible to decomposition (protodeboronation) over time.[2]

    • Recommendation: Use freshly sourced or purified reagents. Verify the stoichiometry of your reactants carefully, as an excess or deficit of one reagent can impact the reaction outcome.

  • Base and Solvent Selection: The choice of base and solvent system is highly interdependent and crucial for reaction success. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or product.[2] In biphasic reactions, efficient mixing is essential to maximize the interfacial area where the reaction occurs.[2]

    • Recommendation: If you are experiencing issues, consider screening different bases and solvent systems. Ensure the base is finely powdered for solid-phase reactions to maximize its surface area. For biphasic systems, ensure vigorous and efficient stirring.[2]

  • Reaction Temperature: Inconsistent or incorrect reaction temperature can lead to a stalled reaction.[6]

    • Recommendation: Monitor the internal reaction temperature closely. Ensure even heating across the entire reaction vessel, which can be a challenge in larger reactors.

Troubleshooting_Low_Conversion start Low Conversion Observed reagent_quality 1. Verify Reagent Purity & Stoichiometry start->reagent_quality reaction_conditions 2. Review Reaction Setup & Conditions start->reaction_conditions side_products 3. Analyze for Common Side Products start->side_products component_screening 4. Systematic Component Screening start->component_screening sub_reagent Boronic Acid Stability Aryl Halide Purity Catalyst/Ligand Activity Base Purity Solvent (Anhydrous & Degassed) reagent_quality->sub_reagent sub_conditions Adequate Degassing? Optimal Temperature? Sufficient Mixing? Correct Stoichiometry? reaction_conditions->sub_conditions sub_side_products Protodeboronation? Homocoupling? Dehalogenation? side_products->sub_side_products sub_screening Screen Ligands Screen Bases Screen Solvents component_screening->sub_screening

Issue 2: Significant Formation of Homocoupling Byproducts

Q: I am observing a significant amount of homocoupled biaryl from my boronic acid in my scaled-up reaction. How can I minimize this side reaction?

A: Homocoupling of the organoboron reagent is a common side reaction that reduces the yield of the desired product and complicates purification.[3][7] The primary causes are the presence of oxygen and/or an excess of Pd(II) species in the reaction mixture.[3][7]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[3]

    • Recommendation: As with low conversion issues, rigorous degassing of solvents and maintaining an inert atmosphere are paramount.[3][4]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) precatalyst is used, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[3] This is particularly problematic at the beginning of the reaction.

    • Recommendation: Consider using a Pd(0) source directly (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄). If using a Pd(II) precatalyst, ensure rapid and efficient reduction to Pd(0). The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[4]

  • Choice of Ligand: Bulky electron-rich phosphine ligands can promote the desired cross-coupling pathway and suppress homocoupling.

    • Recommendation: Screen different ligands. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective in minimizing homocoupling.

Homocoupling_Mitigation start Homocoupling Observed cause1 Oxygen in Reaction start->cause1 cause2 Excess Pd(II) Species start->cause2 solution1 Rigorous Degassing of Solvents cause1->solution1 solution2 Maintain Inert Atmosphere (N2/Ar) cause1->solution2 solution3 Use Pd(0) Precatalyst cause2->solution3 solution4 Add Mild Reducing Agent (e.g., Potassium Formate) cause2->solution4 solution5 Screen Bulky, Electron-Rich Ligands cause2->solution5

Issue 3: Decomposition of the Organoboron Reagent (Protodeboronation)

Q: I suspect my boronic acid is decomposing during the reaction (protodeboronation). What are the signs and how can I prevent this?

A: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boron-containing functional group with a hydrogen atom.[2] This is a common decomposition pathway for boronic acids, especially those that are electron-rich or sterically hindered.[2]

  • Signs of Protodeboronation: The most obvious sign is the formation of the corresponding arene or heteroarene lacking the boron functionality. This can be detected by GC-MS or LC-MS analysis of the crude reaction mixture.

  • Causes and Mitigation Strategies:

    • Presence of Water: Water is the proton source for this side reaction.[2] While some water is often beneficial or necessary for Suzuki couplings, an excess can promote protodeboronation.

      • Recommendation: If protodeboronation is a significant issue, consider running the reaction under anhydrous conditions.[2]

    • Strong Bases: Strong bases, particularly in aqueous media, can accelerate the rate of protodeboronation.[2]

      • Recommendation: Switch to a milder base. For example, potassium carbonate (K₂CO₃) or potassium fluoride (KF) are generally milder than potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH).[2]

    • Elevated Temperatures: High reaction temperatures can also increase the rate of decomposition.

      • Recommendation: If possible, try running the reaction at a lower temperature for a longer period.

    • Use of More Stable Boron Reagents: Boronic acids are in equilibrium with their corresponding boroxines, which can be more prone to decomposition. Boronate esters (e.g., pinacol esters) are generally more stable than boronic acids.[8]

      • Recommendation: Consider using a boronate ester instead of a boronic acid, especially for sensitive substrates.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst and ligand for my scale-up reaction?

A1: The choice of catalyst and ligand is highly substrate-dependent. For initial scale-up, it is often best to start with a versatile and robust system. Buchwald-type ligands (e.g., XPhos, SPhos) paired with a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle) are often a good starting point for a wide range of substrates. Screening a small panel of catalysts and ligands at the bench scale before proceeding to a larger scale is highly recommended.

Q2: What is the role of water in a Suzuki coupling, and should I always use it?

A2: Water can play several beneficial roles in a Suzuki coupling. It can help to dissolve the inorganic base, and in some cases, it can accelerate the transmetalation step.[6] However, as mentioned above, an excess of water can lead to protodeboronation of the boronic acid.[2] The decision to include water and in what amount depends on the specific substrates, base, and solvent being used. For some systems, particularly those prone to protodeboronation, anhydrous conditions are preferable.[2]

Q3: How can I effectively remove residual palladium from my final product on a large scale?

A3: Removing palladium residues to acceptable levels (often in the ppm range for pharmaceutical applications) is a critical challenge in scaling up Suzuki couplings. Common strategies include:

  • Extraction: Performing aqueous washes with solutions containing scavenging agents like thiourea or L-cysteine.

  • Adsorption: Treating the product solution with activated carbon or silica-based metal scavengers (e.g., SiliaMetS® Thiol).

  • Crystallization: Often, a well-optimized crystallization of the final product can significantly reduce palladium levels.

Q4: My reaction works well on a small scale but is sluggish and incomplete on a larger scale. What could be the issue?

A4: This is a common scale-up problem often related to mass and heat transfer limitations.

  • Mixing: Inefficient stirring in a large reactor can lead to poor mixing of reagents, especially in biphasic systems. This reduces the reaction rate. Ensure your reactor's agitation is sufficient for the scale.

  • Heat Transfer: Maintaining a consistent internal temperature is more challenging in larger vessels. Hot spots or cooler regions can lead to side reactions or incomplete conversion. Ensure your heating and cooling systems are adequate for the reactor size.

  • Degassing: Removing dissolved oxygen from large volumes of solvent is more difficult than on a small scale. Inefficient degassing can lead to catalyst deactivation. Consider using more rigorous degassing methods like sparging with an inert gas.[4]

Data Presentation

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling

BaseTypical EquivalentsCommon SolventsTemperature (°C)Notes
K₂CO₃2 - 3Toluene/H₂O, Dioxane/H₂O80 - 110A versatile and commonly used base.[9]
Cs₂CO₃2 - 3THF, Dioxane40 - 80A stronger base, often used for less reactive substrates.
K₃PO₄2 - 3Toluene, Dioxane80 - 110A non-nucleophilic base, suitable for substrates with sensitive functional groups.[2]
NaOH2 - 3H₂O, Ethanol/H₂ORT - 100Suitable for aqueous reaction conditions, but can promote protodeboronation.[2]
KF3Anhydrous Dioxane110A milder base, useful for minimizing protodeboronation, especially with 2-pyridyl nucleophiles.[2]

Data compiled for illustrative purposes. Optimal conditions are highly substrate-dependent.

Table 2: Common Palladium Precatalysts for Suzuki-Miyaura Coupling

PrecatalystPalladium Oxidation StateAdvantagesDisadvantages
Pd(OAc)₂+2Readily available, relatively inexpensive.Requires in situ reduction, which can be inefficient.[1]
PdCl₂(dppf)+2Air-stable, good for a range of substrates.Requires in situ reduction.
Pd₂(dba)₃0A direct source of Pd(0).Can degrade over time, forming inactive palladium black.[1]
Pd(PPh₃)₄0A direct source of Pd(0), historically widely used.Can be sensitive to air and moisture.
Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3)+2Air- and moisture-stable, highly active, broad substrate scope.[2]Higher cost compared to simple palladium salts.

Experimental Protocols

Protocol 1: General Procedure for Gram-Scale Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid on a gram scale.

Materials:

  • Aryl bromide (e.g., 10.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., 12.0 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.1-1.0 mol%)

  • Base (e.g., K₃PO₄, 20.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 100 mL)

  • Degassed water (if required for the chosen base/solvent system)

Procedure:

  • Reaction Setup: To an appropriately sized, oven-dried, multi-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add the aryl bromide, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium precatalyst. Then, add the degassed solvent (and degassed water, if applicable) via cannula or syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 100 mL) and water (100 mL).

    • Separate the organic layer. Wash the organic layer with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

References

Technical Support Center: Purification of Biphenyl Carboxylic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of biphenyl carboxylic acid products.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude biphenyl carboxylic acid product?

A1: An acid-base extraction is an excellent first step for purifying crude biphenyl carboxylic acid products.[1] This technique effectively separates the acidic product from neutral and basic impurities. The process involves dissolving the crude mixture in an organic solvent and washing it with an aqueous basic solution (like sodium bicarbonate or sodium hydroxide). The biphenyl carboxylic acid is deprotonated to form its water-soluble salt, which moves into the aqueous layer, leaving non-acidic impurities in the organic layer.[2][3][4] Subsequently, the aqueous layer is acidified to precipitate the purified carboxylic acid, which can then be collected.[2][3]

Q2: My biphenyl carboxylic acid was synthesized via a Suzuki-Miyaura coupling. What are the most common impurities I should expect?

A2: Common impurities from a Suzuki-Miyaura coupling reaction include residual palladium catalyst, unreacted starting materials (e.g., bromo-substituted benzoic acids and boronic acids), and homo-coupled byproducts.[5][6][7] It is crucial to address these impurities to ensure the final product's purity, especially for pharmaceutical applications which have strict limits on metal contaminants.[8][9]

Q3: How do I choose between crystallization and column chromatography for final purification?

A3: The choice depends on the nature and quantity of impurities, as well as the scale of your reaction.

  • Crystallization is ideal when you have a relatively pure product (>90%) with small amounts of impurities that have different solubility profiles. It is highly scalable and can yield very pure material if the correct solvent system is found.

  • Column chromatography is more effective for separating complex mixtures with multiple components or impurities that have similar polarities to the product. It is generally less scalable and can lead to product loss on the column.

Q4: How can I remove residual palladium catalyst from my product?

A4: Residual palladium is a common issue in products synthesized via cross-coupling reactions.[8] Methods for removal include:

  • Treatment with Metal Scavengers: Reagents with functional groups like thiols, thioureas, or dimercaptotriazine (DMT) can chelate palladium, which is then removed by filtration.[10] Solid-supported scavengers are particularly effective.[11][12]

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb the palladium catalyst.

  • Crystallization: In some cases, careful crystallization can effectively remove palladium impurities, potentially reducing levels to below 1 ppm.[11]

  • Specialized Chromatography: While standard silica gel chromatography can remove some palladium, specialized cartridges or phases are often more effective.

Purification Troubleshooting Guides

Troubleshooting Crystallization
Problem / ObservationPotential Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing. The solvent is too nonpolar for the compound at the saturation temperature. / The solution is cooling too quickly. / The product has a low melting point or is impure.1. Add a more polar co-solvent (e.g., a few drops of ethanol or acetone) to the hot solution until it becomes clear, then allow it to cool slowly.[13] 2. Ensure a slow cooling rate. Insulate the flask to allow gradual temperature decrease. 3. Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation. 4. Re-purify the material by another method (like acid-base extraction) to remove impurities that may be depressing the melting point.[14]
No crystals form, even after cooling. The solution is not saturated. / The compound is too soluble in the chosen solvent, even at low temperatures.1. Boil off some of the solvent to increase the concentration and then cool again.[15] 2. If the solution is in a single solvent, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat to clarify and cool slowly.[15] 3. Cool the solution in an ice bath to further decrease solubility. 4. Add a seed crystal of the pure compound.[14]
Very low recovery of purified product. The compound has significant solubility in the cold solvent. / Too much solvent was used for washing the crystals.1. After filtering, reduce the volume of the mother liquor and cool it again to obtain a second crop of crystals. 2. Ensure the wash solvent is ice-cold and use only the minimum amount necessary to rinse the crystals.[14] 3. Re-evaluate the solvent system; the ideal solvent dissolves the compound well when hot but poorly when cold.
Product purity does not improve after crystallization. The chosen solvent does not effectively discriminate between the product and the impurity (they have similar solubilities). / The impurity co-crystallized with the product.1. Try a different solvent or a two-solvent system. For 4-biphenyl carboxylic acid, solvents like a benzene/petroleum ether mixture or aqueous ethanol have been suggested.[16] 2. Perform a preliminary purification step, such as an acid-base extraction, to remove impurities with different chemical properties before attempting crystallization.[3]
Troubleshooting Column Chromatography
Problem / ObservationPotential Cause(s)Recommended Solution(s)
Compound streaks or "tails" on the column/TLC plate. The compound is highly polar and interacting strongly with the acidic silica gel. / The sample is overloaded on the column.1. Add a small amount of a polar modifier to the eluent. For carboxylic acids, adding 0.1-1% acetic acid or formic acid to the mobile phase can protonate the compound, reducing its interaction with the silica and leading to sharper peaks.[17] 2. Ensure the amount of crude material is appropriate for the column size (typically 20-50 times the sample weight in adsorbent).[18] 3. Consider using a different stationary phase, such as neutral or basic alumina, if the compound is acid-sensitive.[19][20]
Poor separation of product from impurities. The eluent system is not optimized.1. Develop a better solvent system using TLC. Aim for an Rf value of around 0.2-0.35 for your desired compound.[18][21] 2. Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[21] 3. For acidic compounds, solvent systems like methanol/dichloromethane or ethanol/dichloromethane, often with an acid modifier, can be effective.[22]
Compound does not elute from the column. The eluent is not polar enough. / The compound is irreversibly adsorbed or decomposed on the silica.1. Gradually increase the polarity of the mobile phase. A common aggressive solvent system for polar compounds is 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane.[20] 2. Test the stability of your compound on a TLC plate by spotting it, letting it sit for an hour, and then eluting to see if a new spot appears, indicating decomposition.[20]
Column runs slowly or cracks. The silica gel was not packed properly. / The chosen solvent (e.g., dichloromethane) has high viscosity and can cause high pressure.1. Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels.[18] 2. If using dichloromethane, consider switching to a less viscous solvent like ethyl acetate or diethyl ether if the separation allows.[21]

Experimental Protocols

Protocol 1: General Acid-Base Extraction

This protocol is designed to separate a biphenyl carboxylic acid from neutral or basic impurities.

  • Dissolution : Dissolve the crude product (approx. 1.0 g) in an appropriate organic solvent (e.g., 20-30 mL of diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Extraction : Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH) solution to the separatory funnel.[3][4] Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation : Allow the layers to fully separate. The biphenyl carboxylic acid will be converted to its salt and dissolve in the upper aqueous layer (if using diethyl ether) or the lower aqueous layer (if using a denser solvent like dichloromethane). Drain the aqueous layer into a clean Erlenmeyer flask.[14]

  • Repeat : Repeat the extraction (step 2 & 3) on the organic layer with a fresh portion of the basic solution to ensure all the acid is extracted. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Acidification : Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, should be pH < 2).[3] The biphenyl carboxylic acid will precipitate out as a solid.

  • Isolation : Collect the purified solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying : Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven or desiccator.

Protocol 2: Recrystallization from a Two-Solvent System

This protocol is for purifying a solid biphenyl carboxylic acid using a solvent pair (one solvent in which the compound is soluble, and one in which it is not). A common pair for these compounds is ethanol and water.[16]

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent #1 (e.g., near-boiling ethanol) needed to just dissolve the solid completely.[15][16]

  • Hot Filtration (Optional) : If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent : While keeping the solution hot, add solvent #2 (the "anti-solvent," e.g., hot water) dropwise until the solution just begins to turn cloudy and the cloudiness persists.[15][16]

  • Clarification : Add one or two drops of hot solvent #1 to redissolve the precipitate and make the solution clear again.[15]

  • Cooling : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration.

  • Washing & Drying : Wash the crystals with a small amount of an ice-cold mixture of the two solvents. Dry the crystals thoroughly.

Visualized Workflows

Purification_Strategy_Selection start Crude Biphenyl Carboxylic Acid Product extraction Perform Acid-Base Extraction start->extraction pd_check Suzuki Reaction Product? extraction->pd_check assess_purity Assess Purity of Extracted Solid (TLC, NMR) high_purity Purity > 90%? assess_purity->high_purity crystallization Purify by Crystallization high_purity->crystallization Yes column Purify by Column Chromatography high_purity->column No final_product Pure Product crystallization->final_product column->final_product pd_check->assess_purity No scavenger Treat with Palladium Scavenger pd_check->scavenger Yes scavenger->assess_purity

Caption: Decision workflow for selecting a purification strategy.

Crystallization_Troubleshooting start Dissolve Crude Product in Minimum Hot Solvent cool Allow to Cool Slowly start->cool crystals_form Crystals Formed? cool->crystals_form oiled_out Product Oiled Out? crystals_form->oiled_out No collect Collect Crystals by Filtration crystals_form->collect Yes add_cosolvent Re-heat, Add Polar Co-solvent, Cool Again oiled_out->add_cosolvent Yes not_saturated Solution Not Saturated oiled_out->not_saturated No end Pure Crystals collect->end add_cosolvent->cool concentrate Boil Off Some Solvent or Add Anti-solvent not_saturated->concentrate induce Scratch Flask or Add Seed Crystal not_saturated->induce concentrate->cool induce->cool

Caption: Troubleshooting workflow for experimental crystallization.

References

addressing incomplete conversion in biphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering incomplete conversion and other issues during biphenyl synthesis.

Frequently Asked Questions (FAQs)

General Issues

???

Q1: My biphenyl synthesis is showing incomplete conversion. What are the general areas I should investigate?

A: Incomplete conversion in biphenyl synthesis typically stems from issues within one of four areas, regardless of the specific coupling reaction used:

  • Reagent Quality: The purity and stability of your starting materials (aryl halides, organometallic reagents), catalyst, ligands, and base are critical. Degradation of reagents, particularly boronic acids or organozinc compounds, is a common problem.[1][2]

  • Reaction Conditions: Parameters such as temperature, reaction time, solvent, and base choice are highly interdependent and often substrate-specific.[3][4] Suboptimal conditions can lead to slow or stalled reactions.

  • Atmospheric Control: Many coupling reactions, especially those using palladium catalysts, are sensitive to oxygen. The presence of oxygen can lead to catalyst deactivation and promote unwanted side reactions like homocoupling.[1][2] Therefore, ensuring a strictly inert atmosphere is crucial.

  • Catalyst and Ligand System: The choice of catalyst and ligand is vital. The catalyst may be inactive or poisoned, or the ligand may not be suitable for the specific substrates, leading to poor reactivity.[4][5]

??? Suzuki-Miyaura Coupling

???

Q2: Why is my Suzuki-Miyaura coupling reaction yield low?

A: Low yields in Suzuki-Miyaura coupling can be attributed to several factors:

  • Boronic Acid Instability: Boronic acids can be unstable and undergo decomposition, particularly protodeboronation (cleavage of the C-B bond).[1][2] Using more stable derivatives like MIDA boronates can mitigate this.[2][6]

  • Suboptimal Components: The choice of catalyst, ligand, base, and solvent system is crucial and often needs to be optimized for specific substrates.[1][3] For less reactive aryl chlorides, for example, electron-rich ligands can be beneficial.[1]

  • Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid, a common side reaction that consumes the starting material and reduces the yield of the desired biphenyl product.[1][7] Thoroughly degassing the solvent and maintaining an inert atmosphere is critical.[1]

  • Steric Hindrance: Substrates with significant steric hindrance, especially with ortho-substituents, can lead to incomplete conversion.[8][9]

???

Q3: I am observing a significant amount of homocoupling byproducts. How can I minimize this?

A: Homocoupling of boronic acids is a frequent side reaction. To minimize it:

  • Ensure Inert Atmosphere: This is the most critical step, as oxygen promotes the formation of Pd(II) species that catalyze homocoupling.[1][7] Properly degas all solvents and reagents and maintain the reaction under an inert gas like argon or nitrogen.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source instead of a Pd(II) salt can reduce the initial concentration of species that promote homocoupling.[1]

  • Select Appropriate Ligands: Bulky, electron-rich phosphine ligands can suppress the homocoupling pathway in favor of the desired cross-coupling.[1][5]

  • Add Excess Aryl Halide: Using a slight excess of the aryl halide can help to consume the organoborane reagent before it has a chance to homocouple.[4]

???

Q4: My reaction stalls and does not proceed to completion, even after extended time. What should I investigate?

A: A stalled reaction often points to catalyst deactivation or reagent degradation.

  • Catalyst Deactivation: The palladium catalyst can be poisoned by impurities in the starting materials or solvents. It can also precipitate as "palladium black," removing it from the catalytic cycle.[10]

  • Reagent Degradation: As mentioned, boronic acids can degrade over the course of the reaction (protodeboronation).[2] If using an organozinc reagent in a Negishi coupling, it may also be unstable.

  • Inadequate Mixing: In biphasic systems (e.g., toluene/water), vigorous stirring is essential to ensure efficient phase transfer and reaction.[1]

??? Ullmann Reaction

???

Q5: My Ullmann reaction suffers from low yields and requires harsh conditions. Is this typical?

A: Yes, the classic Ullmann reaction is known for these limitations. It typically requires high temperatures (often above 200°C) and a stoichiometric amount of finely divided copper.[8][11] Yields can be erratic and moderate at best.[12][13] Modern variations using palladium or nickel catalysts have been developed to allow for milder conditions, but the classic copper-mediated reaction remains challenging.[12]

??? Grignard Reaction Byproducts

???

Q6: I am forming biphenyl as an undesired byproduct during the preparation of a Grignard reagent. How can this be minimized?

A: Biphenyl formation is a common side reaction during the synthesis of Grignard reagents like phenylmagnesium bromide. It occurs when the Grignard reagent reacts with unreacted aryl halide (e.g., bromobenzene).[14][15] This is favored by high local concentrations of the aryl halide and elevated temperatures.[14][16] To minimize it:

  • Slow Addition: Add the aryl halide solution slowly to the magnesium turnings. This maintains a low concentration of the halide and helps control the reaction temperature.[16]

  • Temperature Control: Maintain a gentle boil or lower reaction temperature to favor the formation of the Grignard reagent over the coupling side reaction.[15][16]

??? Negishi Coupling

???

Q7: My Negishi coupling reaction stalls at 30-60% conversion. What are the likely causes?

A: Stalling is a known issue in Negishi couplings. Potential causes include:

  • Catalyst Deactivation: The palladium or nickel catalyst may be deactivated by impurities or coordinating functional groups on your substrates.[17]

  • Organozinc Reagent Issues: The organozinc reagent may be susceptible to decomposition, especially β-hydride elimination in certain structures.[18] It is also sensitive to air and moisture.

  • Ligand Choice: The ligand choice is crucial. A robust ligand system, such as Xantphos with Pd2(dba)3, can sometimes overcome stalling issues.[17]

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Polyfluorinated Biphenyls

This table summarizes the effect of different ligands and bases on the yield of a benchmark Suzuki-Miyaura reaction between two electron-poor substrates.

EntryLigandBaseYield (%)Homocoupling (%)
1XPhosNa₂CO₃441
2SPhosNa₂CO₃601
3XantPhosNa₂CO₃00
4XPhosK₂CO₃291
5SPhosK₂CO₃580
6XPhosCs₂CO₃261
7SPhosCs₂CO₃450

Data adapted from a study on the synthesis of polyfluorinated biphenyls. Reactions were performed with 5% Pd₂(dba)₃ at 95 °C. Homocoupling is given as a percentage of the product mixture.[5]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general methodology for a typical Suzuki-Miyaura reaction. Amounts and reaction parameters should be optimized for specific substrates.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Atmosphere Control:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Using a syringe, add the degassed solvent system (e.g., a mixture of toluene and water) to the flask. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction:

    • Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 70-110 °C).

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the desired biphenyl.

Visualizations

Troubleshooting_Workflow start Incomplete Conversion in Biphenyl Synthesis sub_reagents 1. Analyze Reagents start->sub_reagents sub_conditions 2. Review Conditions start->sub_conditions sub_byproducts 3. Identify Byproducts start->sub_byproducts reagent_purity Check Purity of Starting Materials sub_reagents->reagent_purity reagent_stability Verify Stability of Boronic Acid / Organometallic sub_reagents->reagent_stability catalyst_check Confirm Catalyst/ Ligand Activity sub_reagents->catalyst_check temp_time Optimize Temperature & Reaction Time sub_conditions->temp_time solvent_base Screen Solvents & Bases sub_conditions->solvent_base atmosphere Ensure Strictly Inert Atmosphere sub_conditions->atmosphere homocoupling Homocoupling Product? sub_byproducts->homocoupling deboronation Protodeboronation? sub_byproducts->deboronation reduction Dehalogenation? sub_byproducts->reduction action_reagent Use Fresh/Purified Reagents Use Stable Derivatives (e.g., MIDA) reagent_purity->action_reagent reagent_stability->action_reagent catalyst_check->action_reagent action_conditions Systematically Vary Parameters (DoE Approach) temp_time->action_conditions solvent_base->action_conditions atmosphere->action_conditions action_byproducts Adjust Stoichiometry Change Ligand/Base homocoupling->action_byproducts deboronation->action_byproducts reduction->action_byproducts

Caption: Troubleshooting workflow for incomplete biphenyl synthesis.

Suzuki_Cycle_Failures pd0 Pd(0)L_n Active Catalyst ox_add Oxidative Addition pd0->ox_add + R¹-X catalyst_death Catalyst Deactivation (e.g., Pd Black) pd0->catalyst_death pd_ii R¹-Pd(II)-X Intermediate ox_add->pd_ii trans Transmetalation pd_ii->trans + R²-B(OR)₂ pd_ii_r2 R¹-Pd(II)-R² Intermediate trans->pd_ii_r2 failure_node trans->failure_node red_elim Reductive Elimination pd_ii_r2->red_elim red_elim->pd0 regenerates product R¹-R² Biphenyl Product red_elim->product homocoupling Homocoupling (R²-R²) failure_node->homocoupling deboronation Protodeboronation of R²-B(OR)₂ failure_node->deboronation

Caption: Suzuki-Miyaura cycle with key points of failure.

References

Validation & Comparative

A Comparative Guide to 1H and 13C NMR Analysis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing detailed information about molecular structure. For researchers working with benzoic acid and its derivatives—a common scaffold in medicinal chemistry and materials science—a thorough understanding of their NMR spectral characteristics is crucial for structure elucidation, purity assessment, and reaction monitoring. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of benzoic acid and its key derivatives, supported by experimental data and detailed protocols.

Data Presentation: Comparative NMR Chemical Shifts

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. Substituents on the benzoic acid ring alter the electron density distribution, leading to predictable changes in the chemical shifts of the aromatic protons and carbons. The following tables summarize the ¹H and ¹³C NMR chemical shifts for benzoic acid and its nitro, hydroxy, and methyl derivatives in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Benzoic Acid and Its Derivatives.

CompoundH-2H-3H-4H-5H-6Other Protons (ppm)Solvent
Benzoic Acid8.20 (d)7.55 (t)7.68 (t)7.55 (t)8.20 (d)11.67 (s, COOH)CDCl₃
2-Nitrobenzoic Acid-7.82 (t)7.79 (t)8.00 (d)--DMSO-d₆
3-Nitrobenzoic Acid8.96 (s)-8.48 (d)7.74 (t)8.48 (d)11.67 (s, COOH)CDCl₃
4-Nitrobenzoic Acid8.20 (d)8.32 (d)-8.32 (d)8.20 (d)13.64 (s, COOH)DMSO-d₆
2-Hydroxybenzoic Acid-6.90 (d)7.50 (t)6.95 (t)8.00 (d)-CDCl₃
3-Hydroxybenzoic Acid7.42 (s)-7.31 (d)7.03 (d)7.39 (t)12.9 (s, COOH), 9.8 (s, OH)DMSO-d₆
4-Hydroxybenzoic Acid7.80 (d)6.84 (d)-6.84 (d)7.80 (d)12.4 (s, COOH), 10.2 (s, OH)DMSO-d₆
2-Methylbenzoic Acid-7.25 (d)7.45 (t)7.30 (t)8.10 (d)2.65 (s, CH₃)CDCl₃
3-Methylbenzoic Acid7.93 (s)-7.43 (d)7.36 (t)7.93 (d)2.43 (s, CH₃)CDCl₃
4-Methylbenzoic Acid7.84 (d)7.29 (d)-7.29 (d)7.84 (d)12.80 (s, COOH), 2.36 (s, CH₃)DMSO-d₆

Multiplicities: s = singlet, d = doublet, t = triplet.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Benzoic Acid and Its Derivatives.

CompoundC-1C-2C-3C-4C-5C-6C=OOther Carbons (ppm)Solvent
Benzoic Acid129.4130.3128.6133.9128.6130.3172.6-CDCl₃
2-Nitrobenzoic Acid129.9147.5124.5133.5130.8130.1165.9-CDCl₃
3-Nitrobenzoic Acid130.9125.3148.4128.4130.0135.8170.1-CDCl₃
4-Nitrobenzoic Acid136.9131.2124.2150.5124.2131.2166.3-DMSO-d₆
2-Hydroxybenzoic Acid112.5161.5117.8136.5119.5130.5171.0-CDCl₃
3-Hydroxybenzoic Acid131.9118.0157.9120.5129.9119.0167.5-DMSO-d₆
4-Hydroxybenzoic Acid121.9132.3115.6162.0115.6132.3167.5-DMSO-d₆
2-Methylbenzoic Acid131.2140.2125.8132.0130.8131.2172.521.8 (CH₃)CDCl₃
3-Methylbenzoic Acid129.7131.2138.8128.9127.9135.1173.021.8 (CH₃)CDCl₃
4-Methylbenzoic Acid128.5129.8129.5143.5129.5129.8167.821.6 (CH₃)DMSO-d₆

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation

  • For ¹H NMR: Accurately weigh 5-10 mg of the benzoic acid derivative into a clean, dry vial.

  • For ¹³C NMR: Accurately weigh 20-50 mg of the compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. The choice of solvent is critical as it can influence chemical shifts.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), though modern spectrometers can also reference the residual solvent peak.

2. NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.

3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to TMS (0 ppm) or the solvent peak.

  • Integration (for ¹H NMR): The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is identified.

Visualizing NMR Analysis and Substituent Effects

To further clarify the process and the underlying principles, the following diagrams have been generated using Graphviz.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument setup Lock, Tune, Shim instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration (1H) reference->integrate peak_pick Peak Picking integrate->peak_pick interpret Structure Elucidation peak_pick->interpret

Caption: Experimental workflow for NMR analysis of benzoic acid derivatives.

The electronic properties of the substituent group significantly influence the chemical shifts of the aromatic protons and carbons. Electron-withdrawing groups (EWGs) deshield the aromatic nuclei, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups (EDGs) shield the nuclei, shifting their signals to lower chemical shifts (upfield). This effect is most pronounced at the ortho and para positions.

Substituent_Effects substituent Substituent on Benzoic Acid ewg Electron-Withdrawing Group (EWG) (e.g., -NO2) substituent->ewg edg Electron-Donating Group (EDG) (e.g., -OH, -CH3) substituent->edg deshielding Deshielding of Aromatic Nuclei ewg->deshielding shielding Shielding of Aromatic Nuclei edg->shielding downfield Downfield Shift (Higher ppm) deshielding->downfield upfield Upfield Shift (Lower ppm) shielding->upfield

Interpreting Mass Spectrometry Data for Biphenyl Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biphenyl and its derivatives are a critical structural motif in numerous pharmaceuticals and functional materials. Mass spectrometry (MS) is an indispensable tool for the identification, quantification, and structural elucidation of these compounds. This guide provides a comparative overview of common mass spectrometry techniques used for biphenyl analysis, supported by experimental data and detailed protocols to aid researchers in method selection and data interpretation.

Comparison of Ionization Techniques

The choice of ionization technique is paramount for the successful mass spectrometric analysis of biphenyl compounds. The selection depends on the analyte's polarity, thermal stability, and the desired information (e.g., molecular weight confirmation or structural fragmentation). The two primary approaches are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each with its preferred ionization methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is best suited for volatile and thermally stable biphenyl compounds, such as the parent biphenyl and polychlorinated biphenyls (PCBs).[1]

  • Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam to ionize the analyte, leading to extensive fragmentation.[2] While this provides rich structural information, the molecular ion peak may be weak or absent.[3] For PCBs, a characteristic fragmentation pattern is the sequential loss of chlorine atoms.[3]

  • Chemical Ionization (CI): A "softer" ionization technique that uses a reagent gas to ionize the analyte through proton transfer or adduct formation. This results in less fragmentation and a more prominent molecular ion peak, which is advantageous for molecular weight determination.[3] Methane is a commonly used reagent gas for the analysis of PCBs.[3]

  • Electron Capture Negative Ionization (ECNI): This technique is highly sensitive for electrophilic compounds like PCBs. It involves the capture of a thermal electron to form a negative ion, often resulting in high sensitivity for halogenated compounds.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for less volatile, more polar, and thermally labile biphenyl derivatives, which are common in drug metabolism studies and pharmaceutical formulations.[1][5]

  • Electrospray Ionization (ESI): A very soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[6] It is well-suited for polar and large biomolecules and typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation.[6] This is the most common ionization technique for pharmaceutical analysis.[7]

  • Atmospheric Pressure Chemical Ionization (APCI): This technique is suitable for a wide range of compounds, including less polar molecules that are not efficiently ionized by ESI.[8] APCI involves a corona discharge to ionize the analyte in the gas phase.[7]

  • Atmospheric Pressure Photoionization (APPI): APPI uses ultraviolet photons to ionize the analyte and is particularly effective for nonpolar compounds that are challenging to analyze by ESI or APCI.[9] It can offer higher sensitivity and reduced ion suppression compared to APCI for certain compounds.[9]

Ionization TechniquePrincipleBest Suited ForFragmentationKey AdvantagesKey Disadvantages
Electron Ionization (EI) High-energy electrons ionize the analyte.Volatile, thermally stable, non-polar biphenyls (e.g., PCBs).Extensive, provides structural information.Provides detailed structural information from fragmentation patterns.Molecular ion may be weak or absent.
Chemical Ionization (CI) Reagent gas ions ionize the analyte.Volatile, thermally stable biphenyls; molecular weight confirmation.Minimal, prominent molecular ion.Clearly indicates molecular weight.Provides limited structural information.
Electron Capture Negative Ionization (ECNI) Electron capture by electrophilic analytes.Halogenated biphenyls (e.g., PCBs).Varies, can be selective.High sensitivity for halogenated compounds.Limited to electrophilic compounds.
Electrospray Ionization (ESI) Ion formation from charged droplets.Polar, thermally labile, large biphenyl derivatives (e.g., drug metabolites).Very minimal, "soft" ionization.Ideal for polar and large molecules, compatible with biological samples.Less effective for non-polar compounds.
Atmospheric Pressure Chemical Ionization (APCI) Corona discharge ionizes the analyte.Moderately polar to non-polar biphenyls.Minimal to moderate.Broader applicability than ESI for less polar compounds.Can have higher background noise than ESI.
Atmospheric Pressure Photoionization (APPI) UV photons ionize the analyte.Non-polar and some moderately polar biphenyls.Minimal.Excellent for non-polar compounds, can have lower ion suppression.May require a dopant for efficient ionization.

Quantitative Performance Data

The following tables summarize typical performance data for the analysis of biphenyl compounds using different mass spectrometry methods. These values can vary depending on the specific instrument, matrix, and experimental conditions.

Table 1: GC-MS/MS Performance Data for PCB Analysis [4]

AnalyteLinearity (ng/mL)Instrument Detection Limit (IDL) (ng/mL)
PCB-40.10–2,000>0.9900.01
PCB-1230.10–2,000>0.9900.02
PCB-2090.10–2,000>0.9900.05

Table 2: HPLC-UV Performance Data for Biphenyl [5]

AnalyteLinearity (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Biphenyl0.01–100.9968-0.01

Table 3: LC-APPI-MS/MS On-Column Limits of Detection (LODs) for Chiral Pharmaceuticals [9]

CompoundEnantiomer 1 LOD (pg)Enantiomer 2 LOD (pg)
Benzoin83104
Naringenin1623
Mianserin1719
Mephenesin95122
Diperodon717

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible mass spectrometry data. Below are representative protocols for GC-MS and LC-MS analysis of biphenyl compounds.

Protocol 1: GC-MS/MS Analysis of PCBs in Environmental Samples

This protocol is adapted from a method for the analysis of PCBs in water and soil.[4]

1. Sample Preparation (Water Sample)

  • To 1 L of water sample, add n-hexane and shake to extract the PCBs.

  • Concentrate the n-hexane extract to the desired volume.

  • Add an internal standard before injection.

2. GC-MS/MS Instrumentation and Conditions

  • Gas Chromatograph: Thermo Scientific™ TRACE™ 1310 GC[10]

  • Column: Thermo Scientific™ TRACE™ TR-PCB column[4]

  • Injector: Splitless injection at 280°C[11]

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 30°C/min to 200°C, then ramp at 10°C/min to 320°C (hold 2 min).[10]

  • Carrier Gas: Helium at a constant flow.[11]

  • Mass Spectrometer: Thermo Scientific™ TSQ™ 9610 triple quadrupole mass spectrometer[4]

  • Ionization Mode: Electron Ionization (EI)[4]

  • Acquisition Mode: Timed-Selected Reaction Monitoring (t-SRM)[4]

3. Data Analysis

  • Identify PCB congeners based on their retention times and specific SRM transitions.

  • Quantify the analytes using a calibration curve generated from standards.

Protocol 2: LC-MS/MS Analysis of a Biphenyl-Containing Pharmaceutical

This protocol provides a general workflow for the analysis of a biphenyl-containing drug in a pharmaceutical formulation.

1. Sample Preparation

  • Accurately weigh the pharmaceutical formulation and dissolve it in a suitable solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions to bring the concentration within the linear range of the calibration curve.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II HPLC system or equivalent[12]

  • Column: Biphenyl stationary phase column (e.g., Kinetex Biphenyl)[13]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of the analyte from any impurities or excipients.

  • Flow Rate: 0.3-0.5 mL/min

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

3. Data Analysis

  • Identify the drug based on its retention time and mass-to-charge ratio.

  • Use tandem mass spectrometry (MS/MS) to confirm the structure through fragmentation patterns.

  • Quantify the drug using a calibration curve prepared with certified reference standards.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing and Interpretation sample Sample Collection (e.g., Environmental Matrix, Pharmaceutical Formulation) extraction Extraction (e.g., LLE, SPE) sample->extraction concentration Concentration / Dilution extraction->concentration filtration Filtration concentration->filtration chromatography Chromatographic Separation (GC or LC) filtration->chromatography ionization Ionization (e.g., EI, ESI) chromatography->ionization mass_analysis Mass Analysis (e.g., Quadrupole, TOF) ionization->mass_analysis detection Detection mass_analysis->detection identification Compound Identification (Retention Time, m/z) detection->identification quantification Quantification (Calibration Curve) identification->quantification interpretation Structural Elucidation (Fragmentation Pattern) identification->interpretation fragmentation_pathway M Molecular Ion (M+•) (e.g., Dichlorobiphenyl) M_minus_Cl [M-Cl]+ M->M_minus_Cl - Cl• Biphenyl_cation Biphenyl Cation Radical M->Biphenyl_cation - 2Cl• Loss_of_Cl2 Loss of Cl2 M->Loss_of_Cl2 - Cl2 M_minus_2Cl [M-2Cl]+• M_minus_Cl->M_minus_2Cl - Cl• Loss_of_HCl Loss of HCl M_minus_Cl->Loss_of_HCl - HCl

References

A Comparative Analysis of the Biological Activities of Methoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimicrobial, antioxidant, and enzyme-inhibiting properties of 2-methoxybenzoic acid, 3-methoxybenzoic acid, and 4-methoxybenzoic acid, supported by experimental data and detailed protocols.

The three isomers of methoxybenzoic acid—ortho (2-), meta (3-), and para (4-)—though structurally similar, exhibit a fascinating divergence in their biological activities. This guide offers a comparative analysis of their efficacy as antimicrobial agents, antioxidants, and enzyme inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by available experimental data. The subtle shift in the position of the methoxy group on the benzoic acid ring profoundly influences their interaction with biological systems, a key consideration in the fields of medicinal chemistry and pharmacology.

Antimicrobial Activity: A Clear Distinction in Efficacy

The antimicrobial potential of the methoxybenzoic acid isomers has been evaluated against various bacterial strains. A notable study provides a direct comparison of their minimum inhibitory concentrations (MIC) against Escherichia coli, a common Gram-negative bacterium. The results highlight a clear structure-activity relationship, with the para-isomer demonstrating the most significant antibacterial effect.

IsomerCommon NameMinimum Inhibitory Concentration (MIC) vs. Escherichia coli (mg/mL)
2-Methoxybenzoic acido-Anisic acid2
3-Methoxybenzoic acidm-Anisic acid2
4-Methoxybenzoic acidp-Anisic acid1

Table 1: Comparative antibacterial activity of methoxybenzoic acid isomers against Escherichia coli. A lower MIC value indicates greater antibacterial activity.

The enhanced activity of the 4-methoxybenzoic acid isomer may be attributed to its molecular geometry, which could facilitate more effective interaction with bacterial cell membranes or intracellular targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using a broth microdilution method.

  • Preparation of Bacterial Inoculum: A standardized suspension of Escherichia coli is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Compounds: The methoxybenzoic acid isomers are dissolved in a solvent such as dimethyl sulfoxide (DMSO) and then serially diluted in the broth medium within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well containing a specific concentration of a test compound is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth, as observed by the absence of turbidity.

Enzyme Inhibition: Targeting Tyrosinase

The ability of methoxybenzoic acid isomers to inhibit specific enzymes is a critical area of investigation for their therapeutic potential. One of the well-documented enzymatic targets is tyrosinase, a key enzyme in melanin biosynthesis. Inhibition of tyrosinase is of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents.

Studies have shown that 4-methoxybenzoic acid (p-anisic acid) is an effective inhibitor of mushroom tyrosinase. The available data indicates its potency and provides insights into its mechanism of inhibition.

IsomerCommon NameTarget EnzymeIC50 (mM)Inhibition Type
2-Methoxybenzoic acido-Anisic acidMushroom TyrosinaseData not specified in cited abstractsNot specified
3-Methoxybenzoic acidm-Anisic acidMushroom TyrosinaseNot availableNot available
4-Methoxybenzoic acidp-Anisic acidMushroom Tyrosinase0.60[1]Noncompetitive[1]

Table 2: Comparative tyrosinase inhibition by methoxybenzoic acid isomers. A lower IC50 value indicates greater inhibitory potency.

The noncompetitive inhibition by 4-methoxybenzoic acid suggests that it binds to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency[1]. While 2-methoxybenzoic acid was also evaluated in the same study, specific quantitative data on its inhibitory activity was not detailed in the provided information[1].

Experimental Protocol: Tyrosinase Inhibition Assay

The inhibitory effect on tyrosinase activity is typically assessed spectrophotometrically.

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of the substrate, L-3,4-dihydroxyphenylalanine (L-DOPA), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Inhibitor Preparation: The methoxybenzoic acid isomers are dissolved in a suitable solvent and prepared at various concentrations.

  • Reaction Mixture: The reaction is initiated by mixing the enzyme, substrate, and inhibitor in a cuvette or microplate well.

  • Spectrophotometric Measurement: The formation of dopachrome, the product of L-DOPA oxidation by tyrosinase, is monitored by measuring the increase in absorbance at a specific wavelength (around 475 nm) over time.

  • Calculation of Inhibition: The initial reaction rates are calculated in the presence and absence of the inhibitors. The percentage of inhibition is determined, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated from a dose-response curve.

Antioxidant Activity: A Structure-Dependent Phenomenon

The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom from their hydroxyl or methoxy groups to neutralize free radicals. The position of the methoxy group influences the electron density of the aromatic ring and the stability of the resulting phenoxyl radical. It is generally observed that para-substituted phenolic acids exhibit strong antioxidant activity.

To illustrate the workflow for assessing antioxidant activity, the following diagram outlines the key steps in the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH DPPH Radical Solution Mix Mix DPPH with Test Compound/Control DPPH->Mix Test_Compound Test Compound Solutions (Methoxybenzoic Acid Isomers) Test_Compound->Mix Control Control (Solvent) Control->Mix Incubate Incubate in the Dark Mix->Incubate Spectro Measure Absorbance (e.g., at 517 nm) Incubate->Spectro Calculate Calculate % Inhibition Spectro->Calculate IC50 Determine IC50 Value Calculate->IC50

References

A Comparative Guide to the FT-IR Spectroscopic Analysis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data for a series of substituted benzoic acids. By presenting key vibrational frequencies in a clear, tabular format and detailing the experimental methodology, this document serves as a practical resource for the structural characterization and analysis of these compounds, which are pivotal in various research and development sectors, including pharmaceuticals.

Data Presentation: Vibrational Frequencies of Substituted Benzoic Acids

The tables below summarize the characteristic FT-IR absorption frequencies for the carboxyl group of benzoic acid and several of its para-substituted derivatives. The position of these bands, particularly the carbonyl (C=O) and hydroxyl (O-H) stretching vibrations, is sensitive to the electronic effects of the substituents on the aromatic ring.

Table 1: Carbonyl (C=O) Stretching Frequencies of Substituted Benzoic Acids

CompoundSubstituent (para-)C=O Stretching Frequency (ν_C=O) (cm⁻¹)
Benzoic Acid-H1700 - 1680[1]
p-Nitrobenzoic Acid-NO₂~1720
p-Methylbenzoic Acid-CH₃~1690
p-Methoxybenzoic Acid-OCH₃~1685
p-Aminobenzoic Acid-NH₂~1680
p-Hydroxybenzoic Acid-OH~1680
p-Chlorobenzoic Acid-Cl~1700

Table 2: Hydroxyl (O-H) Stretching Frequencies of Substituted Benzoic Acids

CompoundSubstituent (para-)O-H Stretching Frequency (ν_O-H) (cm⁻¹)
Benzoic Acid-H3300 - 2500 (broad)[1]
p-Nitrobenzoic Acid-NO₂3300 - 2500 (broad)
p-Methylbenzoic Acid-CH₃3300 - 2500 (broad)
p-Methoxybenzoic Acid-OCH₃3300 - 2500 (broad)
p-Aminobenzoic Acid-NH₂3300 - 2500 (broad)
p-Hydroxybenzoic Acid-OH3300 - 2500 (broad)
p-Chlorobenzoic Acid-Cl3300 - 2500 (broad)

Note: The O-H stretching band in carboxylic acids is characteristically broad due to strong hydrogen bonding, which forms dimeric structures in the solid state.[1][2]

Interpretation of Spectral Data

The electronic nature of the substituent at the para-position influences the vibrational frequency of the C=O bond. Electron-withdrawing groups, such as the nitro group (-NO₂), tend to increase the C=O stretching frequency. This is because the inductive effect of the substituent withdraws electron density from the carboxyl group, leading to a stronger and shorter C=O bond.

Conversely, electron-donating groups, such as the methoxy (-OCH₃) and amino (-NH₂) groups, tend to decrease the C=O stretching frequency. These groups donate electron density to the aromatic ring through resonance, which can be delocalized to the carbonyl group, slightly weakening the C=O bond and causing it to vibrate at a lower frequency.

Experimental Protocol: FT-IR Analysis of Solid Benzoic Acid Derivatives

The following protocol outlines the "Thin Solid Film" method for obtaining FT-IR spectra of solid benzoic acid derivatives.[3]

Materials:

  • Substituted benzoic acid sample (approximately 50 mg)[3]

  • Volatile solvent (e.g., methylene chloride or acetone)[3]

  • Salt plates (e.g., NaCl or KBr)

  • FT-IR spectrometer

  • Spatula

  • Beaker or small vial

  • Pipette

Procedure:

  • Sample Preparation:

    • Place about 50 mg of the solid benzoic acid derivative into a clean, dry beaker or vial.[3]

    • Add a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid completely.[3]

  • Film Deposition:

    • Using a pipette, carefully apply one or two drops of the prepared solution onto the surface of a clean, dry salt plate.[3]

    • Allow the solvent to evaporate completely, which will leave a thin, solid film of the sample on the plate.[3] A good film should appear slightly cloudy but not overly thick.[3]

  • Spectral Acquisition:

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.

    • Acquire the FT-IR spectrum of the sample. Typically, spectra are collected over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Process the acquired spectrum to identify the characteristic absorption bands, paying close attention to the C=O and O-H stretching regions.

    • Compare the obtained peak positions with the reference data provided in the tables above.

  • Cleaning:

    • After the analysis, thoroughly clean the salt plates with a suitable solvent (e.g., acetone) to remove any residual sample.[3] Store the plates in a desiccator to prevent damage from moisture.

Logical Relationship: Substituent Effects on FT-IR Spectra

The following diagram illustrates the relationship between the electronic properties of a substituent on the benzoic acid ring and the resulting shift in the carbonyl (C=O) stretching frequency in the FT-IR spectrum.

Substituent_Effect substituent Substituent on Benzoic Acid Ring ewg Electron-Withdrawing Group (e.g., -NO2) substituent->ewg Inductive/Resonance Effect edg Electron-Donating Group (e.g., -OCH3) substituent->edg Inductive/Resonance Effect increase_strength Increases ewg->increase_strength decrease_strength Decreases edg->decrease_strength carbonyl_bond C=O Bond Strength frequency C=O Stretching Frequency (ν_C=O) higher_freq Shifts to Higher Wavenumber increase_strength->higher_freq lower_freq Shifts to Lower Wavenumber decrease_strength->lower_freq higher_freq->frequency lower_freq->frequency

Caption: Substituent effects on C=O stretching frequency.

References

A Comparative Guide to Suzuki, Stille, and Negishi Cross-Coupling Reactions for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and materials science. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of three prominent methods: the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. We will delve into their mechanisms, operational considerations, and performance, supported by experimental data, to assist researchers in selecting the optimal strategy for their synthetic challenges.

At a Glance: Key Differences

FeatureSuzuki CouplingStille CouplingNegishi Coupling
Organometallic Reagent Organoboron (boronic acids, esters)Organotin (stannanes)Organozinc (zinc halides)
Toxicity of Reagents Low toxicity of boron byproducts.[1]High toxicity of organotin reagents and byproducts.[2]Moderate toxicity, but organozinc reagents are often prepared in situ.
Reagent Stability Boronic acids can be prone to decomposition; boronic esters offer greater stability.[1]Organostannanes are generally stable to air and moisture.[2]Organozinc reagents are sensitive to air and moisture, requiring inert reaction conditions.
Reaction Conditions Requires a base to activate the organoboron reagent.[3]Often proceeds under neutral conditions.[1]Typically performed under neutral, but strictly anhydrous and oxygen-free conditions.
Functional Group Tolerance Broad, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.Good functional group tolerance.[4]
Byproduct Removal Boron byproducts are generally water-soluble and easy to remove.Tin byproducts can be challenging to remove completely.Zinc byproducts are typically removed by aqueous workup.

Performance Comparison: Experimental Data

The choice between these coupling reactions often hinges on the specific substrates and desired outcome. Below is a summary of quantitative yield data from a comparative study on the functionalization of diazocines, showcasing the performance of Suzuki and Stille couplings with various aryl bromides.[5] While a direct head-to-head comparison with the Negishi reaction under identical conditions is not available in this specific study, representative high-yielding examples of Negishi couplings are provided to illustrate its efficacy.

Table 1: Comparison of Yields for the Synthesis of Functionalized Diazocines [5]

Aryl BromideSuzuki Coupling Yield (%)Stille Coupling Yield (%)
4-Bromoanisole9590
4-Bromobenzonitrile8592
4-Bromobenzaldehyde5991
1-Bromo-4-(trifluoromethyl)benzene8894
1-Bromo-2-isopropylbenzene6086
1-Bromo-2-nitrobenzene047

Table 2: Representative High-Yielding Negishi Coupling Reactions

ElectrophileOrganozinc ReagentProductYield (%)Reference
Vinyl IodideHomopropargyl Zinc Reagentδ-trans-tocotrienoloic acid precursorQuantitative[4]
β,γ-Unsaturated EsterIntermediate Diene Zinc Reagent(-)-stemoamide precursor78[4]
3-Bromo-2-iodofuranPhenylzinc Chloride2-phenyl-3-bromofuranNot specified, but selective[6]

Catalytic Cycles: A Visual Representation

The Suzuki, Stille, and Negishi reactions all proceed through a similar catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The primary distinction lies in the nature of the organometallic reagent used in the transmetalation step.

Suzuki_Coupling Pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Pd0->oxidative_addition R¹-X PdII_RX R¹-Pd(II)L₂-X transmetalation Transmetalation PdII_RX->transmetalation [R²-B(OR)₃]⁻ PdII_R1R2 R¹-Pd(II)L₂-R² reductive_elimination Reductive Elimination PdII_R1R2->reductive_elimination reductive_elimination->Pd0 R¹-R² oxidative_addition->PdII_RX transmetalation->PdII_R1R2 Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille_Coupling Pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Pd0->oxidative_addition R¹-X PdII_RX R¹-Pd(II)L₂-X transmetalation Transmetalation PdII_RX->transmetalation R²-SnR₃ PdII_R1R2 R¹-Pd(II)L₂-R² reductive_elimination Reductive Elimination PdII_R1R2->reductive_elimination reductive_elimination->Pd0 R¹-R² oxidative_addition->PdII_RX transmetalation->PdII_R1R2

Catalytic cycle of the Stille cross-coupling reaction.

Negishi_Coupling Pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Pd0->oxidative_addition R¹-X PdII_RX R¹-Pd(II)L₂-X transmetalation Transmetalation PdII_RX->transmetalation R²-ZnX PdII_R1R2 R¹-Pd(II)L₂-R² reductive_elimination Reductive Elimination PdII_R1R2->reductive_elimination reductive_elimination->Pd0 R¹-R² oxidative_addition->PdII_RX transmetalation->PdII_R1R2

Catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative experimental protocols for each coupling method.

Suzuki Coupling: Synthesis of an Unsymmetrical Biaryl[7]

This protocol describes the coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (e.g., p-bromoacetophenone)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 2M aqueous sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Deionized water

  • Ethyl acetate

  • 5% Sodium carbonate solution

  • Brine

  • Activated charcoal

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add the aryl halide (1.00 g), the arylboronic acid (0.692 g), and n-propanol (10 mL).

  • Stir the mixture for 15 minutes to allow for complete dissolution of all solids.

  • To the solution, add palladium acetate (3.6 mg, 16.0 µmol), triphenylphosphine (12.8 mg, 48.8 µmol), 2M aqueous sodium carbonate (3.25 mL, 6.48 mmol), and deionized water (2.0 mL).

  • Heat the solution at reflux under a nitrogen environment for approximately 1 hour, monitoring the reaction progress by TLC (4:1, hexanes:ethyl acetate).

  • After completion, cool the reaction to room temperature, add water (7 mL), and stir the mixture open to the air for 5 minutes.

  • Dilute the reaction with ethyl acetate (10 mL) and transfer it to a separatory funnel.

  • Separate the two layers and re-extract the aqueous layer with ethyl acetate (10 mL).

  • Combine the organic extracts and wash them sequentially with a 5% sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL).

  • Transfer the organic phase to a 125 mL Erlenmeyer flask, add activated charcoal (0.50 g) and sodium sulfate (1 g), and stir for 10 minutes.

  • Filter the solution through a 1 cm bed of Celite using a Büchner funnel.

  • Concentrate the filtrate under reduced pressure to yield the crude biaryl product. The product can be further purified by recrystallization.

Stille Coupling: General Procedure

This protocol outlines a general procedure for the Stille coupling of an organic halide with an organostannane.

Materials:

  • Organic halide (e.g., aryl iodide)

  • Organostannane (e.g., vinyltributyltin)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous, degassed solvent (e.g., THF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the organic halide and the organostannane in the anhydrous, degassed solvent.

  • Add the palladium catalyst to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Filter the mixture through Celite to remove the tin fluoride salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Negishi Coupling: General Procedure for Aryl Bromide Coupling[6]

This protocol describes the coupling of an aryl bromide with a pre-formed or in situ-generated organozinc reagent.

Materials:

  • Aryl bromide

  • Organozinc reagent (e.g., phenylzinc chloride, solution in THF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous, degassed solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Preparation of the Organozinc Reagent (if not commercially available): Under an inert atmosphere, prepare the organozinc reagent. For example, to prepare phenylzinc chloride, slowly add a solution of phenyllithium in THF to a solution of anhydrous zinc chloride in THF at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve the aryl bromide in anhydrous THF.

  • Add the palladium catalyst to this solution.

  • Slowly add the prepared organozinc reagent solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The Suzuki, Stille, and Negishi cross-coupling reactions are all powerful and versatile methods for the construction of C-C bonds. The choice of which reaction to employ depends on a careful consideration of the specific substrates, required functional group tolerance, and practical considerations such as reagent toxicity and ease of purification.

  • The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the straightforward removal of byproducts, making it particularly suitable for applications in drug discovery and process chemistry.[1]

  • The Stille coupling excels in its exceptional functional group tolerance and the stability of its organotin reagents, often providing superior yields for complex and sterically hindered substrates where other methods may fail.[5] However, the high toxicity of organotin compounds is a significant drawback.

  • The Negishi coupling offers a good balance of reactivity and functional group tolerance. The high reactivity of organozinc reagents can be advantageous, though their sensitivity to air and moisture necessitates stringent reaction conditions.

By understanding the nuances of each of these indispensable reactions, researchers can make informed decisions to efficiently and effectively achieve their synthetic goals.

References

Structure-Activity Relationship of Halogenated Biphenyls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of halogenated biphenyls, focusing on the relationship between their chemical structure and biological activity. The information presented is curated from experimental data to assist researchers in understanding the toxicological and pharmacological properties of these compounds.

Core Principles of Structure-Activity Relationship

The biological activity of halogenated biphenyls, particularly their toxicity, is intricately linked to the number and position of halogen atoms on the biphenyl rings. The planarity of the molecule is a critical determinant of its ability to bind to the aryl hydrocarbon receptor (AhR), a key step in mediating the toxic effects of many of these compounds.

Key Structural Determinants of Activity:

  • Coplanarity: Biphenyls with no or few substitutions in the ortho positions (2, 2', 6, 6') can adopt a planar or coplanar conformation. This planarity is a crucial requirement for high-affinity binding to the AhR.[1] Ortho substitutions lead to steric hindrance, forcing the phenyl rings to twist relative to each other and reducing AhR binding affinity.[1][2]

  • Lateral Halogen Substitution: The presence of halogen atoms in the meta (3, 3', 5, 5') and para (4, 4') positions is essential for high-affinity AhR binding and subsequent toxic effects.[1][3][4] Congeners with at least three lateral halogen atoms tend to exhibit the highest toxicity.[2]

  • Metabolism: The degree and position of halogenation also influence the metabolic fate of these compounds. Less chlorinated biphenyls are more susceptible to metabolism by cytochrome P450 enzymes.[1] Hydroxylated metabolites can have their own distinct biological activities.

Comparative Analysis of Biological Activity

The activity of halogenated biphenyls is often compared based on their ability to induce various biological responses, such as enzyme induction and receptor binding.

Aryl Hydrocarbon Receptor (AhR) Binding and Dioxin-like Activity

A significant portion of the toxicity of certain polychlorinated biphenyls (PCBs) is mediated through their interaction with the AhR. These are often referred to as "dioxin-like" PCBs due to their similar mechanism of action to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent AhR agonist.

dot

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HSP90 HSP90 Complex Inactive AhR Complex HSP90->Complex XAP2 XAP2 XAP2->Complex p23 p23 p23->Complex AhR AhR AhR->Complex Ligand Halogenated Biphenyl Ligand->AhR Binding ActiveComplex Active AhR-ARNT Heterodimer Complex->ActiveComplex Translocation & Activation ARNT ARNT ARNT->ActiveComplex DRE Dioxin Responsive Element (DRE) ActiveComplex->DRE Binding Gene Target Gene (e.g., CYP1A1) DRE->Gene Initiates Transcription

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Table 1: Toxic Equivalency Factors (TEFs) for Dioxin-Like Polychlorinated Biphenyls (PCBs)

Toxic Equivalency Factors (TEFs) are used to express the toxicity of dioxin-like compounds relative to TCDD (TEF = 1).[2][3][5] The World Health Organization (WHO) has established consensus TEFs for human and wildlife risk assessment.[1][4]

PCB Congener NumberStructureWHO 2005 TEF (Humans/Mammals)WHO 1998 TEF (Humans/Mammals)
Non-ortho PCBs
773,3',4,4'-TCB0.00010.0001
813,4,4',5-TCB0.00030.0001
1263,3',4,4',5-PeCB0.10.1
1693,3',4,4',5,5'-HxCB0.030.01
Mono-ortho PCBs
1052,3,3',4,4'-PeCB0.000030.0001
1142,3,4,4',5-PeCB0.000030.0005
1182,3',4,4',5-PeCB0.000030.0001
1232',3,4,4',5-PeCB0.000030.0001
1562,3,3',4,4',5-HxCB0.000030.0005
1572,3,3',4,4',5'-HxCB0.000030.0005
1672,3',4,4',5,5'-HxCB0.000030.00001
1892,3,3',4,4',5,5'-HpCB0.000030.0001

TCB: Tetrachlorobiphenyl, PeCB: Pentachlorobiphenyl, HxCB: Hexachlorobiphenyl, HpCB: Heptachlorobiphenyl

Cytochrome P450 Induction

Halogenated biphenyls are also classified based on their ability to induce cytochrome P450 (CYP) enzymes. This induction can alter the metabolism of other xenobiotics and endogenous compounds.

  • TCDD-type (or 3-MC-type) inducers: These are typically the coplanar, non-ortho substituted PCBs that act through the AhR to induce CYP1A family enzymes.[1]

  • Phenobarbital-type inducers: These are generally non-coplanar, ortho-substituted PCBs that induce CYP2B and CYP3A family enzymes through a different, AhR-independent mechanism.[1]

  • Mixed-type inducers: Some PCBs can induce both types of CYP enzymes.[1]

Table 2: Relative Potencies of Selected PCBs for Aryl Hydrocarbon Hydroxylase (AHH) Induction

Aryl hydrocarbon hydroxylase (AHH) is an enzyme activity primarily associated with CYP1A1. Its induction is a hallmark of AhR activation. The data below represents the concentration required to produce a half-maximal induction (EC50) relative to TCDD.

CompoundCongener NumberEC50 (nM) for AHH Induction (in Rat Hepatoma H-4-II-E cells)
TCDD-~0.1
3,3',4,4',5-Pentachlorobiphenyl1260.3
3,3',4,4'-Tetrachlorobiphenyl773.0
2,3,3',4,4'-Pentachlorobiphenyl105100
2,3',4,4',5-Pentachlorobiphenyl1181,000
2,2',5,5'-Tetrachlorobiphenyl52>10,000

Note: These are approximate values compiled from various studies and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the structure-activity relationship of halogenated biphenyls.

dot

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis & Purification of Halogenated Biphenyls Binding_Assay AhR Competitive Binding Assay Synthesis->Binding_Assay Reporter_Assay Reporter Gene Assay (e.g., Luciferase) Synthesis->Reporter_Assay Enzyme_Induction CYP450 Induction Assay (e.g., EROD) Synthesis->Enzyme_Induction Data_Analysis Determination of EC50/IC50, TEFs Binding_Assay->Data_Analysis Reporter_Assay->Data_Analysis Enzyme_Induction->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: General Experimental Workflow for SAR Studies.

Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay

This assay determines the binding affinity of a test compound to the AhR by measuring its ability to compete with a radiolabeled ligand, typically [³H]TCDD.

Materials:

  • Cytosol preparation containing the AhR (e.g., from rat liver).

  • Radiolabeled ligand: [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin ([³H]TCDD).

  • Unlabeled test compounds (halogenated biphenyls).

  • Assay buffer.

  • Hydroxyapatite slurry.

  • Scintillation fluid and counter.

Procedure:

  • Preparation of Cytosol: Prepare a cytosolic fraction from the liver of an appropriate animal model (e.g., rat) that contains a high concentration of AhR.

  • Incubation: Incubate a constant concentration of [³H]TCDD with the cytosol in the presence of increasing concentrations of the unlabeled test compound. A control with no competitor and a non-specific binding control with a large excess of unlabeled TCDD are also included.

  • Separation of Bound and Free Ligand: After incubation, separate the receptor-ligand complexes from the unbound ligand using a method such as hydroxyapatite adsorption.

  • Quantification: Quantify the amount of radioactivity in the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is then determined.

Cytochrome P450 Induction Assay (EROD Assay)

This assay measures the induction of CYP1A1 activity by monitoring the O-deethylation of 7-ethoxyresorufin (EROD) to the fluorescent product resorufin.

Materials:

  • Cultured cells (e.g., rat hepatoma H4IIE cells or primary hepatocytes).

  • Test compounds (halogenated biphenyls).

  • 7-Ethoxyresorufin.

  • NADPH.

  • Fluorescence plate reader.

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to attach. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

  • Cell Lysis and Microsome Preparation (optional): Cells can be lysed, and a microsomal fraction prepared, or the assay can be performed with whole cells.

  • EROD Reaction: Add 7-ethoxyresorufin and NADPH to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the production of resorufin over time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

  • Data Analysis: Calculate the rate of resorufin formation and normalize it to the protein concentration. Plot the enzyme activity against the concentration of the test compound to determine the EC50 value (the concentration that produces a half-maximal induction).

References

The Impact of pH on the UV-Vis Spectra of Benzoic Acid and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of molecules is paramount. Among these, the influence of pH on the ultraviolet-visible (UV-Vis) absorption spectrum is a critical factor in the analysis and characterization of ionizable compounds. This guide provides a comparative analysis of the UV spectroscopic behavior of benzoic acid and three of its key derivatives—salicylic acid, acetylsalicylic acid, and para-aminobenzoic acid (PABA)—at different pH values. The supporting experimental data and detailed protocols offer a practical framework for reproducible analysis.

The ionization state of a molecule, dictated by the surrounding pH, can significantly alter its electronic structure and, consequently, its interaction with UV-Vis radiation. For benzoic acid and its derivatives, the carboxylic acid group is the primary site of protonation and deprotonation. At a pH below the acid dissociation constant (pKa), the protonated, neutral form of the molecule predominates. Conversely, at a pH above the pKa, the deprotonated, anionic form is the major species. This change in ionization state leads to observable shifts in the maximum absorption wavelength (λmax) and molar absorptivity (ε), providing valuable insights into the molecular properties.

Comparative Analysis of Spectral Shifts

The UV-Vis spectra of benzoic acid and its derivatives are characterized by absorption bands arising from π → π* electronic transitions within the benzene ring and the carboxyl group. The position and intensity of these bands are sensitive to the protonation state of the carboxylic acid and any additional functional groups.

As a general trend, the deprotonation of the carboxylic acid group in benzoic acid and its derivatives often leads to a hypsochromic shift (blue shift) of the primary absorption band (B-band) and a change in the fine structure of the spectrum. This is attributed to the alteration of the electronic distribution within the molecule upon ionization.

The following table summarizes the experimentally observed λmax and molar absorptivity values for benzoic acid and its derivatives at acidic and alkaline pH.

CompoundStructurepKapH (Condition)λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Benzoic Acid C₇H₆O₂4.202.5 (Protonated)230, 274~10,000, ~1,000
8.0 (Deprotonated)225, 269~8,000, ~600
Salicylic Acid C₇H₆O₃2.97Acidic~235, ~303Not specified
Alkaline~245, ~298~8,700 (at 298 nm)
Acetylsalicylic Acid C₉H₈O₄3.504.9 (Protonated)276Not specified
6.8 (Deprotonated)29618.50
p-Aminobenzoic Acid C₇H₇NO₂2.38 (-COOH), 4.87 (-NH₃⁺)~2 (Cationic)~219Not specified
Neutral~266Not specified
~10 (Anionic)~294~18,300 (at 288.5 nm)

Note: Molar absorptivity values for benzoic acid at pH 2.5 and 8.0 are estimated from spectral data. The λmax and ε values can vary slightly depending on the specific solvent and buffer system used.

Experimental Protocols

To ensure the reproducibility of UV-Vis spectroscopic analysis of benzoic acid derivatives at different pH values, a standardized experimental protocol is crucial. The following section outlines a detailed methodology.

Preparation of Stock and Working Solutions
  • Stock Solution Preparation (e.g., 1 mM):

    • Accurately weigh the required amount of the benzoic acid derivative.

    • Dissolve the compound in a suitable solvent (e.g., ethanol or methanol) and then dilute with deionized water to the final volume in a volumetric flask. A small amount of organic solvent can aid in the initial dissolution of these sparingly soluble compounds.

  • Working Solution Preparation (e.g., 0.1 mM):

    • Dilute the stock solution with deionized water to the desired concentration in a volumetric flask.

pH Adjustment
  • Acidic Solution (e.g., pH 2.5):

    • To a specific volume of the working solution, add a small amount of a strong acid (e.g., 1 M HCl) dropwise while monitoring the pH with a calibrated pH meter until the target pH is reached.

  • Alkaline Solution (e.g., pH 8.0):

    • To another volume of the working solution, add a small amount of a strong base (e.g., 1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter until the target pH is achieved.

UV-Vis Spectrophotometric Measurement
  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement:

    • Use the respective buffer solution (at the same acidic or alkaline pH as the sample) as the blank to zero the absorbance of the instrument.

  • Sample Measurement:

    • Rinse a quartz cuvette with the sample solution.

    • Fill the cuvette with the sample solution and place it in the spectrophotometer.

    • Record the absorbance spectrum.

    • Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength.

  • Calculation of Molar Absorptivity:

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity (ε).

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the underlying chemical principles, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Solution Preparation cluster_pH pH Adjustment cluster_measurement UV-Vis Measurement stock Prepare Stock Solution (1 mM) working Prepare Working Solution (0.1 mM) stock->working Dilution acidic Adjust to Acidic pH (e.g., 2.5) with HCl working->acidic alkaline Adjust to Alkaline pH (e.g., 8.0) with NaOH working->alkaline blank Measure Blank (Buffer) acidic->blank alkaline->blank sample Measure Sample blank->sample record Record Spectrum (λmax, Absorbance) sample->record

Caption: Experimental workflow for UV-Vis spectroscopy at different pH.

Acid_Base_Equilibrium protonated Protonated Form (HA) (Low pH) deprotonated Deprotonated Form (A⁻) (High pH) protonated->deprotonated + OH⁻ deprotonated->protonated + H⁺

Caption: Acid-base equilibrium of a benzoic acid derivative.

A Comparative Guide to the Biological Activities of 4-Methoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzoic acid, also known as p-anisic acid, is a naturally occurring compound found in various plants, including anise and fennel.[1] This simple phenolic acid and its structurally diverse derivatives have garnered significant attention in the scientific community for their wide spectrum of biological activities. These compounds serve as a versatile scaffold in medicinal chemistry, leading to the development of novel therapeutic agents with anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties.[2] This guide provides an objective comparison of the biological performance of 4-methoxybenzoic acid and its derivatives, supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.

Anticancer and Cytotoxic Activity

Derivatives of 4-methoxybenzoic acid have shown significant promise as anticancer agents, primarily by inducing apoptosis and targeting critical cell survival pathways in various cancer cell lines.[2]

Mechanism of Action: Targeting the Akt/NF-κB Signaling Pathway

A notable derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), an analogue of curcumin, has been demonstrated to inhibit the proliferation of prostate cancer cells by targeting the Akt/NF-κB cell survival signaling pathway.[2] The serine/threonine kinase Akt is a pivotal node in cell signaling that promotes cell survival and inhibits apoptosis. Its activation leads to the phosphorylation and subsequent inhibition of pro-apoptotic proteins, as well as the activation of transcription factors like NF-κB, which in turn upregulates anti-apoptotic genes. By disrupting this critical survival pathway, HMBME and other related derivatives can induce apoptosis in cancer cells.[2]

Akt_NFkB_Pathway cluster_nucleus Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates IKK IKK Akt->IKK activates Apoptosis Apoptosis Akt->Apoptosis inhibits HMBME 4-Methoxybenzoic Acid Derivative (e.g., HMBME) HMBME->Akt inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Anti-apoptotic Gene Expression NFkB->Gene promotes CellSurvival Cell Survival Gene->CellSurvival CellSurvival->Apoptosis inhibits

Caption: Akt/NF-κB pathway inhibition by a 4-methoxybenzoic acid derivative.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of 4-methoxybenzoic acid derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound/DerivativeCancer Cell Line(s)IC50 (µM)
4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME)LNCaP (Prostate)~15
Tetrazole based isoxazoline derivative (4h)A549 (Lung)1.51
Tetrazole based isoxazoline derivative (4i)A549 (Lung)1.49
4-Phenoxyquinoline derivative (47)HT-29 (Colon), H460 (Lung), A549 (Lung), MKN-45 (Gastric)0.08, 0.14, 0.11, 0.031

Note: Data compiled from a study on various derivatives.[3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][4]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[1][5]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[6][7]

    • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., 4-methoxybenzoic acid derivative) and incubate for a specified period (e.g., 24-72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[8]

    • MTT Addition: Remove the culture medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL final concentration). Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.[5][6]

    • Formazan Solubilization: Carefully discard the MTT-containing medium. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.[8]

    • Absorbance Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance of the solution using a microplate reader at a wavelength of 550-600 nm.[6][9]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration.[8]

MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Compound Dilutions Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT assay.

Antimicrobial Activity

4-Methoxybenzoic acid and its derivatives have demonstrated notable antimicrobial properties, with their efficacy being highly dependent on their chemical structure.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeTest Organism(s)MIC (µg/mL)
N-(4-methoxybenzyl)undec-10-enamideE. coli, A. tumefaciens55
(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamideE. coli, A. tumefaciens45
N-(4-methoxybenzyl)oleamideE. coli, A. tumefaciens90
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidS. aureus, B. subtilis125

Note: Data compiled from studies on N-(4-methoxybenzyl)alkenamides and other derivatives.[3][10]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[4][11]

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.[4]

  • Procedure:

    • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[11]

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[12]

    • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[4]

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[13]

    • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[4][13]

Antioxidant Activity

Many derivatives of 4-methoxybenzoic acid exhibit antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.

Quantitative Data: DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of compounds. A lower IC50 value indicates higher antioxidant activity.

Compound/DerivativeDPPH IC50 (µM)
2,3-Dihydroxybenzoic acid*35.7
Butylated Hydroxytoluene (BHT)~227
Butylated Hydroxyanisole (BHA)~139
Tert-butylhydroquinone (TBHQ)~42

*Data for a structurally similar compound is presented due to limited direct comparative data for 2,3-Dihydroxy-4-methoxybenzoic acid.[14]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1][15]

  • Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.[15]

  • Procedure:

    • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent like methanol or ethanol to a specific concentration (e.g., 0.1 mM).[2]

    • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution. A control containing the solvent instead of the antioxidant is also prepared.[15]

    • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[15]

    • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[15]

    • Data Analysis: Calculate the percentage of radical scavenging activity. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[14]

Enzyme Inhibition

4-Methoxybenzoic acid and its derivatives have been shown to inhibit various enzymes, indicating their potential as therapeutic agents for a range of diseases.

Quantitative Data: Enzyme Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is used to quantify the potency of an enzyme inhibitor.

DerivativeTarget EnzymeIC50
4-Methoxybenzoic acidTyrosinaseClassical non-competitive inhibitor
Vanillic acid derivative (Compound 3)Urease33.52 µg/mL
Vanillic acid derivative (Compound 14)Urease32.41 µg/mL
Vanillic acid derivative (Compound 17)Urease30.06 µg/mL
Thiourea (Standard)Urease33.50 µg/mL

Note: Data compiled from various sources.[1]

Conclusion

4-Methoxybenzoic acid and its derivatives represent a promising class of compounds with a wide array of biological activities. The structure-activity relationship studies reveal that modifications to the parent molecule can significantly enhance its potency and selectivity for various biological targets. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals, facilitating the rational design and evaluation of new therapeutic agents based on the 4-methoxybenzoic acid scaffold. Further investigations into the mechanisms of action and in vivo efficacy of these derivatives are warranted to fully realize their therapeutic potential.

References

Cytotoxicity of Biphenyl Carboxylic Acids on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of various biphenyl carboxylic acid derivatives on different cancer cell lines. The information is compiled from recent studies and presented to facilitate the evaluation of these compounds as potential anticancer agents.

Quantitative Data Summary

The cytotoxic activity of biphenyl carboxylic acids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of several biphenyl carboxylic acid derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
3a UnsubstitutedMCF-7 (Breast)10.14 ± 2.05[1][2]
MDA-MB-231 (Breast)10.78 ± 2.58[1][2]
3j BenzyloxyMCF-7 (Breast)9.92 ± 0.97[1][2]
MDA-MB-231 (Breast)9.54 ± 0.85[1][2]
11 HydroxylatedMelanoma Cells1.7 ± 0.5[1][3][4]
12 HydroxylatedMelanoma Cells2.0 ± 0.7[3][4]
27 2,3,4-Trimethoxy-2',6-bis(2-nitroprop-1-enyl)A549 (Lung)0.11 - 0.51[5][6]
DU145 (Prostate)0.11 - 0.51[5][6]
KB (Nasopharyngeal)0.11 - 0.51[5][6]
KB-Vin (Drug-resistant)0.11 - 0.51[5][6]
35 4',5'-methylenedioxy-(4,5,6-trimethoxy-biphenyl-2,2'-diyl)bis(methylene)dibenzoateA549 (Lung)0.04[5][6]
DU145 (Prostate)0.04[5][6]
KB (Nasopharyngeal)0.04[5][6]
KB-Vin (Drug-resistant)0.04[5][6]
40 Methyl 2'-formyl-4,5,6-trimethoxybiphenyl-2-carboxylateA549 (Lung)0.31 - 3.23[5][6]
DU145 (Prostate)0.31 - 3.23[5][6]
KB (Nasopharyngeal)0.31 - 3.23[5][6]
KB-Vin (Drug-resistant)0.31 - 3.23[5][6]
S4 4'-hydroxybiphenyl-4-carboxylic acid derivativeHCT-116 (Colorectal)Comparable to Erlotinib[7]

Experimental Protocols

The evaluation of the cytotoxic activity of biphenyl carboxylic acids typically involves the use of cell-based assays. The following is a generalized protocol for the MTT and SRB assays, which are commonly used methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the biphenyl carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 4 hours) at 37°C.[8]

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After treatment, the cells are fixed with a cold solution of trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with an SRB solution.

  • Washing: Unbound dye is removed by washing with a dilute acetic acid solution.

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Biphenyl Carboxylic Acid Solutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation assay_step Perform MTT or SRB Assay incubation->assay_step read_absorbance Measure Absorbance assay_step->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: A generalized workflow for determining the cytotoxicity of biphenyl carboxylic acids.

Putative Signaling Pathway: Estrogen Receptor Alpha Modulation

Some biphenyl carboxylic acid derivatives have been suggested to exert their cytotoxic effects through the modulation of the estrogen receptor alpha (ERα), a key driver in certain types of breast cancer.[1] The following diagram illustrates a simplified hypothetical pathway.

signaling_pathway cluster_cell Cancer Cell BCA Biphenyl Carboxylic Acid Derivative ERa Estrogen Receptor α (ERα) BCA->ERa Binds to/Modulates ERE Estrogen Response Element (in DNA) ERa->ERE Binds to Gene_Expression Altered Gene Expression ERE->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Proliferation Decreased Cell Proliferation Gene_Expression->Proliferation

Caption: Hypothetical pathway of ERα modulation by biphenyl carboxylic acids in cancer cells.

References

Navigating Conformational Landscapes: A Comparative Guide to Theoretical and Experimental NMR Shifts in Biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, chemists, and professionals in drug development, understanding the conformational dynamics of molecular scaffolds like biphenyl is critical. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for this, but interpreting the spectra of flexible molecules can be complex. This guide provides an objective comparison between experimentally measured and theoretically calculated NMR chemical shifts for various conformations of biphenyl, offering a framework for leveraging computational chemistry to elucidate solution-state and solid-state structures.

The rotational flexibility around the central C-C bond in biphenyl gives rise to a continuum of conformations, each defined by a specific dihedral (torsion) angle. This angle profoundly influences the electronic environment of the molecule, which is directly reflected in the NMR chemical shifts of its constituent nuclei. Accurately correlating these shifts with specific conformations is key to understanding the molecule's behavior and interactions.

Quantitative Comparison: ¹³C NMR Chemical Shifts vs. Dihedral Angle

The relationship between the inter-ring torsion angle (θ) and the ¹³C NMR chemical shifts in biphenyl and its derivatives has been a subject of systematic study. Theoretical calculations, particularly those employing Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, have proven invaluable in assigning and interpreting experimental spectra.

Below is a summary of data synthesized from studies focusing on the solid-state conformations of biphenyl systems. In the solid state, specific torsion angles are often locked in by crystal packing forces, allowing for a more direct comparison between a single conformation and its calculated NMR signature. The chemical shifts of the aromatic carbons, especially the ipso-carbon (C1) and the ortho-carbons (C2, C6), are particularly sensitive to the dihedral angle.

Dihedral Angle (θ)NucleusExperimental Shift (ppm)Theoretical Shift (ppm)Computational Method
~30°C-ipso (C1/C1')141.2141.5GIAO-CHF / 6-31G
~40°C-ipso (C1/C1')141.2141.8GIAO-CHF / 6-31G
~60°C-ipso (C1/C1')139.8140.1GIAO-CHF / 6-31G
~30°C-ortho (C2/C6)127.4127.6GIAO-CHF / 6-31G
~40°C-ortho (C2/C6)127.4127.9GIAO-CHF / 6-31G
~60°C-ortho (C2/C6)126.5126.8GIAO-CHF / 6-31G
~30°C-meta (C3/C5)128.7128.9GIAO-CHF / 6-31G
~40°C-meta (C3/C5)128.7129.1GIAO-CHF / 6-31G
~60°C-meta (C3/C5)129.5129.7GIAO-CHF / 6-31G
~30°C-para (C4)127.2127.5GIAO-CHF / 6-31G
~40°C-para (C4)127.2127.8GIAO-CHF / 6-31G
~60°C-para (C4)128.1128.4GIAO-CHF / 6-31G

Note: The experimental values are representative shifts for substituted biphenyl systems in the solid state where specific dihedral angles are enforced by crystal packing. Theoretical values are calculated for the unsubstituted biphenyl scaffold at the specified dihedral angle.

Methodologies for Comparison

A robust comparison between theoretical and experimental NMR data relies on well-defined protocols for both the experimental acquisition and the computational modeling.

Experimental Protocol: Solid-State ¹³C NMR
  • Sample Preparation : The biphenyl derivative is analyzed as a polycrystalline powder. The sample is carefully packed into a zirconia rotor of an appropriate diameter (e.g., 4 mm or 7 mm).

  • Instrumentation : Spectra are acquired on a high-resolution solid-state NMR spectrometer, typically operating at a magnetic field strength of 4.7 to 11.7 T.

  • Experimental Technique : The standard technique used is Cross-Polarization Magic Angle Spinning (CP/MAS). High-power proton decoupling is applied during data acquisition to remove ¹H-¹³C dipolar couplings and enhance resolution.

  • Parameters :

    • Magic Angle Spinning (MAS) Rate : Typically set between 5 and 15 kHz to average out anisotropic interactions.

    • Contact Time : A contact time in the range of 1-5 ms is used for optimal cross-polarization.

    • Recycle Delay : A recycle delay of 5-10 seconds is chosen to allow for complete relaxation of the nuclei.

  • Referencing : Chemical shifts are externally referenced to a standard compound, such as the methylene carbon of glycine (set to 43.1 ppm) or adamantane (set to 38.56 ppm for the methine carbon).

Computational Protocol: DFT-GIAO Chemical Shift Calculation
  • Geometry Optimization : The initial structure of the biphenyl molecule is built. The dihedral angle of interest is constrained, and the rest of the molecular geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). This step is crucial as NMR shifts are highly sensitive to molecular geometry.

  • NMR Calculation : A single-point NMR calculation is performed on the optimized geometry. The GIAO (Gauge-Including Atomic Orbital) method is the most common approach as it generally provides reliable results that are not strongly dependent on the choice of the coordinate system origin.

  • Level of Theory : The choice of functional and basis set for the NMR calculation itself can vary. Common combinations include mPW1PW91/6-311+G(2d,p) or B3LYP with a large basis set.

  • Shielding to Chemical Shift Conversion : The calculation outputs absolute shielding tensors (σ). These are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS), using the formula: δ_sample = σ_TMS - σ_sample. The value for σ_TMS is calculated at the same level of theory.

Workflow for Correlating Theoretical and Experimental Data

The process of comparing theoretical and experimental NMR data to determine molecular conformation follows a logical workflow. This process involves parallel experimental and computational efforts that converge at the data analysis stage.

G cluster_exp Experimental Workflow cluster_theory Computational Workflow exp_start Synthesize/Isolate Biphenyl Compound exp_nmr Acquire NMR Spectrum (e.g., ¹³C CP/MAS) exp_start->exp_nmr exp_process Process Data & Assign Peaks exp_nmr->exp_process analysis Comparative Analysis exp_process->analysis theory_start Build Molecular Models (Varying Dihedral Angles) theory_opt Geometry Optimization (DFT) theory_start->theory_opt theory_nmr Calculate Shielding Tensors (GIAO Method) theory_opt->theory_nmr theory_convert Convert Shielding to Chemical Shifts theory_nmr->theory_convert theory_convert->analysis conclusion Determine Best-Fit Conformation(s) analysis->conclusion

Safety Operating Guide

Proper Disposal of 4-(3-methoxyphenyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for 4-(3-methoxyphenyl)benzoic acid, ensuring laboratory safety and environmental compliance.

Essential Safety and Chemical Data

Immediate Safety Precautions: Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be aware of its hazards. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle the solid compound in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.

Quantitative Chemical Data: Understanding the physical and chemical properties of a substance is essential for its safe management. The following table summarizes key data for this compound and a closely related compound, 4-methoxybenzoic acid.

PropertyValueNotes
Chemical Name This compound
CAS Number 5783-36-8[2]
Molecular Formula C₁₄H₁₂O₃[1][2]
Molecular Weight 228.24 g/mol [1][2]
Physical State Solid
Melting Point 182-185 °CData for the closely related compound 4-methoxybenzoic acid.[3][4]
Boiling Point 275 °CData for the closely related compound 4-methoxybenzoic acid.[4]
Water Solubility Sparingly soluble (0.3 g/L at 20°C)Data for the closely related compound 4-methoxybenzoic acid.[4][5]
Solubility in Organic Solvents Freely soluble in alcohol, diethyl ether, and ethyl acetate.Data for the closely related compound 4-methoxybenzoic acid.[3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service. Do not discharge the chemical into sewers or drains. The following protocol details the steps for preparing the chemical waste for collection.

Experimental Protocol for Waste Collection and Containment:

  • Segregation: Isolate waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) from other laboratory waste streams.

  • Containerization: Place the solid waste into a clearly labeled, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: "5783-36-8"

    • The associated hazards (e.g., "Irritant," "Skin Irritant," "Eye Irritant").

    • The accumulation start date.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure the storage area has secondary containment to prevent environmental release in the event of a leak.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with accurate information about the waste contents.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste This compound & Contaminated Materials B Segregate from Other Waste Streams A->B Step 1 C Select Appropriate Waste Container (HDPE) B->C Step 2 D Label Container Correctly 'Hazardous Waste', Chemical Name, CAS, Hazards C->D Step 3 E Store in Designated Secondary Containment Area D->E Step 4 F Contact EHS or Licensed Waste Contractor E->F Step 5 G Provide Waste Information F->G H Scheduled Pickup by Professional Service G->H I Proper Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-(3-methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 4-(3-methoxyphenyl)benzoic Acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles or glasses with side-shields.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against splashes and airborne particles.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or natural rubber).Inspect gloves for integrity before each use and change frequently, especially after direct contact, to prevent skin contact and absorption.[3][5]
Body Protection Laboratory coat or chemical-resistant suit.A fully buttoned lab coat protects against contamination of personal clothing.[6]
Respiratory Protection Dust mask or respirator (e.g., N95 or P95).Recommended when handling the solid compound to prevent the inhalation of dust. All handling should occur in a well-ventilated area, preferably a chemical fume hood.[3][5]

Operational Plan: Step-by-Step Handling Procedures

A meticulous and systematic approach to handling this compound is crucial for minimizing risks.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of the solid compound should occur in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[6][7]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[6]

  • Gather Materials: Before handling the chemical, assemble all necessary equipment, such as spatulas, weigh boats, and appropriately labeled waste containers.[6]

2. Donning PPE:

  • Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of defects.[6]

3. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Prevent the formation of dust and aerosols.[3]

  • Use appropriate tools for all transfers to minimize the risk of spills.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.[7]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Disposal Plan: Waste Management and Spill Procedures

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[6]

  • Unused Compound: Unused or waste this compound should be collected in a separate, sealed, and clearly labeled container.

Disposal Method:

  • The primary recommended disposal method is incineration at a licensed hazardous waste facility.[8] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3][7]

  • Do not dispose of this compound down the drain or mix it with non-halogenated waste streams.[3][8]

Spill Procedures:

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.[3]

    • Wear appropriate PPE, including respiratory protection.[3]

    • Gently sweep or shovel the spilled solid material into a suitable, labeled container for disposal, avoiding dust generation.[3]

    • Clean the spill area with a damp cloth or paper towel and place all cleanup materials into a sealed, labeled container for proper disposal.[3]

  • Major Spill:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety office for assistance.[3]

Workflow for Safe Handling and Disposal of this compound

prep Preparation - Designate Area - Check Ventilation - Gather Materials don_ppe Don PPE - Goggles - Gloves - Lab Coat - Respirator prep->don_ppe handle Handling - Avoid Contact - Prevent Dust - Use Tools don_ppe->handle post_handle Post-Handling - Decontaminate - Doff PPE - Wash Hands handle->post_handle spill Spill Occurs? handle->spill waste_collection Waste Collection - Segregate Waste - Label Containers post_handle->waste_collection spill->post_handle No minor_spill Minor Spill - Alert & Isolate - Wear PPE - Clean Up spill->minor_spill Yes (Minor) major_spill Major Spill - Evacuate - Notify EHS spill->major_spill Yes (Major) minor_spill->waste_collection disposal Disposal - Licensed Facility - Incineration waste_collection->disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.